Product packaging for 6-Methylpyridazin-3(2H)-one Hydrobromide(Cat. No.:CAS No. 94248-99-4)

6-Methylpyridazin-3(2H)-one Hydrobromide

Cat. No.: B1587979
CAS No.: 94248-99-4
M. Wt: 191.03 g/mol
InChI Key: REHDHXORJFGFPO-UHFFFAOYSA-N
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Description

6-Methylpyridazin-3(2H)-one Hydrobromide (CAS 94248-99-4) is an organic salt of the pyridazin-3(2H)-one heterocycle, a scaffold of significant interest in medicinal chemistry . This compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of novel pharmacologically active agents. The pyridazinone core is recognized as a privileged structure in drug discovery due to its ability to interact with diverse biological targets . Researchers are increasingly focusing on pyridazinone-containing compounds to tackle critical health challenges, specifically in the fields of cardiovascular diseases and oncology . Pyridazinone derivatives have demonstrated notable activity as vasodilators, which are used to relieve various cardiovascular conditions, and as targeted anticancer agents . The interest in such scaffolds is further amplified by the observed clinical link between hypertension and cancer incidence, a field known as reverse cardio-oncology, driving the search for compounds with dual activity or for drug repurposing strategies . The hydrobromide salt form may offer improved crystallinity and solubility properties, facilitating its handling and use in synthetic applications. The molecular formula of the compound is C5H7BrN2O, and it has a molecular weight of 191.03 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. 1

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7BrN2O B1587979 6-Methylpyridazin-3(2H)-one Hydrobromide CAS No. 94248-99-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1H-pyridazin-6-one;hydrobromide
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InChI

InChI=1S/C5H6N2O.BrH/c1-4-2-3-5(8)7-6-4;/h2-3H,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

REHDHXORJFGFPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C=C1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70241307
Record name 6-Methylpyridazin-3(2H)-one monohydrobromide
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Molecular Weight

191.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

94248-99-4
Record name 3(2H)-Pyridazinone, 6-methyl-, hydrobromide (1:1)
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Record name 6-Methylpyridazin-3(2H)-one monohydrobromide
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Record name 6-Methylpyridazin-3(2H)-one monohydrobromide
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Record name 6-methylpyridazin-3(2H)-one monohydrobromide
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 6-Methylpyridazin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-methylpyridazin-3(2H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. Derivatives of this core exhibit a remarkable polypharmacology, engaging with multiple distinct molecular targets to elicit a variety of therapeutic effects. This technical guide provides a comprehensive examination of the primary mechanisms of action associated with these derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into their roles as inhibitors of phosphodiesterases (PDEs) and cyclooxygenases (COX), as well as their modulatory effects on GABAA and formyl peptide receptors. The discussion is grounded in experimental evidence, featuring detailed protocols and quantitative data to provide a robust and actionable understanding of this versatile chemical class.

Introduction: The 6-Methylpyridazin-3(2H)-one Core

The pyridazin-3(2H)-one ring system is a six-membered heterocycle containing two adjacent nitrogen atoms and a carbonyl group.[1] The presence of a methyl group at the 6-position provides a key structural feature that has been exploited for the development of compounds with a wide array of pharmacological activities, ranging from cardiovascular and anti-inflammatory to central nervous system effects.[2][3][4] The versatility of this scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its interaction with specific biological targets.[1] This guide will elucidate the key molecular mechanisms that underpin the diverse therapeutic potential of these derivatives.

Primary Mechanism of Action: Phosphodiesterase (PDE) Inhibition

A predominant mechanism of action for many 6-methylpyridazin-3(2H)-one derivatives is the inhibition of phosphodiesterase (PDE) enzymes.[5][6] PDEs are a superfamily of enzymes responsible for the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[7] By inhibiting these enzymes, pyridazinone derivatives prevent the degradation of cAMP and cGMP, leading to their accumulation within the cell and subsequent activation of downstream signaling pathways.[1]

PDE3 Inhibition: Cardiotonic and Vasodilatory Effects

Several pyridazinone derivatives, including those with structural similarities to the 6-methyl core, are potent inhibitors of PDE3, also known as cGMP-inhibited PDE.[5][8] This inhibition is particularly relevant in cardiovascular tissues.

  • In Cardiac Myocytes: Increased cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates L-type calcium channels and phospholamban. This results in increased calcium influx and sarcoplasmic reticulum calcium uptake, respectively, leading to a positive inotropic (increased contractility) effect. This makes these compounds valuable as cardiotonic agents for conditions like congestive heart failure.[8][9][10]

  • In Vascular Smooth Muscle: Elevated cAMP levels in vascular smooth muscle cells also activate PKA, which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). This prevents the phosphorylation of myosin, leading to smooth muscle relaxation and vasodilation.[1][11] This contributes to the antihypertensive properties of these compounds.

Signaling Pathway: PDE3 Inhibition

PDE3_Inhibition cluster_EC Extracellular cluster_IC Intracellular Receptor GPCR AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE3 PDE3 cAMP->PDE3 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE3->AMP Hydrolyzes Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Cell_Response Increased Contractility (Cardiomyocyte) Vasodilation (Smooth Muscle) Ca_Channel->Cell_Response Leads to Pyridazinone 6-Methylpyridazin-3(2H)-one Derivative Pyridazinone->PDE3 Inhibits

Caption: PDE3 inhibition by 6-methylpyridazin-3(2H)-one derivatives.

PDE4 Inhibition: Anti-Inflammatory Effects

Certain 6-methylpyridazin-3(2H)-one derivatives have been specifically designed and evaluated as inhibitors of PDE4.[7] PDE4 is the predominant isoenzyme in various immune and inflammatory cells, including macrophages, neutrophils, and T-cells.[7]

  • Mechanism: Inhibition of PDE4 in these cells leads to an increase in intracellular cAMP. Elevated cAMP levels activate PKA, which in turn phosphorylates and inactivates pro-inflammatory transcription factors like NF-κB. This leads to a downregulation of pro-inflammatory cytokine and chemokine production, such as TNF-α, IL-6, and various interleukins.[7]

  • Therapeutic Potential: This mechanism makes PDE4-inhibiting pyridazinone derivatives promising candidates for treating inflammatory diseases, particularly respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[7]

Secondary Mechanisms of Action

Beyond PDE inhibition, these derivatives interact with other important biological targets.

Cyclooxygenase (COX) Inhibition

A distinct class of 6-substituted 2-alkylpyridazin-3(2H)-ones has demonstrated potent anti-inflammatory and analgesic activity through the inhibition of cyclooxygenase (COX) enzymes, particularly with selectivity for the COX-2 isoenzyme.[2][12]

  • Mechanism: COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2, which is primarily expressed at sites of inflammation, allows for anti-inflammatory effects with a potentially reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[12]

  • Structure-Activity Relationship: Studies have shown that substitutions at the 2- and 6-positions of the pyridazinone ring are crucial for COX-2 selectivity and potency.[12] For example, compounds like 6-benzyl-2-methylpyridazin-3(2H)-one have shown high COX-2 selectivity indices.[12]

GABAA Receptor Modulation

Several pyridazinyl derivatives of gamma-aminobutyric acid (GABA) have been identified as potent and selective antagonists of the GABAA receptor.[13][14][15]

  • Mechanism: The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. It is a ligand-gated ion channel that, upon binding GABA, opens to allow chloride ions to enter the neuron, causing hyperpolarization and inhibiting neuronal firing. Pyridazinyl-GABA derivatives can competitively block the GABA binding site, thereby preventing this inhibitory effect.[14][15]

  • Significance: While antagonist activity can be pro-convulsant, these findings highlight the scaffold's ability to interact with CNS targets.[14] Further chemical modifications could potentially lead to the development of allosteric modulators with therapeutic benefits for anxiety, epilepsy, or sleep disorders.[16]

Formyl Peptide Receptor (FPR) Agonism

A novel class of 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones has been identified as agonists for formyl peptide receptors (FPRs), specifically FPR1 and FPRL1.[17]

  • Mechanism: FPRs are G-protein coupled receptors expressed on phagocytic leukocytes, such as neutrophils. They play a crucial role in the innate immune response by detecting formylated peptides from bacteria and mitochondria from damaged cells. Agonism of these receptors can trigger cellular responses like chemotaxis and calcium mobilization, helping to direct immune cells to sites of infection or injury.[17]

  • Therapeutic Implications: Molecules that selectively stimulate the innate immune response via FPR agonism could be valuable in contexts of immune dysregulation or for combating multi-drug resistant bacterial infections.[17]

Experimental Validation & Protocols

The elucidation of these mechanisms relies on a suite of robust biochemical and cell-based assays.

Protocol: In Vitro PDE Inhibition Assay

This protocol describes a standard method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific PDE isoenzyme.

Objective: To quantify the potency of a 6-methylpyridazin-3(2H)-one derivative as a PDE inhibitor.

Materials:

  • Recombinant human PDE enzyme (e.g., PDE3A, PDE4B)

  • Test compound (solubilized in DMSO)

  • cAMP or cGMP substrate

  • 5'-Nucleotidase

  • Phosphate detection reagent (e.g., Malachite Green)

  • Assay buffer (e.g., Tris-HCl, MgCl2)

  • 96-well microplate

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the test compound (or DMSO for control), and the PDE enzyme.

  • Initiation: Initiate the reaction by adding the cAMP or cGMP substrate. Incubate at 30°C for a specified time (e.g., 15-30 minutes).

  • Termination & Second Reaction: Stop the PDE reaction. Add 5'-nucleotidase to the wells. This enzyme will convert the AMP/GMP product of the first reaction into adenosine/guanosine and inorganic phosphate (Pi). Incubate.

  • Detection: Add the phosphate detection reagent (e.g., Malachite Green) to each well. This reagent will react with the generated Pi to produce a colorimetric signal.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

  • Data Analysis: Convert absorbance values to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow: From Hit to Mechanistic Validation

workflow A Primary Screen (e.g., Phenotypic Assay) B Hit Identification A->B C Target-Based Assays (e.g., PDE, COX, Receptor Binding) B->C Validate Target D IC50 / Ki Determination C->D Quantify Potency E Cell-Based Assays (cAMP levels, Cytokine release) D->E Confirm Cellular Activity F SAR Studies D->F E->F Inform G Lead Optimization F->G

Caption: A typical workflow for identifying and characterizing the mechanism of action.

Summary of Quantitative Data

The following table summarizes representative inhibitory concentrations for various pyridazinone derivatives, highlighting the potency across different targets.

Compound ClassTargetRepresentative IC50 / ActivityReference
4,5-dihydro-3(2H)pyridazinonesCardiotonic (PDE3 inhibition implied)Higher effective response than digoxin[8][10]
4-(indol-3-yl)-6-methylpyridazin-3(2H)-onePDE4BPotent inhibition and regulation of cytokines[7]
6-benzyl-2-methylpyridazin-3(2H)-oneCOX-2High selectivity index (96); 65% edema inhibition[12]
Pyridazinyl-GABA derivatives (SR 95531)GABAA ReceptorKi = 0.15 µM for [3H]GABA displacement[14]
6-methyl-2,4-disubstituted pyridazinonesFPR1 / FPRL1 AgonistEC50 = 0.6 µM for chemotaxis[17]

Conclusion and Future Directions

The 6-methylpyridazin-3(2H)-one scaffold is a testament to the power of heterocyclic chemistry in generating pharmacologically diverse molecules. The primary mechanisms of action, centered on the inhibition of key enzymes like phosphodiesterases and cyclooxygenases, are well-established and have led to compounds with significant therapeutic potential in cardiovascular and inflammatory diseases.

Emerging research into their effects on ion channels and immune receptors like GABAA and FPRs opens new avenues for drug discovery. Future research should focus on:

  • Improving Isoform Selectivity: Designing derivatives with higher selectivity for specific PDE or COX isoforms to minimize off-target effects.

  • Exploring CNS Applications: Modifying the scaffold to enhance blood-brain barrier penetration and develop novel modulators of GABAergic neurotransmission.

  • Developing Immunomodulators: Optimizing FPR agonists to create novel therapeutics for infectious diseases or immunodeficiencies.

By leveraging a deep understanding of the structure-activity relationships and the underlying mechanisms of action, the 6-methylpyridazin-3(2H)-one core will undoubtedly continue to be a valuable starting point for the development of next-generation therapeutics.

References

Spectroscopic Data of 6-Methylpyridazin-3(2H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Methylpyridazin-3(2H)-one is a heterocyclic organic compound belonging to the pyridazinone family. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including cardiovascular, analgesic, and anti-inflammatory properties. A thorough understanding of the molecular structure and electronic environment of 6-Methylpyridazin-3(2H)-one is paramount for the rational design of novel therapeutic agents. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide an unparalleled view into the atomic-level characteristics of this molecule. This technical guide offers a comprehensive analysis of the 1H NMR, 13C NMR, and IR spectroscopic data of 6-Methylpyridazin-3(2H)-one, intended to serve as a valuable resource for researchers and scientists in the field of drug development and chemical synthesis.

Molecular Structure and Tautomerism

6-Methylpyridazin-3(2H)-one can exist in two tautomeric forms: the lactam form (6-Methylpyridazin-3(2H)-one) and the lactim form (6-Methylpyridazin-3-ol). Spectroscopic evidence overwhelmingly indicates that in most common solvents, the compound predominantly exists in the more stable lactam form, which is the focus of this guide.

Tautomerism cluster_lactam Lactam Form cluster_lactim Lactim Form lactam 6-Methylpyridazin-3(2H)-one lactim 6-Methylpyridazin-3-ol lactam->lactim Tautomerization NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis prep Dissolve 6-Methylpyridazin-3(2H)-one in Deuterated Solvent nmr Acquire FID on NMR Spectrometer prep->nmr ft Fourier Transform nmr->ft phase Phase & Baseline Correction ft->phase reference Referencing phase->reference assign Assign Peaks to Protons/Carbons reference->assign interpret Interpret Chemical Shifts & Coupling Constants assign->interpret

An In-depth Technical Guide to the Tautomerism and Structural Analysis of 6-methyl-3(2H)-pyridazinone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyridazinone scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including analgesic, anti-inflammatory, and cardiotonic effects.[1] The biological function of these molecules is intrinsically linked to their structure, particularly the prevalent tautomeric form, which governs their hydrogen bonding capabilities and overall stereoelectronic profile. This guide provides a comprehensive examination of the tautomerism of 6-methyl-3(2H)-pyridazinone, a representative member of this class. We will delve into the theoretical underpinnings of its tautomeric equilibrium, detail the advanced spectroscopic and computational methodologies used for its characterization, and present a validated protocol for its structural analysis. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of pyridazinone chemistry.

Introduction: The Significance of Tautomerism in Pyridazinones

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1][2] The presence of a carbonyl group within the ring gives rise to lactam-lactim tautomerism, a dynamic equilibrium between a keto form (the lactam) and an enol form (the lactim).[2]

For 6-methyl-3(2H)-pyridazinone, this equilibrium can be represented as follows:

Caption: Tautomeric equilibrium of 6-methyl-3(2H)-pyridazinone.

While both forms can exist, the keto form of pyridazinones is generally more stable and, therefore, more common.[2] The predominance of one tautomer over the other is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the pyridazinone ring. Understanding and controlling this equilibrium is paramount in drug development, as the specific tautomer present will dictate the molecule's interaction with its biological target.

Theoretical Framework: Computational Insights into Tautomeric Stability

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting the relative stabilities of tautomers. Theoretical studies on the parent pyridazin-3(2H)-one have shown that the direct intramolecular hydrogen transfer from the lactam to the lactim form has a high activation energy.[3][4] However, this energy barrier is significantly lowered in the presence of protic solvents, which can facilitate the proton transfer.[3][4]

DFT calculations at the B3LYP/6-311++G** level of theory have been effectively used to study the tautomerization of pyridazinones.[3][4][5] These studies consistently show that the lactam form is thermodynamically more stable than the lactim form, which aligns with experimental observations.[2]

Experimental Elucidation of Tautomeric Forms

A multi-faceted approach employing various spectroscopic techniques is essential for the unambiguous structural determination of 6-methyl-3(2H)-pyridazinone and the characterization of its dominant tautomeric form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most definitive method for identifying the predominant tautomer in solution.

  • ¹H NMR: The lactam form will exhibit a characteristic N-H proton signal, typically a broad singlet, which will exchange with D₂O. The chemical shifts of the ring protons and the methyl group will also be indicative of the electronic environment of the keto form. The lactim form, in contrast, would show a sharp O-H proton signal and different chemical shifts for the ring protons due to the aromaticity of the hydroxyl-substituted ring.

  • ¹³C NMR: The presence of a carbonyl carbon (C=O) signal in the range of 160-180 ppm is a clear indicator of the lactam form. In the lactim form, this signal would be absent, and instead, a carbon attached to the hydroxyl group (C-OH) would appear at a different chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

  • Lactam Form: A strong absorption band corresponding to the C=O stretching vibration is expected in the region of 1650-1700 cm⁻¹. Additionally, an N-H stretching band, often broad, will be observed around 3200-3400 cm⁻¹.

  • Lactim Form: The C=O stretch would be absent. Instead, a broad O-H stretching band would appear around 3200-3600 cm⁻¹, and a C=N stretching vibration would be observed in the 1600-1650 cm⁻¹ region. Spectral data for 6-methyl-3(2H)-pyridazinone from various databases consistently show a strong carbonyl absorption, supporting the predominance of the lactam form.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions, and thus the UV-Vis absorption spectra, of the two tautomers are expected to differ. The lactam form, with its conjugated system, will have a characteristic absorption maximum. The lactim form, being aromatic, will exhibit a different absorption profile. The UV-Vis spectrum of pyridazine derivatives is typically observed in the 200-380 nm range.[7]

Validated Experimental Protocol for Structural Analysis

The following workflow provides a systematic approach to the structural characterization of 6-methyl-3(2H)-pyridazinone.

Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_computational Computational Modeling cluster_interpretation Data Interpretation synthesis Synthesis and Purification of 6-methyl-3(2H)-pyridazinone nmr NMR Spectroscopy (¹H, ¹³C in DMSO-d₆) synthesis->nmr ir FT-IR Spectroscopy (KBr pellet or ATR) synthesis->ir uv UV-Vis Spectroscopy (in Ethanol) synthesis->uv dft DFT Calculations (B3LYP/6-311++G**) for tautomer stability synthesis->dft interpretation Correlate Experimental Data with Computational Results nmr->interpretation ir->interpretation uv->interpretation dft->interpretation

Caption: Experimental workflow for tautomer analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Synthesize 6-methyl-3(2H)-pyridazinone via the cyclization of a suitable γ-keto acid with hydrazine, a common method for pyridazinone synthesis.[8]

    • Purify the product by recrystallization to obtain a high-purity sample for analysis.

  • NMR Spectroscopy:

    • Dissolve approximately 10 mg of the purified compound in 0.7 mL of DMSO-d₆.

    • Acquire ¹H and ¹³C NMR spectra on a 500 MHz or higher spectrometer.

    • For the ¹H NMR, integrate all signals and identify the N-H proton. Perform a D₂O exchange experiment to confirm its identity.

    • For the ¹³C NMR, identify the carbonyl carbon signal.

  • FT-IR Spectroscopy:

    • Prepare a KBr pellet containing approximately 1% of the sample or use an ATR-FT-IR spectrometer.

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Identify the characteristic stretching frequencies for C=O and N-H bonds.

  • UV-Vis Spectroscopy:

    • Prepare a dilute solution of the compound in ethanol.

    • Record the absorption spectrum from 200 to 400 nm.

    • Determine the wavelength of maximum absorption (λₘₐₓ).

    • Compare the experimental data with the expected values for both the lactam and lactim tautomers.

    • Correlate these findings with the results from DFT calculations on the relative stability of the tautomers.

Summary of Expected Spectroscopic Data

The following table summarizes the expected key spectroscopic data that would confirm the predominance of the lactam form of 6-methyl-3(2H)-pyridazinone.

Technique Parameter Expected Value for Lactam Form Interpretation
¹H NMR N-H ProtonBroad singlet, ~12-13 ppm (in DMSO-d₆)Presence of the N-H bond in the lactam ring.
¹³C NMR C=O Carbon~160-170 ppmConfirms the presence of the carbonyl group.
FT-IR C=O StretchStrong band at ~1670 cm⁻¹Characteristic of a cyclic amide (lactam).
FT-IR N-H StretchBroad band at ~3300-3400 cm⁻¹Indicates the N-H bond.

Implications for Drug Development

The structural insights gained from this analysis are crucial for drug development professionals. The predominance of the lactam tautomer of 6-methyl-3(2H)-pyridazinone defines its hydrogen bonding capacity, acting as a hydrogen bond donor via the N-H group and a hydrogen bond acceptor at the carbonyl oxygen. This specific arrangement is key to its interactions with biological macromolecules, such as enzymes and receptors. Any modification to the pyridazinone scaffold must consider its effect on the tautomeric equilibrium to maintain or enhance biological activity. Furthermore, understanding the tautomeric form is essential for predicting physicochemical properties like solubility, lipophilicity, and metabolic stability.

Conclusion

The structural analysis of 6-methyl-3(2H)-pyridazinone, through a combination of advanced spectroscopic techniques and computational modeling, unequivocally demonstrates the predominance of the lactam (keto) tautomer in both solid and solution phases. This comprehensive understanding of its tautomeric behavior is fundamental for the rational design and development of novel pyridazinone-based therapeutic agents. The methodologies and insights presented in this guide provide a robust framework for the structural characterization of this important class of heterocyclic compounds.

References

Introduction: The Strategic Importance of Pyridazinone Hydrobromide Salts in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Pyridazinone Hydrobromide Salts for Pharmaceutical Research

The pyridazinone ring system is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its versatile biological activities. Derivatives of this core structure have shown significant promise as therapeutic agents targeting a wide array of diseases, including cancer, cardiovascular disorders, and inflammatory conditions.[1][2][3] The pyridazinone scaffold's utility lies in its capacity for structural modification, allowing chemists to fine-tune its interaction with various biological targets.[4]

However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Poor aqueous solubility, low dissolution rates, and physical or chemical instability can severely limit a compound's bioavailability and shelf-life. To overcome these hurdles, drug developers frequently employ salt formation, a robust strategy to modify the properties of an active pharmaceutical ingredient (API).[5][6]

For weakly basic pyridazinone derivatives, forming a hydrobromide (HBr) salt is a common and effective approach. The addition of hydrobromic acid protonates a basic nitrogen center in the pyridazinone structure, creating an ionic salt form that often exhibits dramatically improved solubility and dissolution characteristics compared to the neutral free base.[7] This guide, written from the perspective of a senior application scientist, provides an in-depth exploration of the critical physicochemical properties of pyridazinone hydrobromide salts. It details not just the standard experimental protocols for their characterization but also the underlying scientific rationale, empowering researchers to make informed decisions in the drug development process.

Part 1: Synthesis and Rationale for Hydrobromide Salt Formation

The initial step in characterizing a salt is its synthesis. The choice to form a hydrobromide salt is a deliberate one, aimed at modulating the API's properties for optimal performance. The parent pyridazinone molecules are typically synthesized through multi-step organic reactions, often involving the cyclization of ketoacids or ketoesters with hydrazine hydrate.[8][9][10]

Causality Behind Salt Selection: A pyridazinone derivative containing a basic functional group (such as an amine or a sufficiently basic nitrogen within the heterocyclic system) will have a corresponding pKa. According to the pKa rule, to form a stable salt, the pKa difference between the basic drug and the acid used should be greater than 3.[6] Hydrobromic acid is a strong acid, ensuring complete protonation of most basic pyridazinone derivatives, which is crucial for achieving a stable, crystalline salt with enhanced aqueous solubility.

Experimental Protocol: Synthesis of a Pyridazinone Hydrobromide Salt

This protocol describes a general method for the preparation of a pyridazinone HBr salt from its corresponding free base.

  • Dissolution of the Free Base: Dissolve the synthesized pyridazinone free base (1.0 equivalent) in a suitable organic solvent (e.g., isopropanol, ethanol, or ethyl acetate) with gentle warming if necessary to achieve complete dissolution. The choice of solvent is critical as it will influence the crystallization process.

  • Acid Addition: Slowly add a solution of hydrobromic acid (HBr) in a compatible solvent (e.g., HBr in acetic acid or an aqueous solution) dropwise to the stirred solution of the free base. Typically, a slight molar excess (e.g., 1.05 equivalents) of HBr is used to ensure complete salt formation.

  • Crystallization/Precipitation: The hydrobromide salt will often precipitate upon addition of the acid or during subsequent cooling of the reaction mixture. The process can be encouraged by cooling the mixture in an ice bath or by adding an anti-solvent (a solvent in which the salt is poorly soluble, like diethyl ether or heptane).

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the isolated salt cake with a small amount of cold anti-solvent to remove any unreacted starting materials or residual acid.

  • Drying: Dry the final product under vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

Diagram: General Workflow for Pyridazinone HBr Salt Synthesis```dot

G cluster_start Step 1: Preparation cluster_acid Step 2: Reaction cluster_iso Step 3: Isolation & Purification cluster_end Final Product Start Dissolve Pyridazinone Free Base in Solvent Acid Add Hydrobromic Acid (HBr Solution) Start->Acid Precipitate Induce Crystallization (Cooling / Anti-Solvent) Acid->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Anti-Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry End Characterize Pure Pyridazinone HBr Salt Dry->End

Caption: Equilibrium solubility determination.

Data Presentation: Comparative Solubility

The data below illustrates a hypothetical but realistic improvement in solubility upon salt formation.

CompoundMedium (pH)Solubility at 25 °C (mg/mL)
Pyridazinone Free BaseWater (~)< 0.01
Pyridazinone Free Base0.1 N HCl (1.2)0.5
Pyridazinone HBr SaltWater (~)15.2
Pyridazinone HBr Salt0.1 N HCl (1.2)18.5

Part 3: Solid-State Characterization and Polymorphism

The solid-state form of an API dictates its physical properties. A single compound can exist in multiple crystalline forms, known as polymorphs, which have different internal crystal lattice arrangements. [11][12]Polymorphs can exhibit different solubilities, stabilities, and mechanical properties. Therefore, comprehensive solid-state characterization is a non-negotiable step in drug development.

Causality Behind the Experiments: The goal is to identify the most stable crystalline form and to understand the conditions under which other, potentially less desirable, forms might appear. This is a self-validating system: PXRD provides the unique fingerprint of a crystal form, DSC and TGA reveal its thermal behavior and stability, and spectroscopy confirms its chemical identity.

Key Experimental Techniques
  • Powder X-ray Diffraction (PXRD): This is the primary tool for identifying crystalline phases. Each crystalline solid produces a unique diffraction pattern, acting as its "fingerprint." It is used to screen for polymorphs and to check for phase purity.

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect solid-state phase transitions. A sharp melting endotherm is indicative of a pure crystalline substance.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is essential for identifying the presence of bound water (hydrates) or residual solvent (solvates) and for assessing thermal decomposition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the chemical bonding and functional groups within the molecule. Different polymorphs can show subtle but distinct differences in their IR spectra due to variations in hydrogen bonding and molecular conformation in the crystal lattice.

Diagram: Solid-State Characterization Workflow

G cluster_input Sample cluster_primary Primary Analysis cluster_thermal Thermal Analysis cluster_spectro Spectroscopic Analysis cluster_output Result Input Pyridazinone HBr Salt PXRD PXRD (Phase ID & Purity) Input->PXRD DSC DSC (Melting Point, Transitions) Input->DSC TGA TGA (Solvates, Decomposition) Input->TGA FTIR FTIR (Functional Groups, H-Bonding) Input->FTIR Output Comprehensive Solid-State Profile PXRD->Output DSC->Output TGA->Output FTIR->Output

Caption: Integrated solid-state analysis.

Part 4: Hygroscopicity and Stability

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. [13][14]For pharmaceutical salts, this is a critical stability-indicating parameter. Excessive moisture uptake can lead to physical changes like deliquescence (dissolving in absorbed water), caking, and altered flow properties, which complicate manufacturing. [15]Chemically, the presence of water can accelerate degradation reactions such as hydrolysis. While forming a salt can improve solubility, it can sometimes increase hygroscopicity, presenting a trade-off that must be carefully managed. [16]

Experimental Protocol: Hygroscopicity Assessment (Static Method)

This method provides a straightforward way to classify the hygroscopicity of a material.

  • Sample Preparation: Accurately weigh a small amount of the pyridazinone hydrobromide salt into tared sample containers that allow for air exposure (e.g., watch glasses).

  • Environmental Chambers: Prepare a series of sealed desiccators or environmental chambers, each containing a saturated solution of a different salt to maintain a specific relative humidity (RH) at a constant temperature (e.g., 25 °C). For example, saturated NaCl solution provides ~75% RH.

  • Exposure: Place the samples into the chambers for a defined period (e.g., 7 days) or until the weight of the sample remains constant.

  • Weight Measurement: After exposure, re-weigh the samples and calculate the percentage of weight gain due to moisture sorption.

  • Classification: Classify the material based on the weight gain at a specified high RH (e.g., 80% RH) according to pharmacopeial standards.

Data Presentation: Hygroscopicity Classification
ClassificationWeight Gain (after 24h at 80% RH, 25°C)
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
DeliquescentSufficient water is absorbed to form a liquid

Diagram: Hygroscopicity-Based Development Decisions

G Start Assess Hygroscopicity of Pyridazinone HBr Salt Decision Is material hygroscopic or very hygroscopic? Start->Decision Action_Yes Implement Protective Measures: - Controlled Humidity Manufacturing - Moisture-Barrier Packaging - Consider Co-crystals/Formulation Decision->Action_Yes Yes Action_No Proceed with Standard Formulation and Packaging Decision->Action_No No Yes Yes No No

Caption: Decision workflow for hygroscopic salts.

Conclusion

The successful development of a pyridazinone-based therapeutic agent hinges on a thorough understanding and optimization of its physicochemical properties. The formation of a hydrobromide salt is a powerful tool for enhancing the solubility and dissolution rate of a weakly basic parent molecule. However, this strategic choice necessitates a rigorous and integrated characterization program. By systematically evaluating solubility, solid-state properties, hygroscopicity, and stability using the validated protocols outlined in this guide, researchers can build a comprehensive data package. This knowledge is paramount for selecting the optimal solid form, designing a robust formulation, and ultimately ensuring the delivery of a safe, stable, and effective drug product to patients.

References

The Pyridazin-3(2H)-one Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazin-3(2H)-one nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its unique structural features and synthetic accessibility have established it as a "wonder nucleus," leading to the development of a diverse array of therapeutic agents.[1][3] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of substituted pyridazin-3(2H)-one derivatives, offering field-proven insights for professionals in drug discovery and development.

Synthetic Pathways to Pyridazin-3(2H)-one Derivatives

The versatility of the pyridazin-3(2H)-one core stems from its straightforward and adaptable synthesis. The most prevalent method involves the condensation of γ-keto acids with hydrazine hydrate or its derivatives, yielding 6-substituted 4,5-dihydropyridazin-3(2H)-ones.[4] This foundational reaction allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.

Further functionalization can be achieved through various chemical transformations, including nucleophilic substitution, N-alkylation, and reactions at the C4, C5, and C6 positions of the pyridazinone ring.[5][6][7] These synthetic strategies provide a robust platform for generating extensive libraries of novel compounds for biological screening.

General Experimental Protocol: Synthesis of 6-substituted-4,5-dihydropyridazin-3(2H)-ones

A common laboratory-scale synthesis is outlined below:

  • Reaction Setup: To a solution of the appropriate γ-keto acid in a suitable solvent (e.g., ethanol), add hydrazine hydrate.

  • Reflux: Heat the reaction mixture to reflux for a specified period, typically several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Purification: Wash the collected solid with a cold solvent and recrystallize from a suitable solvent system to obtain the purified 6-substituted-4,5-dihydropyridazin-3(2H)-one derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[8][9]

A Spectrum of Biological Activities

The pyridazin-3(2H)-one scaffold is associated with a broad range of pharmacological activities, making it a fertile ground for drug discovery programs targeting numerous diseases.[3][10][11]

Cardiovascular Effects: Vasodilators and Antihypertensive Agents

Substituted pyridazin-3(2H)-ones have demonstrated significant potential in the management of cardiovascular diseases, particularly hypertension.[12][13] Their antihypertensive effects are often attributed to their vasodilatory properties, which can be achieved through several mechanisms of action.[12][14]

  • Direct Vasodilation: Some derivatives act directly on the vascular smooth muscle, leading to relaxation and a decrease in blood pressure.[12][14]

  • Renin-Angiotensin-Aldosterone System (RAAS) Antagonism: Certain pyridazinones function as angiotensin-converting enzyme (ACE) inhibitors, a key target in hypertension therapy.[8][12] For instance, molecular docking studies have identified pyridazinone compounds with promising ACE inhibitory activity.[8]

  • Phosphodiesterase (PDE) Inhibition: Inhibition of phosphodiesterases, particularly PDE3, can lead to increased intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in vasodilation and cardiotonic effects.[12]

Workflow for Vasorelaxant Activity Screening

cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis prep1 Isolate rat thoracic aorta prep2 Cut into rings (2-3 mm) prep1->prep2 prep3 Mount in organ bath with Krebs solution prep2->prep3 exp1 Equilibrate under tension (1.5-2.0 g) prep3->exp1 exp2 Induce contraction with phenylephrine or KCl exp1->exp2 exp3 Administer pyridazinone derivatives cumulatively exp2->exp3 exp4 Record isometric tension changes exp3->exp4 analysis1 Calculate percentage relaxation exp4->analysis1 analysis2 Determine EC50/IC50 values analysis1->analysis2 analysis3 Compare with standard vasodilator (e.g., hydralazine) analysis2->analysis3

Caption: Workflow for in vitro vasorelaxant activity screening.

Anticancer Activity: A Multi-Targeted Approach

The pyridazin-3(2H)-one scaffold has emerged as a valuable framework for the development of novel anticancer agents.[12][13][15] These compounds exert their antiproliferative effects by targeting various key players in cancer cell signaling and proliferation.

  • Kinase Inhibition: Many pyridazinone derivatives have been designed as inhibitors of various protein kinases that are crucial for cancer cell growth and survival. These include:

    • B-Raf Inhibitors: B-Raf is a serine-threonine kinase that is frequently mutated in cancer.[12]

    • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: FGFRs are involved in angiogenesis and cell proliferation.[12]

    • Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a key component of the B-cell receptor signaling pathway.[12]

  • Dihydrofolate Reductase (DHFR) Inhibition: DHFR is essential for the synthesis of nucleotides, and its inhibition disrupts DNA replication in rapidly dividing cancer cells.[12]

  • PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors are effective in treating cancers with deficiencies in DNA repair mechanisms.[12]

  • Tubulin Polymerization Inhibition: Some pyridazinone derivatives interfere with the dynamics of microtubules, leading to cell cycle arrest and apoptosis.[12]

Signaling Pathway Inhibition by Pyridazinone Derivatives

cluster_pathway RAS-RAF-MEK-ERK Pathway cluster_inhibitor Inhibition RAS RAS BRAF B-RAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pyridazinone Pyridazinone Derivative Pyridazinone->BRAF Inhibits

Caption: Inhibition of the B-RAF signaling pathway by pyridazinone derivatives.

Compound Class Target Anticancer Activity Reference
Triazolo-pyridazinonesUrokinaseActive against MCF-7, HepG2, A549, and HCT116 cell lines[16][17]
Quinoline-substituted pyridazinonesTubulin PolymerizationCytotoxic against various cancer cell lines[12]
Pyrazolo[3,4-d]pyridazinonesFGFRPotent covalent inhibitors of FGFR[12]
Chlorinated Pyridazin-3(2H)-onesNot specifiedInhibition of tumor growth in vivo[15]
Anti-inflammatory Properties

Pyridazinone derivatives have shown significant promise as anti-inflammatory agents, often with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5][18][19]

  • Cyclooxygenase-2 (COX-2) Inhibition: Selective inhibition of COX-2, an enzyme involved in the inflammatory cascade, is a key mechanism for many anti-inflammatory pyridazinones.[10][20] This selectivity helps to spare the gastroprotective COX-1 enzyme.

  • Phosphodiesterase 4 (PDE4) Inhibition: PDE4 inhibitors raise intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.[21]

Antimicrobial Activity

The pyridazinone scaffold has also been explored for its potential in combating microbial infections.[9][22][23]

  • Antibacterial Activity: Various derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[24]

  • Antifungal and Antimycobacterial Activity: Some compounds have shown efficacy against fungal pathogens and Mycobacterium tuberculosis.[9][22]

Conclusion and Future Directions

The substituted pyridazin-3(2H)-one scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its synthetic tractability and broad spectrum of biological activities, including cardiovascular, anticancer, anti-inflammatory, and antimicrobial effects, underscore its therapeutic potential.[1][2][25][26] Future research should continue to focus on the design and synthesis of novel derivatives with enhanced potency and selectivity. A deeper understanding of the structure-activity relationships and mechanisms of action will be crucial for optimizing these compounds into next-generation therapeutics.[2]

References

An In-Depth Technical Guide to In Silico Docking Studies of 6-Methylpyridazin-3(2H)-one with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, technically-focused walkthrough for conducting in silico molecular docking studies on 6-Methylpyridazin-3(2H)-one. Pyridazinone derivatives are a significant class of heterocyclic compounds, recognized for their broad spectrum of biological activities and as "privileged structures" in medicinal chemistry.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the scientific rationale behind methodological choices. We will navigate the entire workflow, from the foundational principles and target selection to the intricacies of ligand and protein preparation, the docking simulation itself, and the critical analysis and validation of the results. The ultimate goal is to equip the reader with the expertise to design and execute robust, reliable, and meaningful in silico docking experiments.

Introduction: The Scientific Case for 6-Methylpyridazin-3(2H)-one

The pyridazinone core is a versatile scaffold that has been extensively explored in medicinal chemistry due to its wide range of pharmacological properties.[1][3] Derivatives have demonstrated efficacy as anticancer, anti-inflammatory, analgesic, cardiovascular, and antimicrobial agents, among others.[1][3][4][5][6] 6-Methylpyridazin-3(2H)-one, a specific derivative of this class, serves as a valuable starting point for the design of novel therapeutics.[7][8][9][10]

In silico molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[11][12] This method is instrumental in modern drug discovery for several reasons:

  • Target Identification: It helps in elucidating the potential molecular targets of a compound.

  • Hit Identification: It allows for the rapid screening of large virtual libraries of compounds against a protein target to identify potential "hits."[13]

  • Lead Optimization: It provides insights into the molecular interactions driving binding affinity, guiding the rational design of more potent and selective analogs.[12]

  • Mechanism of Action: It helps to form hypotheses about how a compound exerts its biological effect at the atomic level.[11]

This guide will use 6-Methylpyridazin-3(2H)-one as the focal ligand to illustrate a best-practice workflow for molecular docking, providing a framework applicable to other small molecules.

The In Silico Docking Workflow: A Conceptual Overview

A successful docking study is more than just running a piece of software; it is a multi-stage process where each step is critical for the integrity of the final results. The workflow is a logical sequence designed to prepare the molecular structures, perform the simulation, and rigorously analyze the output.

In Silico Docking Workflow cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation Target_Selection Target Protein Selection & Rationale Protein_Prep Protein Structure Preparation Target_Selection->Protein_Prep Ligand_Prep Ligand Structure Preparation Target_Selection->Ligand_Prep Docking Molecular Docking (e.g., AutoDock Vina) Protein_Prep->Docking Ligand_Prep->Docking Result_Analysis Analysis of Docking Poses & Scoring Docking->Result_Analysis Validation Validation of Results Result_Analysis->Validation Conclusion Hypothesis Generation & Experimental Design Validation->Conclusion Analysis_Logic Input Docking Output Binding Poses Affinity Scores (kcal/mol) Analysis Pose Analysis Lowest Energy Pose Cluster Analysis Interaction Analysis (H-bonds, etc.) Input:f1->Analysis:f0 Input:f0->Analysis:f1 Validation Validation Steps Redocking Comparison to Known Inhibitors Decoy Set Screening Analysis->Validation Is the result reliable? Hypothesis Biological Hypothesis Validation->Hypothesis Confidence Increased

References

The Pyridazinone Scaffold: A Privileged Core for Novel Therapeutics—An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyridazinone Heterocycle

In the landscape of medicinal chemistry, the pyridazinone core has emerged as a "privileged scaffold," a molecular framework that demonstrates the ability to bind to a diverse range of biological targets, leading to a wide spectrum of pharmacological activities.[1][2][3] This six-membered heterocyclic ring, containing two adjacent nitrogen atoms and a carbonyl group, offers a unique combination of structural features that facilitate interactions with various enzymes and receptors.[4][5] Its synthetic tractability allows for extensive functionalization at multiple positions, enabling chemists to fine-tune the physicochemical properties and biological activity of the resulting derivatives.[3][6][7]

This in-depth technical guide will explore the key therapeutic targets of the pyridazinone chemical class, delving into the mechanisms of action, showcasing prominent examples of pyridazinone-based compounds, and providing practical insights into the experimental methodologies used for their discovery and characterization. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable scaffold.

I. Targeting Phosphodiesterases (PDEs): Modulating Cyclic Nucleotide Signaling

Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[8][9] Inhibition of specific PDE isoenzymes can lead to a variety of therapeutic effects, including vasodilation, anti-inflammatory responses, and bronchodilation.[1][8] The pyridazinone scaffold has proven to be a fertile ground for the development of potent and selective PDE inhibitors.

Mechanism of Action: Preventing cAMP and cGMP Degradation

Pyridazinone-based PDE inhibitors act by competitively binding to the active site of the enzyme, preventing the breakdown of cAMP and cGMP.[8] The accumulation of these cyclic nucleotides activates downstream protein kinases, such as protein kinase A (PKA) and protein kinase G (PKG), which in turn phosphorylate various target proteins, leading to a cellular response.[1] For instance, increased cAMP levels in smooth muscle cells lead to relaxation and vasodilation.[1]

Key Pyridazinone-Based PDE Inhibitors

Several pyridazinone derivatives have been developed as inhibitors of different PDE isoenzymes:

  • Bemoradan (RWJ-22867): A potent positive inotropic agent that inhibits cardiac phosphodiesterase III (PDE3), it has undergone phase II clinical trials for cardiovascular applications.[1]

  • Pyrazolo[3,4-d]pyridazinones: A series of these fused pyridazinone derivatives have shown potent and selective inhibitory activity against PDE5.[1] For example, one such derivative exhibited an IC50 of 34 nM for PDE5.[1]

  • Indole-bearing Pyridazinones: Recent studies have focused on developing pyridazinone derivatives with an indole moiety as selective PDE4B inhibitors for their anti-inflammatory potential.[10] One compound, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one, showed promising activity with 64% inhibition of PDE4B at 20 μM.[10]

Data Presentation: PDE Inhibitory Activity
Compound ClassTarget PDEIC50 / % InhibitionTherapeutic AreaReference
Pyrazolo[3,4-d]pyridazinonesPDE534 nMVasodilation[1]
Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-onesPDE581 nMVasodilation[1]
4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-onePDE4B64% at 20 µMAnti-inflammatory[10]
Experimental Protocol: In Vitro PDE Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of pyridazinone compounds against a specific PDE isoenzyme.

1. Reagents and Materials:

  • Purified recombinant human PDE enzyme (e.g., PDE4B, PDE5A)
  • Substrate: cAMP or cGMP
  • Test pyridazinone compounds dissolved in DMSO
  • Assay buffer (e.g., Tris-HCl with MgCl2)
  • Snake venom nucleotidase
  • Phosphate detection reagent (e.g., Malachite Green)
  • 96-well microplate
  • Plate reader

2. Assay Procedure:

  • Prepare serial dilutions of the test pyridazinone compounds in the assay buffer.
  • Add a fixed amount of the purified PDE enzyme to each well of the microplate.
  • Add the diluted test compounds to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
  • Initiate the enzymatic reaction by adding the substrate (cAMP or cGMP) to each well.
  • Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).
  • Stop the reaction by adding snake venom nucleotidase, which converts the resulting AMP or GMP to adenosine or guanosine and inorganic phosphate.
  • Add the phosphate detection reagent to each well and incubate to allow for color development.
  • Measure the absorbance at the appropriate wavelength using a plate reader.
  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices: The use of a purified recombinant enzyme ensures that the observed inhibition is specific to the target PDE. The two-step enzymatic reaction (PDE followed by nucleotidase) allows for the sensitive detection of phosphate, which is a direct product of the PDE reaction.

Visualization: PDE Inhibition Pathway

PDE_Inhibition Pyridazinone Pyridazinone Inhibitor PDE Phosphodiesterase (PDE) Pyridazinone->PDE Inhibits AMP_GMP AMP / GMP PDE->AMP_GMP Hydrolysis cAMP_cGMP cAMP / cGMP cAMP_cGMP->PDE Substrate PKA_PKG PKA / PKG Activation cAMP_cGMP->PKA_PKG Cellular_Response Cellular Response (e.g., Vasodilation, Anti-inflammation) PKA_PKG->Cellular_Response

Caption: Pyridazinone inhibition of PDE prevents cAMP/cGMP breakdown.

II. Targeting Cyclooxygenases (COX): A Focus on Selective COX-2 Inhibition

Cyclooxygenase (COX) is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.[11] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is induced during inflammation and is the primary target for anti-inflammatory drugs.[12] Pyridazinone derivatives have emerged as a promising class of selective COX-2 inhibitors, offering the potential for effective anti-inflammatory and analgesic activity with a reduced risk of gastrointestinal side effects.[13][14][15]

Mechanism of Action: Blocking Prostaglandin Synthesis

Pyridazinone-based COX-2 inhibitors bind to the active site of the COX-2 enzyme, preventing the synthesis of pro-inflammatory prostaglandins.[13] The selectivity for COX-2 over COX-1 is a critical aspect of their design, as this minimizes the disruption of the protective functions of COX-1 in the gastrointestinal tract and kidneys.[12]

Prominent Pyridazinone-Based COX-2 Inhibitors
  • ABT-963: This compound is a potent and selective COX-2 inhibitor with a selectivity ratio of 276 (COX-2/COX-1).[13] It has demonstrated high oral anti-inflammatory potency and gastric safety in animal models.[13]

  • Diaryl Pyridazinones: Several series of vicinally disubstituted pyridazinones have been synthesized and shown to be potent and selective COX-2 inhibitors.[13] For example, A-241611 exhibited dose-dependent activity in inhibiting prostaglandin production and inflammation.[13]

Data Presentation: COX-2 Inhibitory Activity and Selectivity
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
ABT-963--276[13]
Celecoxib--14[13]
Rofecoxib--6[13]
Compound 9a-0.0155>100[15]
Compound 9b-0.0175>100[15]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity and selectivity of pyridazinone compounds against COX-1 and COX-2.

1. Reagents and Materials:

  • Purified human recombinant COX-1 and COX-2 enzymes
  • Arachidonic acid (substrate)
  • Test pyridazinone compounds dissolved in DMSO
  • Assay buffer (e.g., Tris-HCl)
  • Cofactors (e.g., hematin, glutathione)
  • EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection
  • 96-well microplate

2. Assay Procedure:

  • Prepare separate reaction mixtures for COX-1 and COX-2 in the assay buffer containing the necessary cofactors.
  • Add the purified COX-1 or COX-2 enzyme to the respective wells of the microplate.
  • Add serial dilutions of the test pyridazinone compounds to the wells and pre-incubate.
  • Initiate the reaction by adding arachidonic acid.
  • Incubate the plate at 37°C for a specified time.
  • Stop the reaction by adding a stopping solution (e.g., a strong acid).
  • Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
  • Calculate the percentage of inhibition for each compound concentration against both COX-1 and COX-2.
  • Determine the IC50 values and calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Causality Behind Experimental Choices: The use of purified recombinant enzymes allows for the direct assessment of inhibition on each isoform. Quantifying the product (PGE2) provides a direct measure of enzyme activity. The EIA kit offers a highly sensitive and specific method for PGE2 detection.

Visualization: COX Inhibition and the Inflammatory Cascade

COX_Inhibition cluster_0 Cell Membrane cluster_1 Inflammatory Cascade Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory Gastric_Protection Gastric Protection Prostaglandins_Physiological->Gastric_Protection Inflammation_Pain Inflammation & Pain Prostaglandins_Inflammatory->Inflammation_Pain Pyridazinone Pyridazinone (Selective COX-2 Inhibitor) Pyridazinone->COX2 Inhibits

Caption: Selective inhibition of COX-2 by pyridazinones.

III. Targeting Protein Kinases: A New Frontier in Cancer and Immunology

Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer and autoimmune disorders.[16] The pyridazinone scaffold has been successfully employed to develop inhibitors of various protein kinases, demonstrating its potential in targeted therapies.[17][18][19]

Mechanism of Action: ATP-Competitive Inhibition

Most pyridazinone-based kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate group to its substrate.[16] This blocks the downstream signaling cascade that promotes cell proliferation, survival, and inflammation.

Key Pyridazinone-Based Kinase Inhibitors
  • Bruton's Tyrosine Kinase (BTK) Inhibitors: Pyrazolo[3,4-d]pyridazinone derivatives have been identified as potent and orally active irreversible BTK inhibitors.[20][21] One such compound showed high potency against the BTK enzyme (IC50 = 2.1 nM) and demonstrated significant efficacy in a mouse model of collagen-induced arthritis.[1][21]

  • c-Met Inhibitors: The 6-aryl-2-(3-(heteroarylamino)benzyl)pyridazinone family has yielded potent and selective ATP-competitive inhibitors of c-Met tyrosine kinase, a key driver of tumorigenesis and metastasis.[16]

  • FER Tyrosine Kinase Inhibitors: Pyrido-pyridazinone derivatives have been discovered as potent inhibitors of FER kinase, which is implicated in cell migration and metastasis in breast cancer.[17]

  • C-terminal Src Kinase (CSK) Inhibitors: Pyridazinone and pyrazolopyridine derivatives have been developed as inhibitors of CSK, a negative regulator of T-cell activation, with potential applications in immuno-oncology.[18]

Data Presentation: Kinase Inhibitory Activity
Compound ClassTarget KinaseIC50 (nM)Therapeutic AreaReference
Pyrazolo[3,4-d]pyridazinoneBTK2.1Rheumatoid Arthritis[1][21]
6-aryl-2-(3-(heteroarylamino)benzyl)pyridazinonec-MetPotentCancer[16]
Pyrido-pyridazinoneFERPotentCancer[17]
Pyridazinone/PyrazolopyridineCSKPotentImmuno-oncology[18]
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay for measuring kinase inhibition.

1. Reagents and Materials:

  • Purified recombinant kinase
  • Fluorescently labeled substrate peptide
  • Europium-labeled anti-phospho-substrate antibody
  • ATP
  • Test pyridazinone compounds dissolved in DMSO
  • Assay buffer
  • 384-well microplate
  • TR-FRET enabled plate reader

2. Assay Procedure:

  • Add the kinase, fluorescently labeled substrate peptide, and serial dilutions of the test pyridazinone compounds to the wells of the microplate.
  • Initiate the kinase reaction by adding ATP.
  • Incubate the plate at room temperature for a specified time.
  • Stop the reaction by adding a solution containing the europium-labeled anti-phospho-substrate antibody and EDTA.
  • Incubate to allow for antibody binding to the phosphorylated substrate.
  • Read the plate on a TR-FRET enabled reader, measuring the emission at two wavelengths (for the donor and acceptor fluorophores).
  • Calculate the TR-FRET ratio and determine the percentage of inhibition and IC50 values.

Causality Behind Experimental Choices: The TR-FRET assay is a homogenous, high-throughput method that directly measures the phosphorylation of the substrate. The use of a specific antibody ensures that only the phosphorylated product is detected, leading to high sensitivity and specificity.

Visualization: Kinase Inhibition Signaling Pathway

Kinase_Inhibition Pyridazinone Pyridazinone Inhibitor Kinase Protein Kinase (e.g., BTK, c-Met) Pyridazinone->Kinase Inhibits Phospho_Substrate Phosphorylated Substrate Protein Kinase->Phospho_Substrate ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream_Signaling Downstream Signaling Phospho_Substrate->Downstream_Signaling Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Signaling->Cellular_Response

Caption: Pyridazinone-mediated inhibition of protein kinase activity.

IV. Emerging and Other Therapeutic Targets

The versatility of the pyridazinone scaffold extends beyond the major target classes discussed above. Research has uncovered a range of other biological activities, highlighting the broad therapeutic potential of this chemical class.[1][4]

  • Antiplatelet Aggregation: Certain pyridazinone derivatives have shown the ability to inhibit platelet aggregation, suggesting their potential as antithrombotic agents.[1][2]

  • Anticancer (Non-kinase targets): Some pyridazinone compounds have demonstrated anticancer activity through mechanisms other than kinase inhibition, such as DNA binding and inhibition of enzymes like dihydrofolate reductase (DHFR).[1][22]

  • Vasodilators: Beyond PDE inhibition, some pyridazinone derivatives act as direct-acting vasodilators or as antagonists of the renin-angiotensin-aldosterone system.[1]

  • Antimicrobial and Antiviral Activity: The pyridazinone nucleus is also found in compounds with antimicrobial and antiviral properties.[1][4]

Conclusion and Future Perspectives

The pyridazinone chemical class represents a highly versatile and privileged scaffold in modern drug discovery. Its ability to interact with a wide array of therapeutic targets, including phosphodiesterases, cyclooxygenases, and various protein kinases, has led to the development of numerous compounds with potent and selective biological activities. The ongoing exploration of this scaffold continues to unveil new therapeutic opportunities in cardiovascular disease, inflammation, oncology, and beyond.

Future research will likely focus on the design of next-generation pyridazinone derivatives with improved pharmacokinetic properties, enhanced target selectivity, and novel mechanisms of action. The application of advanced computational methods, such as structure-based drug design and machine learning, will undoubtedly accelerate the discovery and optimization of new pyridazinone-based drug candidates. As our understanding of the complex signaling pathways underlying various diseases deepens, the pyridazinone scaffold is poised to remain a cornerstone of medicinal chemistry efforts to develop innovative and effective therapies.

References

Methodological & Application

One-Pot Synthesis of 6-Substituted 3(2H)-Pyridazinones: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyridazinone Scaffold in Drug Discovery

The 3(2H)-pyridazinone ring system is a privileged scaffold in medicinal chemistry, consistently appearing in a diverse array of biologically active molecules.[1][2][3][4][5][6][7][8] Its inherent structural features, including the presence of two adjacent nitrogen atoms and a lactam functionality, provide a unique combination of hydrogen bonding capabilities, dipolar character, and conformational rigidity. This has made it a cornerstone for the development of therapeutics targeting a wide range of diseases.

Historically, pyridazinone derivatives have been extensively investigated for their cardiovascular effects, leading to the development of important drugs.[3][5] More recently, the versatility of this heterocyclic core has been demonstrated in the discovery of potent agents with anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][9][10] The continued interest in this scaffold underscores the need for efficient and versatile synthetic methodologies to access novel analogs for drug discovery programs. This application note provides a detailed guide to two robust and reliable one-pot protocols for the synthesis of 6-substituted 3(2H)-pyridazinones, designed for researchers, scientists, and drug development professionals.

Strategic Approaches to Pyridazinone Synthesis: A One-Pot Paradigm

Traditional multi-step syntheses of pyridazinones often involve the isolation of intermediates, leading to increased reaction times, reduced overall yields, and greater consumption of solvents and reagents. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer a more streamlined and efficient alternative. This guide will focus on two such elegant and widely applicable one-pot strategies.

The first protocol is a classical yet highly effective method based on the reaction of a ketone with glyoxylic acid and hydrazine. The second is a modern three-component reaction that allows for the rapid assembly of more complex pyridazinones.

Protocol 1: One-Pot Synthesis from Ketones, Glyoxylic Acid, and Hydrazine

This method, pioneered by Coates and McKillop, provides a straightforward route to a variety of 6-substituted 3(2H)-pyridazinones, particularly those bearing aryl or alkyl substituents at the 6-position.[11] The reaction proceeds through the in-situ formation of a γ-keto acid intermediate, which then undergoes cyclocondensation with hydrazine.

Reaction Workflow

Protocol_1_Workflow Start Ketone + Glyoxylic Acid Intermediate In-situ formation of γ-Keto Acid Start->Intermediate Reflux in H2O Reagent Addition of Hydrazine Hydrate Intermediate->Reagent Cyclization Cyclocondensation Reagent->Cyclization Reflux Product 6-Substituted 3(2H)-Pyridazinone Cyclization->Product

Caption: Workflow for the one-pot synthesis of 6-substituted 3(2H)-pyridazinones from ketones.

Mechanistic Insights

The elegance of this one-pot procedure lies in the seamless transition from the initial aldol-type condensation to the final cyclization.

Protocol_1_Mechanism cluster_0 Step 1: Formation of γ-Keto Acid cluster_1 Step 2: Cyclocondensation Ketone Ketone Enolate Enolate Intermediate Ketone->Enolate Base (self-catalyzed or added) GlyoxylicAcid Glyoxylic Acid AldolAdduct Aldol Adduct Enolate->AldolAdduct + Glyoxylic Acid KetoAcid γ-Keto Acid AldolAdduct->KetoAcid Dehydration Hydrazone Hydrazone Intermediate KetoAcid->Hydrazone + Hydrazine Hydrazine Hydrazine CyclizedInt Cyclized Intermediate Hydrazone->CyclizedInt Intramolecular Acylation Product 3(2H)-Pyridazinone CyclizedInt->Product Dehydration

Caption: Generalized mechanism for the formation of 3(2H)-pyridazinones from γ-keto acids and hydrazine.

The reaction is initiated by the enolization of the ketone, which then attacks the aldehyde of glyoxylic acid. Subsequent dehydration leads to the formation of the crucial γ-keto acid intermediate. The addition of hydrazine results in the formation of a hydrazone at the ketone carbonyl. This is followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazone onto the carboxylic acid, leading to a cyclic intermediate which then dehydrates to afford the final 3(2H)-pyridazinone product.

Detailed Experimental Protocol: Synthesis of 6-phenyl-3(2H)-pyridazinone

Materials:

  • Acetophenone

  • Glyoxylic acid monohydrate

  • Hydrazine hydrate (55-64% solution in water)

  • Ammonium hydroxide (28-30% solution)

  • Water (deionized)

  • Ethanol

  • Hydrochloric acid (concentrated)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Formation of the γ-Keto Acid Intermediate: In a round-bottom flask, combine acetophenone (e.g., 3.6 g, 30 mmol) and glyoxylic acid monohydrate (e.g., 0.92 g, 10 mmol). Add water (e.g., 10 mL) and heat the mixture to reflux with vigorous stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cyclization with Hydrazine: After cooling the reaction mixture to room temperature, carefully add ammonium hydroxide solution until the mixture is basic (pH ~8-9). Then, add hydrazine hydrate (e.g., 1.5 mL, ~30 mmol) to the flask.

  • Reaction Completion and Isolation: Heat the mixture to reflux for an additional 2-4 hours. Upon cooling, a precipitate will form. The product can be further precipitated by acidifying the mixture with concentrated hydrochloric acid.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. The crude product can be recrystallized from a suitable solvent, such as ethanol or acetic acid, to afford pure 6-phenyl-3(2H)-pyridazinone.

Protocol 2: Three-Component Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinones

This contemporary approach offers a rapid and efficient synthesis of highly functionalized pyridazinones in a single step from readily available starting materials.[6] The use of water as a solvent makes this protocol environmentally benign.

Reaction Workflow

Protocol_2_Workflow Start Arylglyoxal + Alkyl 2-cyanoacetate + Hydrazine Hydrate Reaction One-pot reaction in water Start->Reaction Room Temperature Product 6-Aryl-4-cyano- 3(2H)-pyridazinone Reaction->Product

Caption: Workflow for the one-pot, three-component synthesis of 6-aryl-4-cyano-3(2H)-pyridazinones.

Mechanistic Insights

The proposed mechanism for this three-component reaction involves a cascade of condensation and cyclization reactions.

Protocol_2_Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Michael Addition and Cyclization Arylglyoxal Arylglyoxal Hydrazone Monohydrazone Intermediate Arylglyoxal->Hydrazone + Hydrazine Hydrazine Hydrazine MichaelAdduct Michael Adduct Hydrazone->MichaelAdduct + Enolate of Cyanoacetate Cyanoacetate Enolate of Cyanoacetate CyclizedInt Cyclized Intermediate MichaelAdduct->CyclizedInt Intramolecular Cyclization Product Cyanopyridazinone CyclizedInt->Product Elimination

Caption: Plausible mechanism for the three-component synthesis of cyanopyridazinones.

Initially, the arylglyoxal reacts with hydrazine hydrate to form a monohydrazone intermediate. The active methylene group of the alkyl 2-cyanoacetate is deprotonated to form an enolate, which then undergoes a Michael addition to the hydrazone. The resulting adduct then undergoes an intramolecular cyclization followed by elimination to yield the final 6-aryl-4-cyano-3(2H)-pyridazinone.

Detailed Experimental Protocol: Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinone

Materials:

  • Arylglyoxal monohydrate

  • Ethyl 2-cyanoacetate (or other alkyl 2-cyanoacetates)

  • Hydrazine hydrate (80% solution in water)

  • Water (deionized)

  • Ethanol

Equipment:

  • Erlenmeyer flask or beaker with a magnetic stirrer

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In an Erlenmeyer flask, dissolve the arylglyoxal monohydrate (e.g., 1 mmol) in a mixture of water and ethanol (1:1, e.g., 10 mL).

  • Addition of Reagents: To the stirred solution, add hydrazine hydrate (e.g., 1.2 mmol) and stir for approximately 30 minutes at room temperature. Then, add ethyl 2-cyanoacetate (e.g., 1 mmol) to the reaction mixture.

  • Reaction and Isolation: Continue stirring at room temperature. The reaction is typically complete within a few hours, and the product precipitates out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. The product is often obtained in high purity, but can be recrystallized from ethanol if necessary.

Comparison of Protocols

FeatureProtocol 1: Ketone, Glyoxylic Acid, HydrazineProtocol 2: Three-Component Reaction
Starting Materials Ketones, glyoxylic acid, hydrazine hydrateArylglyoxals, alkyl 2-cyanoacetates, hydrazine hydrate
Scope of 6-Substituent Broad (alkyl, aryl)Primarily aryl
Substitution Pattern 6-substituted4,6-disubstituted
Reaction Conditions Reflux in waterRoom temperature in water/ethanol
Advantages Utilizes simple and readily available ketones.Mild reaction conditions, high atom economy, environmentally friendly solvent.
Limitations Requires heating, may have lower yields for some substrates.Requires the synthesis or availability of arylglyoxals.

Safety and Handling Considerations

Hydrazine hydrate is a highly toxic, corrosive, and suspected carcinogen. [1] All manipulations involving hydrazine hydrate must be performed in a well-ventilated chemical fume hood.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, must be worn at all times.[1]

Waste Disposal: All hydrazine-containing waste must be collected in a designated, properly labeled hazardous waste container.[1] Neutralization of dilute aqueous hydrazine waste can be achieved by slow addition of an oxidizing agent like sodium hypochlorite solution, but this should only be performed by trained personnel.[3]

Conclusion

The one-pot synthetic protocols detailed in this application note provide researchers with efficient and versatile methods for accessing the medicinally important 6-substituted 3(2H)-pyridazinone scaffold. The choice of protocol will depend on the desired substitution pattern and the availability of starting materials. By understanding the underlying reaction mechanisms and adhering to strict safety protocols, scientists can effectively utilize these methods to generate novel pyridazinone derivatives for evaluation in drug discovery and development programs.

References

Application Notes and Protocols: N-Alkylation of 6-Methylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Pyridazinones

The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, 6-methylpyridazin-3(2H)-one is a valuable starting material for the synthesis of a wide array of derivatives with diverse pharmacological properties, including analgesic, anti-inflammatory, and cardiovascular effects. The functionalization of the pyridazinone ring, particularly through N-alkylation, is a critical step in the development of novel drug candidates. This process allows for the introduction of various substituents that can modulate the compound's physicochemical properties, target binding affinity, and pharmacokinetic profile.

This guide provides a comprehensive overview of the N-alkylation reaction of 6-methylpyridazin-3(2H)-one, detailing the underlying principles, experimental protocols, and optimization strategies. It is intended for researchers, scientists, and drug development professionals seeking to efficiently synthesize N-substituted 6-methylpyridazinone derivatives.

Fundamental Principles of N-Alkylation

The N-alkylation of 6-methylpyridazin-3(2H)-one is typically achieved through a nucleophilic substitution reaction (SN2). The reaction involves the deprotonation of the nitrogen atom at the 2-position of the pyridazinone ring by a base, forming a nucleophilic pyridazinonate anion. This anion then attacks an electrophilic alkylating agent (e.g., an alkyl halide), resulting in the formation of a new nitrogen-carbon bond.

Several factors critically influence the outcome of this reaction, including the choice of base, solvent, alkylating agent, and reaction temperature. A key challenge in the alkylation of pyridazinones is the potential for competing O-alkylation, where the alkyl group attaches to the oxygen atom of the carbonyl group.[1] The reaction conditions must be carefully optimized to favor the desired N-alkylation product.[2]

N_Alkylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (Sₙ2) Pyridazinone 6-Methylpyridazin-3(2H)-one Anion Pyridazinonate Anion Pyridazinone->Anion + Base Base Base (e.g., K₂CO₃) Protonated_Base Protonated Base Base->Protonated_Base + H⁺ Alkyl_Halide Alkyl Halide (R-X) N_Alkylated_Product N-Alkylated Product Anion->N_Alkylated_Product + R-X Halide_Ion Halide Ion (X⁻) Alkyl_Halide->Halide_Ion Experimental_Workflow cluster_protocol1 Protocol 1: Standard Alkylation cluster_protocol2 Protocol 2: Mitsunobu Reaction Start1 Mix Pyridazinone, K₂CO₃, and Acetonitrile Add_Halide Add Alkyl Halide Start1->Add_Halide Reflux Reflux for 12-24h Add_Halide->Reflux Workup1 Filter and Evaporate Reflux->Workup1 Purify1 Column Chromatography Workup1->Purify1 Product1 N-Alkylated Product Purify1->Product1 Start2 Mix Pyridazinone, Alcohol, and PPh₃ in THF Cool Cool to 0°C Start2->Cool Add_DEAD Add DEAD/DIAD Cool->Add_DEAD Stir Stir at RT for 12-24h Add_DEAD->Stir Workup2 Concentrate Stir->Workup2 Purify2 Column Chromatography Workup2->Purify2 Product2 N-Alkylated Product Purify2->Product2 Troubleshooting_Flowchart Start Reaction Outcome Unsatisfactory Check_TLC Analyze TLC for Starting Material (SM) and Products Start->Check_TLC Low_Yield Low Yield of Desired Product Check_TLC->Low_Yield Side_Products Significant Side Products Observed Check_TLC->Side_Products Incomplete_Reaction Incomplete Reaction (SM remaining) Low_Yield->Incomplete_Reaction Yes O_Alkylation O-Alkylated Isomer Detected Side_Products->O_Alkylation Yes Increase_Time_Temp Increase Reaction Time and/or Temperature Incomplete_Reaction->Increase_Time_Temp Check_Base Use Fresh/Anhydrous Base Increase_Time_Temp->Check_Base Success Optimized Reaction Check_Base->Success Change_Solvent Switch to Polar Aprotic Solvent (e.g., DMF) O_Alkylation->Change_Solvent Use_Stronger_Base Use Stronger Base (e.g., NaH) Change_Solvent->Use_Stronger_Base Purify Separate Isomers via Chromatography Use_Stronger_Base->Purify Purify->Success

References

Application Notes and Protocols: 6-Methylpyridazin-3(2H)-one Hydrobromide as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazinone Core - A Privileged Scaffold in Modern Chemistry

The pyridazin-3(2H)-one nucleus is a prominent heterocyclic scaffold that has garnered significant attention from the scientific community, particularly in the fields of medicinal chemistry and materials science.[1][2] Regarded as a "privileged structure," its six-membered ring containing two adjacent nitrogen atoms allows it to interact with a diverse array of biological targets.[3][4] This versatility has led to the development of pyridazinone-based compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antihypertensive, and antimicrobial properties.[1][4][5][6]

6-Methylpyridazin-3(2H)-one hydrobromide serves as a readily available and highly valuable starting material for accessing this chemical space. The methyl group at the C6 position provides a key structural feature, while the reactive N-H and keto functionalities offer multiple avenues for synthetic diversification. This guide provides an in-depth exploration of its use as a synthetic building block, detailing field-proven protocols for its key transformations and explaining the scientific rationale behind the experimental choices.

Physicochemical Properties, Handling, and Tautomerism

This compound is a stable, solid material. Understanding its properties is crucial for its effective use in synthesis. The hydrobromide salt form enhances stability and handling compared to the free base. However, for most reactions, the free base must be generated in situ or in a prior step, typically through the addition of a suitable base.

It is also critical to recognize that pyridazinones exist in tautomeric forms, primarily the keto (lactam) and enol (lactim) forms.[2][4] Under the reaction conditions described herein, the lactam form is generally favored and is the key reactive species for N-alkylation.

PropertyValueSource(s)
CAS Number 94248-99-4[7]
Molecular Formula C₅H₇BrN₂O[8]
Molecular Weight 191.03 g/mol [7][8]
Physical Form Solid[7]
Purity Typically ≥95%[7][8]
Storage Conditions Store in an inert atmosphere at room temperature.[7]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[7]
Precautionary Statements P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[7]

Core Synthetic Transformations and Protocols

This section details the primary synthetic manipulations for which this compound is a premier building block. The protocols are designed to be self-validating, with clear causality for each step.

Reaction Pathway Overview

The following workflow illustrates the key synthetic transformations starting from 6-methylpyridazin-3(2H)-one. The initial substrate can be functionalized at the nitrogen position (N-Alkylation) or converted into a halo-pyridazine to enable subsequent carbon-carbon bond formation via cross-coupling.

G cluster_0 Starting Material cluster_1 N-Functionalization cluster_2 C-C Bond Formation Pathway start 6-Methylpyridazin-3(2H)-one Hydrobromide n_alk N-Alkylated Pyridazinone start->n_alk Alkyl Halide, Base activation 3-Halo-6-methylpyridazine (Activation Step) start->activation POX₃ (X=Cl, Br) suzuki 3-Aryl-6-methylpyridazine activation->suzuki Arylboronic Acid, Pd Catalyst, Base

Caption: Key synthetic pathways for 6-Methylpyridazin-3(2H)-one.

Protocol 1: N-Alkylation

N-alkylation is a fundamental strategy for modifying the pyridazinone core. The introduction of alkyl or functionalized chains at the N2 position is critical for tuning the molecule's steric and electronic properties, which directly impacts its biological activity and serves as a handle for further diversification.[9][10]

Protocol: Synthesis of 2-Allyl-6-methylpyridazin-3(2H)-one [3]

This protocol details the N-alkylation using allyl bromide as an exemplar electrophile.

Materials:

  • This compound

  • Allyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Standard glassware for reflux, stirring, and extraction

Step-by-Step Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (9.55 g, 0.05 mol).

  • Solvent and Base Addition: Add anhydrous acetonitrile (50 mL). The hydrobromide salt may not fully dissolve. Add anhydrous potassium carbonate (20.7 g, 0.15 mol, 3.0 eq). Causality: K₂CO₃ serves a dual purpose: it neutralizes the hydrobromide to form the free base in situ and acts as the base to accept the proton from the pyridazinone nitrogen during the alkylation.

  • Initial Stirring: Stir the suspension vigorously at room temperature for 15-20 minutes to ensure complete neutralization and formation of the potassium salt of the pyridazinone.

  • Electrophile Addition: Add allyl bromide (5.2 mL, 7.26 g, 0.06 mol, 1.2 eq) dropwise to the stirring suspension. Causality: A slight excess of the alkylating agent ensures the reaction goes to completion.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: After completion, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid cake with a small amount of acetonitrile.

  • Purification: Combine the filtrate and washings and remove the solvent under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 2-allyl-6-methylpyridazin-3(2H)-one.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C bonds.[11][12] For pyridazinones, this allows for the introduction of aryl or heteroaryl substituents, which is a key strategy in drug design.[13][14][15] This is a two-step process: first, the pyridazinone must be "activated" by converting the C3-keto group into a more suitable leaving group, such as a halide.

Step A: Synthesis of 3-Bromo-6-methylpyridazine (Activation)

This step converts the pyridazinone into a substrate suitable for cross-coupling.[13]

Caption: Conversion of pyridazinone to bromopyridazine.

Materials:

  • 6-Methylpyridazin-3(2H)-one (free base)

  • Phosphorus oxybromide (POBr₃)

Procedure:

  • Setup: In a fume hood, carefully add 6-methylpyridazin-3(2H)-one (5.5 g, 0.05 mol) to a round-bottom flask.

  • Reagent Addition: Add phosphorus oxybromide (17.2 g, 0.06 mol, 1.2 eq) portion-wise. The reaction is exothermic. Safety Note: POBr₃ is corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

  • Reaction: Heat the mixture to reflux (approx. 100-110°C) for 2-3 hours.

  • Work-up: Cool the reaction mixture to room temperature, then pour it carefully onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield 3-bromo-6-methylpyridazine.

Step B: Suzuki-Miyaura Cross-Coupling

This protocol uses the activated bromopyridazine to synthesize a biaryl compound.[15][16]

G A Oxidative Addition R1PdL2X R¹-Pd(II)-X (L)₂ A->R1PdL2X B Transmetalation R1PdL2R2 R¹-Pd(II)-R² (L)₂ B->R1PdL2R2 C Reductive Elimination Pd0 Pd(0)L₂ C->Pd0 R1R2 R¹-R² (Product) C->R1R2 R1PdL2X->B R²-B(OH)₂ R1PdL2R2->C Pd0->A R¹-X R1X 3-Bromo-6-methylpyridazine (R¹-X) R2BOH2 Arylboronic Acid (R²-B(OH)₂) + Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Materials:

  • 3-Bromo-6-methylpyridazine (from Step A)

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Solvent mixture: 1,2-Dimethoxyethane (DME), Ethanol, and Water

Procedure:

  • Setup: To a reaction vessel suitable for inert atmosphere chemistry, add 3-bromo-6-methylpyridazine (0.5 mmol), the arylboronic acid (0.6 mmol, 1.2 eq), and Pd(PPh₃)₄ (0.025 mmol, 5 mol%).

  • Solvent and Base Addition: Add DME (8 mL), ethanol (2 mL), and a 2 M aqueous solution of Na₂CO₃ (1 mL). Causality: The base is essential for the transmetalation step of the catalytic cycle. The mixed solvent system ensures the solubility of both the organic and inorganic reagents.[15]

  • Inert Atmosphere: Purge the vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Reaction: Heat the mixture to 80°C under the inert atmosphere. Monitor the reaction for 24-48 hours by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., chloroform or ethyl acetate, 3 x 20 mL).[15]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Application in Bioactive Molecule Synthesis: GABA Analogues

The pyridazine scaffold derived from 6-methylpyridazin-3(2H)-one has been instrumental in the synthesis of potent and selective antagonists for the GABA-A receptor.[17][18][19] These compounds are crucial tools for neuroscience research. The synthesis typically involves attaching a GABA-like side chain to the N2 position of the pyridazine ring, a transformation that relies on the N-alkylation chemistry described in Protocol 1.

G start 6-Aryl-3-aminopyridazine alkylation N-Alkylation start->alkylation Add protected GABA side chain (e.g., 4-bromobutyrate) deprotection Deprotection alkylation->deprotection Ester Hydrolysis final GABA Antagonist (e.g., SR 95103) deprotection->final

Caption: Conceptual workflow for synthesizing GABA antagonist analogues.

The synthesis of these complex molecules often starts with a pre-functionalized pyridazine. For instance, a 3-aminopyridazine derivative can be N-alkylated with a protected carboxypropyl side chain (e.g., ethyl 4-bromobutyrate). Subsequent hydrolysis of the ester reveals the carboxylic acid moiety of the GABA analogue. The presence of an aromatic group at the C6 position, which can be installed via Suzuki coupling, has been shown to significantly enhance potency.[17]

Conclusion

This compound is far more than a simple heterocyclic compound; it is a strategic gateway to a vast and pharmacologically significant chemical space. Through straightforward N-alkylation or a two-step activation and cross-coupling sequence, researchers can readily access a diverse library of substituted pyridazinones. The protocols and rationale provided in this guide equip drug development professionals and synthetic chemists with the foundational knowledge to confidently and effectively utilize this building block in their research endeavors, accelerating the discovery of novel therapeutics and functional materials.

References

Topic: In Vitro Assay Protocol for Testing Vasodilator Activity of Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridazinone and its derivatives represent a promising class of heterocyclic compounds with a wide range of pharmacological activities, including significant potential as vasodilators for the treatment of hypertension and other cardiovascular diseases.[1][2] Their mechanism of action can be diverse, ranging from direct effects on vascular smooth muscle to modulation of key signaling pathways like phosphodiesterase (PDE) inhibition.[3][4] This application note provides a comprehensive, field-tested protocol for assessing the vasodilator activity of novel pyridazinone derivatives using the ex vivo isolated rat thoracic aorta model. We delve into the causality behind experimental choices, outline a self-validating protocol for initial screening, and describe subsequent steps to elucidate the underlying mechanism of action, ensuring robust and reproducible data for drug development professionals.

Introduction: The Rationale for Pyridazinone Vasodilator Screening

Hypertension is a critical global health issue, driving the need for novel antihypertensive agents with improved efficacy and safety profiles.[4] Pyridazinone-based molecules have emerged as a scaffold of interest due to their structural versatility and proven bioactivity.[5][6] Many derivatives have demonstrated potent vasorelaxant effects, with some exhibiting EC₅₀ values in the nanomolar to low micromolar range, often surpassing standard drugs like hydralazine.[2][5][7]

The primary goal of an initial in vitro screen is to quantify the potency and efficacy of a test compound. The isolated organ bath technique, utilizing thoracic aortic rings from rats, is a robust and highly reproducible method for this purpose.[8][9][10] It allows for the direct measurement of isometric tension changes in vascular tissue in a controlled environment, providing a clear functional readout of a compound's vasodilator properties. This application note will guide the user through the entire workflow, from tissue preparation to mechanistic investigation.

Core Protocol: Vasodilator Potency in Isolated Rat Aortic Rings

This protocol details the primary screening assay to determine the dose-dependent vasodilator effect of pyridazinone derivatives on pre-constricted aortic rings.

Principle of the Assay

Aortic rings, containing both the endothelial layer and vascular smooth muscle, are suspended in an organ bath under physiological conditions (temperature, oxygenation, pH).[11][12] The rings are first contracted with an alpha-1 adrenergic agonist, phenylephrine (PE), to induce a stable, submaximal tone. The test compound is then added in a cumulative manner, and the resulting relaxation is measured as a decrease in isometric tension. This allows for the construction of a dose-response curve and the calculation of the EC₅₀ value, which represents the concentration of the compound required to produce 50% of its maximal relaxing effect.[13]

Materials and Reagents
  • Animals: Male Wistar rats (250–300 g).

  • Physiological Salt Solution (PSS): Krebs-Henseleit Solution. Composition (in mM): NaCl 118.0, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25.0, Glucose 11.0.[14][15]

  • Gases: Carbogen (95% O₂ / 5% CO₂).

  • Pharmacological Agents:

    • Phenylephrine (PE) hydrochloride

    • Acetylcholine (ACh) chloride

    • Pyridazinone test compounds

    • Vehicle (e.g., DMSO, distilled water)

  • Equipment:

    • Organ bath system with tissue holders

    • Isometric force-displacement transducer

    • Data acquisition system (e.g., PowerLab with LabChart software)

    • Water bath/circulator (37°C)

    • Dissection microscope, forceps, and scissors

Experimental Workflow Diagram

The overall process from tissue isolation to data acquisition is outlined below.

G cluster_prep Tissue Preparation cluster_exp Organ Bath Experiment cluster_analysis Data Analysis Euthanasia Euthanasia of Rat (Cervical Dislocation) Dissection Thoracic Aorta Dissection Euthanasia->Dissection Cleaning Clean Adherent Tissue in cold PSS Dissection->Cleaning Slicing Slice Aorta into 2-3 mm Rings Cleaning->Slicing Mounting Mount Rings in Organ Bath (37°C, 95% O2/5% CO2) Slicing->Mounting Equilibration Equilibration (60-90 min) under 1.5 g tension Mounting->Equilibration Viability Viability & Endothelium Integrity Check (ACh) Equilibration->Viability PreContraction Pre-contraction with Phenylephrine (PE, 1 µM) Viability->PreContraction DrugAddition Cumulative Addition of Pyridazinone Derivative PreContraction->DrugAddition Record Record Tension Changes DrugAddition->Record Curve Generate Dose-Response Curve Record->Curve EC50 Calculate EC50 & Emax Curve->EC50

Caption: Experimental workflow for the isolated aortic ring assay.

Step-by-Step Protocol
  • Tissue Preparation:

    • Euthanize a male Wistar rat via cervical dislocation followed by exsanguination, adhering to approved animal ethics protocols.

    • Rapidly excise the thoracic aorta and place it in a petri dish filled with cold, carbogen-aerated Krebs-Henseleit solution.[15]

    • Under a dissection microscope, carefully remove adherent fat and connective tissue.

    • Cut the aorta into 2-3 mm wide rings. Take care not to stretch or damage the intimal surface to preserve the endothelium.[9][11]

  • Mounting and Equilibration:

    • Mount each aortic ring on two L-shaped stainless-steel hooks, with one fixed to the organ bath chamber and the other connected to an isometric force transducer.[12]

    • Submerge the rings in the organ bath chambers containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.[11]

    • Apply a resting tension of 1.5 g to each ring and allow the tissue to equilibrate for 60-90 minutes. During this period, wash the tissues by replacing the bath solution every 15-20 minutes.[11][14]

  • Viability and Endothelium Integrity Check (Self-Validation):

    • After equilibration, contract the rings with 1 µM Phenylephrine (PE).

    • Once the contraction reaches a stable plateau, add 10 µM Acetylcholine (ACh).

    • Causality: ACh stimulates endothelial nitric oxide synthase (eNOS) in intact endothelial cells, leading to nitric oxide (NO) production and subsequent smooth muscle relaxation.[16]

    • A relaxation of over 80% of the PE-induced tone is considered indicative of a functionally intact endothelium.[11] Rings showing less than 80% relaxation should be discarded or designated as endothelium-denuded.

    • Wash the rings thoroughly to return to baseline tension.

  • Assessing Vasodilator Activity:

    • Induce a stable, sub-maximal contraction with 1 µM PE.

    • Once the contraction plateau is reached, add the pyridazinone test compound (or vehicle control) to the bath in a cumulative manner (e.g., from 1 nM to 100 µM). Allow the response to stabilize at each concentration before adding the next.

    • Record the isometric tension continuously using a data acquisition system.

Data Analysis and Presentation
  • Calculate Percentage Relaxation: Express the relaxation at each concentration as a percentage of the initial PE-induced contraction.

    • % Relaxation = [(Tension_PE - Tension_Drug) / Tension_PE] * 100

  • Dose-Response Curve: Plot the % Relaxation against the logarithm of the compound's molar concentration.

  • EC₅₀ Calculation: Fit the dose-response data to a four-parameter logistic (sigmoidal) equation using software like GraphPad Prism or an online tool.[17][18][19] The EC₅₀ is the concentration that produces 50% of the maximal relaxation (Eₘₐₓ).[13]

CompoundConditionEC₅₀ (µM)Eₘₐₓ (%)
Pyridazinone-X Endothelium-Intact1.2598.5 ± 2.1
Pyridazinone-X Endothelium-Denuded15.895.3 ± 3.5
Pyridazinone-X + L-NAME (100 µM)13.596.1 ± 2.8
Pyridazinone-X + Glibenclamide (10 µM)1.3197.9 ± 2.5
Nitroglycerin Endothelium-Intact0.18100.0 ± 1.5
Table 1: Example data summary for a hypothetical pyridazinone derivative, demonstrating the impact of endothelial denudation and specific inhibitors on vasodilator potency (EC₅₀) and efficacy (Eₘₐₓ).

Elucidating the Mechanism of Action

Once a compound's potency is established, the next critical step is to understand how it works. This is achieved by repeating the core protocol in the presence of specific pharmacological inhibitors that block key vasodilation pathways.

Role of the Endothelium and Nitric Oxide (NO)
  • Rationale: Many vasodilators act by stimulating the release of NO from the endothelium.[16][20] To test this, compare the compound's activity in endothelium-intact versus endothelium-denuded rings. A significant rightward shift in the dose-response curve (i.e., a higher EC₅₀) in denuded rings suggests an endothelium-dependent mechanism.

  • Protocol:

    • Mechanically remove the endothelium by gently rubbing the luminal surface of the ring with a fine wire or forceps before mounting.[11]

    • Confirm denudation by the absence of relaxation to ACh (10 µM).

    • Perform the vasodilator dose-response curve as described in section 2.4.

  • Pharmacological Inhibition: To specifically probe the NO-cGMP pathway, pre-incubate endothelium-intact rings with L-NAME (N(G)-nitro-L-arginine methyl ester, 100 µM), a competitive inhibitor of eNOS, for 20-30 minutes before adding PE.[21][22][23] If L-NAME attenuates the vasodilation, it confirms the involvement of NO synthesis.

The NO-cGMP Signaling Pathway

The canonical NO pathway involves the activation of soluble guanylate cyclase (sGC) and subsequent production of cyclic guanosine monophosphate (cGMP), which activates protein kinase G (PKG) to cause relaxation.[24][25] Pyridazinones may act at different points in this cascade.

G cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell ACh Acetylcholine eNOS eNOS ACh->eNOS activates NO_EC NO eNOS->NO_EC converts to LArg L-Arginine LArg->eNOS sGC sGC NO_EC->sGC diffuses & activates LNAME L-NAME LNAME->eNOS inhibits cGMP cGMP sGC->cGMP converts to GTP GTP GTP->sGC PKG PKG cGMP->PKG activates PDE5 PDE5 cGMP->PDE5 Relaxation Vasorelaxation (↓ [Ca2+]i) PKG->Relaxation leads to AMP 5'-GMP PDE5->AMP degrades to Pyridazinone Pyridazinone? (e.g., PDE Inhibitor) Pyridazinone->PDE5 inhibits?

Caption: The Nitric Oxide (NO) - cGMP signaling pathway in vasodilation.

Involvement of Potassium (K⁺) Channels
  • Rationale: Opening of K⁺ channels in the smooth muscle cell membrane leads to hyperpolarization, which closes voltage-gated Ca²⁺ channels, reduces intracellular Ca²⁺, and causes relaxation.[26] This is a common mechanism for direct-acting vasodilators.[27]

  • Protocol: To investigate this, pre-incubate rings with different K⁺ channel blockers for 20-30 minutes before PE contraction.

    • Tetraethylammonium (TEA): A non-selective blocker of calcium-activated K⁺ channels.[15][28]

    • Glibenclamide: A selective blocker of ATP-sensitive K⁺ (Kₐₜₚ) channels.[29]

    • 4-Aminopyridine (4-AP): A blocker of voltage-gated K⁺ (Kᵥ) channels.[28]

  • Interpretation: If a K⁺ channel blocker significantly inhibits the vasodilation caused by the pyridazinone derivative, it suggests the compound's mechanism involves the opening of that specific type of channel.

Conclusion and Best Practices

This application note provides a robust framework for the in vitro characterization of pyridazinone derivatives as potential vasodilators. By following the detailed organ bath protocol, researchers can reliably determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of novel compounds. Furthermore, the systematic use of endothelial removal and specific pharmacological inhibitors allows for a thorough investigation into the underlying mechanism of action, distinguishing between endothelium-dependent (NO-mediated) and direct smooth muscle effects (e.g., K⁺ channel activation).

Key Best Practices:

  • Always run a parallel vehicle control (e.g., DMSO) to account for any solvent effects.

  • Ensure tissue viability throughout the experiment by monitoring responses to PE and ACh.[30]

  • Maintain meticulous records of solution preparation, compound concentrations, and experimental conditions to ensure reproducibility.

  • When interpreting data from inhibitors, be aware of potential off-target effects and consult the literature for appropriate concentrations.[21][31]

By integrating these protocols and insights, researchers can efficiently screen and characterize new chemical entities, accelerating the journey from compound synthesis to potential clinical application in the management of cardiovascular disease.

References

How to synthesize novel pyridazinone derivatives for anticancer screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Synthesis and In Vitro Anticancer Screening of Novel Pyridazinone Derivatives

Introduction: The Pyridazinone Scaffold as a Privileged Structure in Oncology

The search for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern medicinal chemistry. Within this landscape, nitrogen-containing heterocyclic compounds are of paramount importance, and the pyridazinone nucleus has emerged as a "privileged scaffold".[1][2] This core structure is present in numerous bioactive molecules and approved drugs, demonstrating a wide range of pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[3][4]

The appeal of the pyridazinone moiety in oncology stems from its versatile chemical nature. The nitrogen atoms in the ring can form crucial hydrogen bonds with biological targets, while the various positions on the ring can be readily functionalized to modulate physicochemical properties, improve pharmacokinetic profiles (ADME/T), and fine-tune biological activity.[5] Numerous studies have demonstrated that pyridazinone derivatives can exert potent anticancer effects by targeting a diverse array of biological processes involved in cancer progression, such as protein kinase signaling, cell cycle regulation, and apoptosis.[5][6][7][8]

This guide provides a comprehensive, experience-driven framework for the synthesis of a library of novel pyridazinone derivatives and their subsequent evaluation as potential anticancer agents using standard in vitro screening protocols. We will detail not only the "how" but also the critical "why" behind the experimental choices, ensuring a robust and reproducible workflow for researchers in drug discovery.

Part 1: Synthesis of Pyridazinone Derivatives

A common and effective strategy for constructing the pyridazinone ring is the condensation reaction between a γ-ketoacid and a hydrazine derivative. This method is reliable and allows for significant structural diversity by varying both starting materials.

Rationale for Synthetic Design

The goal is to create a small, focused library of compounds to explore preliminary structure-activity relationships (SAR).[9] Our synthetic strategy will involve reacting different substituted β-aroylpropionic acids (as the γ-ketoacid component) with hydrazine hydrate. The variation in the aryl group (e.g., with electron-donating or electron-withdrawing substituents) will allow us to probe how electronic effects influence anticancer activity.

G

Caption: General workflow for the synthesis of pyridazinone derivatives.

Experimental Protocol: Synthesis of 6-(4-chlorophenyl)-2,3,4,5-tetrahydropyridazin-3-one

This protocol details the synthesis of a representative pyridazinone derivative. The choice of a chloro-substituent is based on SAR studies indicating that electron-withdrawing groups on terminal phenyl rings can be beneficial for antitumor activity.[9]

Materials:

  • β-(4-chlorobenzoyl)propionic acid

  • Hydrazine hydrate (80% solution)

  • Absolute Ethanol

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Büchner funnel and vacuum flask

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 10 mmol of β-(4-chlorobenzoyl)propionic acid in 30 mL of absolute ethanol. Add a magnetic stir bar.

  • Addition of Hydrazine: To the stirring solution, add 15 mmol (1.5 equivalents) of hydrazine hydrate dropwise at room temperature. The excess hydrazine ensures the complete consumption of the starting ketoacid.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80°C) using a heating mantle.

    • Rationale: The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization reaction to form the stable six-membered pyridazinone ring. Ethanol is an excellent solvent as it dissolves the reactants and is relatively inert under these conditions.

  • Monitoring the Reaction: Monitor the progress of the reaction using TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). Spot the starting material and the reaction mixture. The reaction is complete when the spot corresponding to the starting ketoacid has disappeared (typically 4-6 hours).

  • Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring vigorously.

    • Rationale: The pyridazinone product is typically poorly soluble in water, while the reactants and any excess hydrazine are more soluble. Pouring the ethanolic solution into ice water causes the product to precipitate out of the solution as a solid.

  • Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any residual impurities.

  • Recrystallization: Further purify the crude product by recrystallization from ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals. Collect the purified crystals by vacuum filtration.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound to confirm its structure and purity using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Part 2: In Vitro Anticancer Screening

Once a library of derivatives is synthesized and characterized, the next critical step is to evaluate their biological activity. The primary screen typically involves assessing the cytotoxicity of the compounds against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used, reliable, and colorimetric method for this purpose.[10][11]

Principle of the MTT Assay

This assay measures a cell's metabolic activity. In viable cells, mitochondrial reductase enzymes cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. A cytotoxic compound will reduce the metabolic activity, leading to a decreased amount of purple formazan.[11]

G

Caption: Step-by-step workflow for in vitro anticancer screening using the MTT assay.

Protocol: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer).[12]

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10]

  • Synthesized pyridazinone derivatives, dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Doxorubicin (positive control).

  • MTT solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • Sterile 96-well cell culture plates.

  • Humidified incubator (37°C, 5% CO₂).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate the plate for 24 hours to allow the cells to attach.[10]

  • Compound Preparation: Prepare serial dilutions of the synthesized pyridazinone derivatives and the positive control (Doxorubicin) in the culture medium. The final concentration of DMSO in the wells should be kept below 0.5% to avoid solvent-induced toxicity.

  • Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of your test compounds to the wells. Include wells for a vehicle control (medium with DMSO only) and a negative control (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours in a humidified incubator.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration using the formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • IC₅₀ Determination: Plot the percentage of cell viability against the compound concentration (on a log scale) and determine the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is the concentration of the compound that inhibits cell growth by 50%.[10]

Part 3: Data Presentation and Mechanistic Insights

Clear data presentation is crucial for interpreting results and guiding the next steps in the drug development process.

Data Presentation

Summarize the cytotoxicity data in a table. This allows for a direct comparison of the potency of different derivatives against various cancer cell lines.

Compound IDR-GroupMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HepG2 IC₅₀ (µM)
PDZ-01 -H15.2 ± 1.825.4 ± 2.118.9 ± 1.5
PDZ-02 -Cl2.5 ± 0.35.1 ± 0.63.8 ± 0.4
PDZ-03 -OCH₃22.8 ± 2.535.7 ± 3.329.4 ± 2.8
Doxorubicin (Positive Control)0.9 ± 0.11.1 ± 0.20.8 ± 0.1
Note: Data are hypothetical and for illustrative purposes only.
Potential Mechanisms of Action

The initial screening identifies if a compound is active. Subsequent studies are needed to determine how it works. Pyridazinone derivatives have been shown to induce cancer cell death through several mechanisms, most notably by inducing apoptosis (programmed cell death).[13][14] This can occur through the intrinsic pathway, which is mitochondria-dependent. A potent compound might trigger this pathway by upregulating pro-apoptotic proteins (like Bax) and downregulating anti-apoptotic proteins (like Bcl-2), leading to caspase activation and eventual cell death.[15]

G

Caption: Potential mechanism: Induction of apoptosis via the intrinsic pathway.

Conclusion

This guide outlines a robust and logical workflow for the synthesis and preliminary anticancer evaluation of novel pyridazinone derivatives. By systematically synthesizing a library of related compounds and employing standardized in vitro screening methods, researchers can efficiently identify lead candidates for further development. The structure-activity relationships derived from this initial screen are invaluable for guiding the rational design of next-generation compounds with enhanced potency and selectivity, ultimately contributing to the discovery of new and effective cancer therapies.

References

Measuring Intracellular Calcium Mobilization by FPR Agonists: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Formyl Peptide Receptors and Calcium Signaling

The Formyl Peptide Receptors (FPRs) are a family of G protein-coupled receptors (GPCRs) integral to the innate immune system.[1] In humans, this family includes FPR1, FPR2, and FPR3, which act as pattern recognition receptors that detect N-formyl peptides, such as those derived from bacteria or damaged mitochondria.[2] Activation of these receptors on immune cells like neutrophils and monocytes triggers a cascade of intracellular events, including chemotaxis, degranulation, and the production of reactive oxygen species, all crucial for host defense and the inflammatory response.[3][4] Beyond their role in immunity, FPRs are also implicated in a variety of physiological and pathological processes, making them attractive targets for drug discovery.[1][2]

A primary and rapidly initiated signaling event following the activation of most FPRs by an agonist is the mobilization of intracellular calcium ([Ca²⁺]i).[4][5] This process is a robust and measurable indicator of receptor activation and is widely used in high-throughput screening (HTS) to identify and characterize novel FPR modulators.[6] This application note provides a detailed, field-proven protocol for measuring intracellular calcium mobilization in response to FPR agonists, offering insights into the underlying science and practical guidance for researchers, scientists, and drug development professionals.

The Scientific Bedrock: Understanding the FPR-Mediated Calcium Signaling Pathway

The mobilization of intracellular calcium upon FPR activation is a well-orchestrated process initiated by the binding of an agonist to the receptor. This binding event induces a conformational change in the receptor, leading to the activation of an associated heterotrimeric G protein, typically of the Gq family.[7] The activated Gαq subunit then stimulates phospholipase C (PLC).[8]

PLC plays a pivotal role by hydrolyzing the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[8] While DAG remains in the plasma membrane to activate other signaling pathways, the water-soluble IP₃ diffuses through the cytoplasm and binds to its specific receptors (IP₃Rs) on the membrane of the endoplasmic reticulum (ER), the cell's primary intracellular calcium store.[7] The binding of IP₃ to its receptors opens these channels, allowing for the rapid release of stored Ca²⁺ into the cytoplasm, resulting in a transient and significant increase in intracellular calcium concentration.[9] This surge in [Ca²⁺]i can be precisely detected and quantified using fluorescent calcium indicators.

FPR Signaling Pathway Diagram

FPR_Signaling_Pathway FPR FPR PLC PLC FPR->PLC Gq Protein Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R Binding Ca_cytosol ↑ [Ca²⁺]i Ca_ER Ca²⁺ Store IP3R->Ca_ER Opens Channel Ca_ER->Ca_cytosol Ca²⁺ Release Agonist FPR Agonist Agonist->FPR

Caption: FPR agonist-induced calcium signaling pathway.

Experimental Design and Protocol

This protocol is optimized for a 96-well or 384-well plate format using a fluorometric imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence measurements. The use of a "no-wash" calcium indicator, such as Fluo-4 AM, is described for its convenience and suitability for high-throughput applications.[10]

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.

Item Description/Supplier Example Purpose
Cell Line HEK293 or CHO cells stably expressing the human FPR of interestHost for receptor expression and signaling
FPR Agonists fMLF (FPR1), WKYMVm (FPR1/2/3), etc. (Tocris, MedchemExpress)To stimulate the Formyl Peptide Receptor
Calcium Indicator Fluo-4 AM or similar "no-wash" calcium assay kit (Thermo Fisher, Abcam)Fluorescent dye to detect intracellular calcium
Assay Buffer Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4Maintains physiological conditions during the assay
Probenecid (Optional, often included in kits) (Sigma-Aldrich)Anion transport inhibitor to prevent dye leakage
Cell Culture Medium DMEM or F-12 with 10% FBS, 1% Penicillin-StreptomycinFor cell growth and maintenance
Positive Control Ionomycin or ATPTo confirm cell viability and dye loading
Microplates 96- or 384-well black-walled, clear-bottom platesFor cell culture and fluorescence reading
Instrumentation Fluorometric imaging plate reader (e.g., FLIPR)For kinetic measurement of fluorescence
Experimental Workflow

The overall workflow for the calcium mobilization assay is straightforward and can be completed in two days.

Calcium Mobilization Assay Workflow

Assay_Workflow Day1 Day 1: Cell Plating Day2_Dye Day 2: Dye Loading Day1->Day2_Dye Overnight Incubation Day2_FLIPR Day 2: FLIPR Measurement Day2_Dye->Day2_FLIPR Day2_Compound Day 2: Compound Plate Prep Day2_Compound->Day2_FLIPR

Caption: General workflow for the calcium mobilization assay.

Step-by-Step Protocol

Day 1: Cell Plating

  • Cell Culture: Culture HEK293 or CHO cells expressing the FPR of interest in appropriate growth medium. Ensure cells are healthy and in the logarithmic growth phase.

  • Cell Seeding: Harvest cells and resuspend in fresh medium. Plate the cells in a 96- or 384-well black-walled, clear-bottom plate at a density that will yield a confluent monolayer on the day of the assay (e.g., 40,000–80,000 cells/well for a 96-well plate).[1]

  • Incubation: Incubate the cell plate overnight at 37°C in a 5% CO₂ incubator.

Day 2: Dye Loading and FLIPR Measurement

  • Prepare Dye Loading Solution: Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions.[11] This typically involves reconstituting the dye in DMSO and then diluting it in the assay buffer. If required for your cell line (e.g., CHO cells), include probenecid in the loading buffer to prevent dye leakage.[12]

  • Dye Loading: Remove the culture medium from the cell plate and add the dye loading solution to each well.

  • Incubation: Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator, followed by a 30-minute incubation at room temperature, protected from light.[11] Crucially, do not wash the cells after dye loading when using a "no-wash" kit.

  • Prepare Compound Plate: During the dye loading incubation, prepare a separate compound plate. Perform serial dilutions of the FPR agonists and controls in the assay buffer to achieve the desired final concentrations (typically 4-5X the final assay concentration).

  • FLIPR Measurement:

    • Set up the FLIPR instrument to measure fluorescence intensity (e.g., excitation at ~488 nm and emission at ~525 nm for Fluo-4).

    • Program the instrument to establish a baseline fluorescence reading for 10-20 seconds.

    • The instrument will then automatically add the compounds from the compound plate to the cell plate.

    • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decay.[13]

Data Analysis and Interpretation
  • Normalization: The raw fluorescence data can be normalized to the baseline fluorescence to express the response as a fold change (F/F₀) or as a change in fluorescence (F - F₀).[14]

  • Dose-Response Curves: Plot the peak fluorescence response against the logarithm of the agonist concentration.

  • EC₅₀ Calculation: Fit the dose-response data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal response.[15][16] Online calculators are available for this purpose.[7]

Example Data Presentation

Agonist Target Receptor EC₅₀ (nM) Maximal Response (RFU)
fMLFFPR11.545,000
WKYMVmFPR1/2/35.242,000
Compound XFPR225.838,000

Ensuring Experimental Integrity: Controls and Troubleshooting

A well-designed experiment includes appropriate controls to validate the results.

  • Negative Control: Cells treated with vehicle (e.g., DMSO in assay buffer) should not show a significant increase in fluorescence.

  • Positive Control: A calcium ionophore like ionomycin or a P2Y receptor agonist like ATP can be used to elicit a maximal calcium response, confirming cell health and proper dye loading.[10]

  • Parental Cells: Using the parental cell line (not expressing the FPR) can confirm that the observed response is specific to the receptor of interest.

Troubleshooting Common Issues

Problem Potential Cause Solution
Low or No Signal Poor cell health; Incorrect dye loading; Inactive agonist; Low receptor expression.Confirm cell viability; Use a positive control (ionophore) to check dye loading and cell responsiveness; Prepare fresh agonist dilutions; Verify receptor expression.[10]
High Background Fluorescence Autofluorescence of compounds; Incomplete removal of serum-containing medium.Run a compound-only plate to check for autofluorescence; Ensure complete removal of culture medium before dye loading.
Signal Drops Upon Compound Addition Cell detachment.Decrease the dispense speed or adjust the pipetting height on the instrument.[17]
High Well-to-Well Variability Uneven cell plating; Inconsistent dye loading or compound addition.Ensure a homogenous cell suspension during plating; Use automated liquid handling for consistency.

Conclusion

The measurement of intracellular calcium mobilization is a powerful and reliable method for studying the activation of Formyl Peptide Receptors. By understanding the underlying signaling pathway and adhering to a meticulously planned protocol, researchers can generate high-quality, reproducible data. This application note provides the foundational knowledge and practical steps necessary to successfully implement this assay, paving the way for new discoveries in immunology and drug development.

References

Application Note & Protocol: A Guide to the Synthesis of 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyridazinone Scaffold

The pyridazinone ring system is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1] This six-membered ring, containing two adjacent nitrogen atoms, serves as a versatile pharmacophore, with its derivatives exhibiting a wide spectrum of biological activities. These include anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular properties.[1][2][3][4] The adaptability of the pyridazinone core allows for extensive chemical modification, enabling the development of novel therapeutic agents with improved efficacy and safety profiles.

This document provides a detailed guide to the synthesis of a specific derivative, 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one . The synthesis is achieved through a classical and efficient condensation reaction between phenylhydrazine and levulinic acid. This protocol is designed to be a self-validating system, explaining the causality behind the experimental choices and providing a robust methodology for obtaining the target compound for further research and development.

Scientific Principles and Reaction Mechanism

The formation of the 4,5-dihydropyridazin-3(2H)-one ring is fundamentally based on the cyclocondensation of a γ-keto acid with a hydrazine derivative.[5][6] This reaction provides a direct and high-yield pathway to the heterocyclic core.

Reactants:

  • Levulinic Acid (4-oxopentanoic acid): This γ-keto acid provides the five-carbon backbone required for the formation of the pyridazinone ring. Its ketone group at the C4 position and the carboxylic acid at the C1 position are the key functional groups that participate in the cyclization. The methyl group at the C5 position of levulinic acid ultimately becomes the methyl group at the 6-position of the final product.

  • Phenylhydrazine: This substituted hydrazine serves two critical roles. First, it provides the two adjacent nitrogen atoms that are characteristic of the pyridazine ring. Second, the phenyl group attached to one of the nitrogen atoms is incorporated into the final structure at the 2-position, yielding the N-phenyl substituted product.

Mechanism: The reaction proceeds through a two-step sequence:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen of phenylhydrazine on the electrophilic carbonyl carbon of levulinic acid's ketone group. This is a standard condensation reaction that, after the elimination of a water molecule, forms a phenylhydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the phenylhydrazone intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid group. This intramolecular acylation results in the closure of the six-membered ring and the elimination of a second molecule of water, yielding the stable 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one.

Caption: Reaction mechanism for pyridazinone formation.

Experimental Protocol

This protocol is based on an established and verified procedure for the synthesis of the title compound.[7]

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )Quantity (mmol)AmountNotes
Phenylhydrazine100-63-0108.14272.92 g (2.7 mL)97% or higher purity. Handle with extreme care.
Levulinic Acid123-76-2116.12252.90 g (2.6 mL)98% or higher purity.
Ethanol (Absolute)64-17-546.07-60 mLReagent grade, for reaction solvent.
Methanol67-56-132.04-As neededReagent grade, for recrystallization.
Deionized Water7732-18-518.02-As neededFor work-up.
Ice---As neededFor precipitation.
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Beaker (for ice bath)

  • Büchner funnel and filter flask

  • Filter paper

  • Standard laboratory glassware (graduated cylinders, beakers)

  • Melting point apparatus

Safety Precautions
  • Phenylhydrazine is highly toxic, a suspected carcinogen, and readily absorbed through the skin. All manipulations must be performed in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

  • Levulinic acid is a corrosive substance. Avoid contact with skin and eyes.

  • Ethanol and methanol are flammable. Ensure no open flames are present and that the heating mantle is spark-free.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine levulinic acid (2.6 mL, 25 mmol) and phenylhydrazine (2.7 mL, 27 mmol).

  • Solvent Addition: Add 60 mL of absolute ethanol to the flask. The order of addition is not critical.

  • Reflux: Attach the reflux condenser and place the flask in a heating mantle. Heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring. Maintain a gentle reflux for 4 hours.[7] The solution may change color during this period.

  • Product Precipitation (Work-up): After 4 hours, turn off the heat and allow the reaction mixture to cool to room temperature. Once cooled, pour the entire contents of the flask into a beaker containing approximately 100-150 g of ice. Stir the resulting mixture until all the ice has melted. A solid precipitate should form.

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any residual impurities.

  • Purification: Transfer the crude solid to a clean beaker. Recrystallize the product from methanol. To do this, add a minimal amount of hot methanol to dissolve the solid completely, then allow the solution to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

  • Drying and Yield: Collect the purified colorless crystals by vacuum filtration, wash with a small amount of cold methanol, and dry them thoroughly. The expected yield is approximately 3.9 g (85%).[7] The reported melting point is 94–96 °C (367–369 K).[7]

Characterization

The identity and purity of the final product, 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one, should be confirmed using standard analytical techniques:

  • Melting Point: Compare the experimental melting point with the literature value. A sharp melting range close to the reported value indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by showing the expected chemical shifts and coupling patterns for the protons and carbons in the molecule.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the amide in the pyridazinone ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₁₁H₁₂N₂O, Mᵣ = 188.23 g/mol ).[7]

Visualization of Experimental Workflow

The following diagram outlines the complete workflow from preparation to the final, purified product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Combine Phenylhydrazine, Levulinic Acid, and Ethanol B Reflux for 4 hours (~78°C) A->B Heat C Cool to Room Temperature B->C D Pour onto Ice to Precipitate Solid C->D E Isolate Crude Product (Vacuum Filtration) D->E F Recrystallize from Hot Methanol E->F G Collect Purified Crystals (Vacuum Filtration) F->G Cool H Dry and Characterize (MP, NMR, IR, MS) G->H

Caption: Experimental workflow for synthesis and purification.

Conclusion and Broader Impact

The synthesis of 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one via the cyclocondensation of phenylhydrazine and levulinic acid is a reliable and efficient method for producing a valuable heterocyclic building block. The dihydropyridazinone core is a key feature in many pharmacologically active molecules, acting as a scaffold for drugs targeting a range of conditions from hypertension to cancer.[8][9][10][11] This protocol provides researchers with a foundational method to access this important class of compounds, enabling further exploration of their structure-activity relationships and the development of next-generation therapeutics.

References

Troubleshooting & Optimization

How to improve reaction yield in 6-Methylpyridazin-3(2H)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-Methylpyridazin-3(2H)-one

Welcome to the technical support guide for the synthesis of 6-Methylpyridazin-3(2H)-one. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges in this synthesis, optimize your reaction conditions, and ultimately improve your product yield and purity. The pyridazinone scaffold is a "privileged structure" in medicinal chemistry, making efficient and reproducible synthesis a critical objective.[1]

Core Synthetic Pathway: An Overview

The most prevalent and cost-effective method for synthesizing the 6-methylpyridazin-3(2H)-one core involves a two-stage process starting from levulinic acid and a hydrazine source.[2][3]

  • Cyclocondensation: Levulinic acid (a γ-keto acid) reacts with hydrazine hydrate via condensation to form an intermediate hydrazone, which then undergoes intramolecular cyclization to yield 6-methyl-4,5-dihydropyridazin-3(2H)-one.[1][2]

  • Aromatization (Dehydrogenation): The dihydro-intermediate is then oxidized to create the final aromatic pyridazinone ring system. This second step is crucial and often overlooked, leading to incorrect product identification and low yields of the desired target molecule.[2][4]

Synthesis_Pathway Levulinic_Acid Levulinic Acid Intermediate 6-Methyl-4,5-dihydro pyridazin-3(2H)-one Levulinic_Acid->Intermediate Step 1: Cyclocondensation (e.g., EtOH, Reflux) Hydrazine Hydrazine Hydrate Final_Product 6-Methylpyridazin-3(2H)-one Intermediate->Final_Product Step 2: Aromatization (Dehydrogenation) Oxidant [Oxidizing Agent]

Caption: General two-step synthesis of 6-Methylpyridazin-3(2H)-one.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction yield is very low, or I'm failing to isolate any solid product. What are the most common causes?

This is a frequent issue that can typically be traced to one of four areas: reaction conditions, stoichiometry, side reactions, or the isolation procedure itself.

  • Potential Cause A: Sub-optimal Reaction Conditions The initial cyclocondensation reaction is sensitive to both temperature and time. Insufficient heating can lead to an incomplete reaction, while excessive heating can promote side product formation.

    • Expert Recommendation: For the cyclocondensation of levulinic acid with hydrazine hydrate, refluxing in a solvent like ethanol for approximately 4-6 hours is a well-established starting point.[1] Reaction progress should be monitored by Thin-Layer Chromatography (TLC) to determine the point of maximum conversion.

  • Potential Cause B: Incorrect Stoichiometry A precise 1:1 molar ratio of levulinic acid to hydrazine hydrate is critical.[1] An excess of hydrazine can lead to the formation of levulinic acid hydrazide, while an excess of the keto acid will remain as an impurity.

    • Expert Recommendation: Carefully calculate the molar equivalents of your reactants. Use high-purity starting materials and accurately measure their quantities. For hydrazine hydrate, which is often supplied as a solution (e.g., 80% in water), ensure you account for the water content in your molar calculations.

  • Potential Cause C: Competing Side Reactions Levulinic acid and hydrazine can participate in undesired reaction pathways that compete with the main cyclization.

    • Expert Recommendation: The primary side product of concern is the ketazine of levulinic acid , which forms when two molecules of the keto acid react with one molecule of hydrazine.[5] This pathway is favored under certain conditions and can significantly reduce the amount of hydrazine available for the desired cyclization. Maintaining a strict 1:1 stoichiometry and controlled temperature can help minimize this.

ParameterRecommended ConditionRationale & Citation
Reagent Ratio 1:1 (Levulinic Acid : Hydrazine)Prevents formation of hydrazides or leftover starting material.[1]
Solvent Ethanol or Acetic AcidProtic solvents facilitate the condensation and cyclization steps.[1][2]
Temperature Reflux (Solvent-dependent)Provides sufficient energy for cyclization and dehydration.[1]
Reaction Time 4-8 HoursTypically sufficient for complete conversion of the limiting reagent.[1]
Caption: Recommended starting conditions for Step 1 (Cyclocondensation).
  • Potential Cause D: Ineffective Product Isolation The intermediate, 6-methyl-4,5-dihydropyridazin-3(2H)-one, is often isolated by precipitation from the reaction mixture upon cooling.

    • Expert Recommendation: After the reflux period, cool the reaction mixture to room temperature and then place it in an ice-water bath for at least 30-60 minutes to maximize precipitation.[1] If no solid forms, it may be due to low concentration or high solubility in the chosen solvent. In such cases, carefully reducing the solvent volume under reduced pressure before cooling can induce crystallization.

Question 2: I have a product, but my analytical data (NMR, Mass Spec) suggests it is not the target 6-Methylpyridazin-3(2H)-one. What did I make?

The most common reason for this discrepancy is the successful synthesis of the 6-methyl-4,5-dihydropyridazin-3(2H)-one intermediate, but the omission of the final, critical aromatization step.[2]

  • Causality: The initial cyclization produces a non-aromatic, saturated ring. The conversion to the final pyridazinone requires a dehydrogenation (oxidation) reaction to introduce a double bond into the ring.

  • How to Confirm:

    • ¹H NMR: The dihydro- intermediate will show aliphatic proton signals (typically complex multiplets) corresponding to the -CH₂-CH₂- group in the ring. The final aromatic product will show two distinct vinylic protons in the aromatic region.

    • Mass Spectrometry: The dihydro- product will have a mass two units higher (M+2) than the final aromatic product due to the two extra hydrogen atoms.

Question 3: How can I efficiently convert the 6-methyl-4,5-dihydropyridazin-3(2H)-one intermediate into the final product?

An explicit oxidation step is required. Several methods have been proven effective.

  • Method A: Sodium m-Nitrobenzenesulfonate This is a reliable method that involves heating the dihydro- intermediate with sodium m-nitrobenzenesulfonate in an aqueous sodium hydroxide solution.

    • Expert Recommendation: A published procedure involves refluxing the dihydro- intermediate with sodium 3-nitrobenzenesulphonate in a stirred aqueous solution of sodium hydroxide for approximately 2.5 hours.[4] The product can then be isolated by cooling and acidification.

  • Method B: Other Oxidizing Agents The literature also describes the use of metal-based oxidizing agents.

    • Expert Recommendation: Reagents such as copper(II) chloride (CuCl₂) or manganese dioxide (MnO₂) have been used to facilitate the oxidation of dihydropyridazinones to their aromatic counterparts.[2] The choice of oxidant may depend on substrate tolerance and downstream purification considerations.

Troubleshooting_Workflow Start Low Yield Issue Check_Stoichiometry Verify 1:1 Molar Ratio of Reactants Start->Check_Stoichiometry Possible Cause Check_Conditions Confirm Correct Temp. & Time (e.g., EtOH Reflux, 4-6h) Start->Check_Conditions Possible Cause Check_Isolation Review Isolation Protocol (Cooling, Filtration) Start->Check_Isolation Possible Cause Check_Product_ID Analyze Product Identity (NMR, MS) Start->Check_Product_ID Is product formed? Optimize_Reaction SOLUTION: Re-run with Optimized Conditions Check_Stoichiometry->Optimize_Reaction Check_Conditions->Optimize_Reaction Check_Isolation->Optimize_Reaction Is_Intermediate Is it the Dihydro- Intermediate (M+2)? Check_Product_ID->Is_Intermediate Perform_Oxidation SOLUTION: Perform Aromatization/Oxidation Step Is_Intermediate->Perform_Oxidation Yes Is_Intermediate->Optimize_Reaction No, Impure/No Product

Caption: A logical workflow for troubleshooting low-yield issues.

Frequently Asked Questions (FAQs)

  • Q1: What is the detailed experimental protocol for the first step?

    • A1: Based on a standard literature procedure: In a round-bottom flask equipped with a reflux condenser, dissolve levulinic acid (e.g., 11.61 g, 0.1 mol) in ethanol (100 mL). With stirring, add hydrazine hydrate (e.g., 80% solution, 6.25 g, 0.1 mol) dropwise. After the addition is complete, heat the mixture to reflux and maintain for 4 hours. Monitor the reaction via TLC. Afterward, cool the mixture to room temperature and then in an ice-water bath to precipitate the 6-methyl-4,5-dihydropyridazin-3(2H)-one. Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.[1]

  • Q2: Are there more advanced methods to improve yield and reduce reaction time?

    • A2: Yes, microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for synthesizing pyridazinone scaffolds. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating.[6]

  • Q3: Can I use an ester of levulinic acid instead of the free acid?

    • A3: Yes, γ-keto esters such as ethyl levulinate are also commonly used as starting materials. The reaction with hydrazine proceeds similarly to form the dihydropyridazinone ring.[2]

  • Q4: What are the best analytical techniques to monitor the reaction?

    • A4: Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring. Use a suitable mobile phase (e.g., ethyl acetate/hexane mixture) to resolve the starting material, intermediate, and final product. For more precise analysis and confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for tracking the masses of the species in the reaction mixture.

References

Technical Support Center: Troubleshooting Low Reactivity in Pyridazinone N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyridazinone N-alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this critical transformation. As a key step in the synthesis of a wide array of biologically active molecules, successful and efficient N-alkylation is paramount.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic advice and corrective protocols.

Q1: My N-alkylation reaction is not proceeding or is very slow. What are the primary factors to investigate?

A1: A stalled or sluggish reaction can typically be attributed to one of four key areas: the deprotonation step, the reactivity of the alkylating agent, the reaction temperature, or the purity of your starting materials.

Causality and Investigation Workflow:

  • Inefficient Deprotonation: The N-alkylation of a pyridazinone first requires the deprotonation of the ring nitrogen to form a nucleophilic anion. If the base is not strong enough to deprotonate the pyridazinone N-H bond, the reaction will not proceed. The pKa of the pyridazinone N-H is crucial here.

    • Action: Consider a stronger base. If you are using a weak base like potassium carbonate (K₂CO₃), switching to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can significantly increase the rate of deprotonation.[4][5]

  • Purity of Starting Materials: Impurities in your pyridazinone starting material or alkylating agent can interfere with the reaction. Water is a particularly common culprit in reactions involving strong bases like NaH, as it will quench the base.

    • Action: Ensure your pyridazinone is pure and dry. Recrystallization or column chromatography are effective purification methods.[6] Use freshly purified and anhydrous solvents, especially when working with moisture-sensitive reagents.[7]

  • Low Reaction Temperature: Like most chemical reactions, the rate of N-alkylation is temperature-dependent.

    • Action: If the reaction is clean but slow at room temperature, gradually increase the temperature and monitor the progress by Thin Layer Chromatography (TLC).[7] Be cautious, as excessive heat can lead to side product formation.

  • Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent plays a significant role. A better leaving group will result in a faster reaction.

    • Action: The reactivity of alkyl halides follows the trend I > Br > Cl > F.[8][9] If you are using an alkyl chloride and the reaction is slow, consider switching to the corresponding bromide or iodide.

Q2: I'm observing a low yield of my desired N-alkylated pyridazinone. How can I improve it?

A2: Low yields are a common challenge and can stem from incomplete conversion, side reactions, or product degradation.[7] A systematic approach is needed to identify and address the root cause.

Troubleshooting Workflow for Low Yield

Below is a decision-making workflow to diagnose and resolve low yield issues.

low_yield_workflow start Low Yield Observed check_purity Verify Purity of Starting Materials & Solvent (Pyridazinone, Alkylating Agent) start->check_purity check_base Is Deprotonation Complete? (Choice & Equivalents of Base) check_purity->check_base If pure optimize_temp Optimize Reaction Temperature check_base->optimize_temp If base is appropriate monitor_time Monitor Reaction Over Time (TLC/LC-MS) optimize_temp->monitor_time side_products Analyze for Side Products (O-alkylation, Di-alkylation) monitor_time->side_products If conversion is still low success Improved Yield monitor_time->success If conversion improves re_evaluate Re-evaluate Conditions side_products->re_evaluate re_evaluate->check_base

Caption: A troubleshooting workflow for addressing low yields.

Detailed Steps:

  • Re-verify Starting Materials: As with slow reactions, impurities are a primary suspect for low yields. Ensure all reagents and solvents are pure and anhydrous.[7]

  • Optimize Base and Stoichiometry: Use at least one equivalent of a sufficiently strong base. For bases like K₂CO₃, which can be heterogeneous, ensure efficient stirring.[10]

  • Temperature and Reaction Time: Monitor the reaction progress using TLC or LC-MS. An incomplete reaction due to insufficient time or temperature is a common cause of low yield. If the reaction stalls, a modest increase in temperature may be necessary.[7]

  • Investigate Side Products: If starting material is consumed but the desired product yield is low, side reactions are likely occurring. The most common side reaction is O-alkylation.[11] See Q3 for strategies to mitigate this.

Q3: My main problem is the formation of the O-alkylated isomer. How can I favor N-alkylation?

A3: The pyridazinone anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom.[11] Selectivity is often dictated by the reaction conditions, following Hard and Soft Acid and Base (HSAB) theory. The nitrogen end of the anion is generally considered "softer" and the oxygen end "harder".

Factors Influencing N- vs. O-Alkylation

N_vs_O_Alkylation factors Reaction Conditions N_Alkylation N-Alkylation (Favored) - Softer Nucleophile - Polar Aprotic Solvents (DMF, DMSO) - Weaker, larger counter-ions (K+, Cs+) - Softer Alkylating Agents (e.g., R-I) factors->N_Alkylation Promote O_Alkylation O-Alkylation (Favored) - Harder Nucleophile - Polar Protic Solvents (Ethanol, Water) - Stronger, smaller counter-ions (Li+, Na+) - Harder Alkylating Agents (e.g., R-OTs) factors->O_Alkylation Promote SN2_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (Sₙ2) Pyridazinone Pyridazinone-NH Anion Pyridazinone-N⁻ (Nucleophile) Pyridazinone->Anion + Base Base Base AlkylHalide R-X (Alkylating Agent) Product N-Alkyl Pyridazinone Anion2 Pyridazinone-N⁻ Anion2->Product + R-X

References

Optimizing reaction conditions for pyridazinone ring closure with hydrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of pyridazinone derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of pyridazinone ring closure with hydrazine and its derivatives. Our focus is on providing practical, experience-driven solutions to common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of pyridazinones, presented in a practical question-and-answer format.

Q1: I am observing a low yield of my desired pyridazinone product. What are the potential causes, and how can I improve it?

A1: Low yields are a frequent challenge in pyridazinone synthesis, often stemming from several factors. A systematic approach to troubleshooting is crucial for optimizing your reaction.[1]

  • Purity of Starting Materials: Ensure the high purity of your γ-ketoacids, dicarbonyl compounds, and hydrazine derivatives. Impurities can introduce competing side reactions and inhibit the desired cyclization. It is highly recommended to use freshly purified reagents.[1]

  • Reaction Temperature: Temperature is a critical parameter. A temperature that is too low may result in an incomplete reaction, whereas excessively high temperatures can lead to the decomposition of reactants or the final product.[1] It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) to identify the optimal temperature and reaction duration.[1]

  • Solvent Selection: The choice of solvent can significantly influence both the reaction rate and the final yield. Protic solvents such as ethanol or acetic acid are commonly employed as they can facilitate the reaction.[1] The effect of the solvent can be so pronounced as to lead to different products; for instance, reacting 4-aryl-4-oxo-2-(5-oxo-1,3-diphenyl-2-pyrazolin-4-yl) butanoic acids with hydrazine hydrate yields different products in ethanol, 1-butanol, and acetic acid.[2]

  • pH of the Reaction Medium: For the cyclocondensation of γ-ketoacids with hydrazine, maintaining the appropriate pH is critical. An acidic medium can catalyze the dehydration step, but strongly acidic conditions may promote unwanted side reactions.[1]

  • Water Removal: The cyclization step inherently produces water. In certain cases, the removal of this water using a Dean-Stark apparatus or molecular sieves can shift the reaction equilibrium towards the product, thereby enhancing the yield.[1]

Troubleshooting Workflow for Low Yields

Below is a systematic workflow to diagnose and resolve issues related to low product yields.

low_yield_workflow start Low Yield of Pyridazinone purity Check Purity of Starting Materials start->purity temp Optimize Reaction Temperature purity->temp solvent Evaluate Solvent Choice temp->solvent ph Adjust Reaction pH solvent->ph water Consider Water Removal ph->water monitor Monitor Reaction by TLC/LC-MS water->monitor reevaluate Re-evaluate Strategy monitor->reevaluate reevaluate->purity If no improvement success Improved Yield - Optimization Successful reevaluate->success If yield improves

Caption: A systematic workflow for troubleshooting low yields in pyridazinone synthesis.

Q2: My TLC analysis shows multiple spots, suggesting the presence of side products. What are the common side reactions in pyridazinone synthesis?

A2: The formation of side products is a common hurdle. A clear understanding of these potential side reactions is essential for minimizing their formation.

  • Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine results in the formation of a hydrazone.[1][3][4][5] If the subsequent cyclization step is slow or incomplete, the hydrazone may be isolated as a significant byproduct.[1] The mechanism of hydrazone formation is well-established and proceeds through the nucleophilic addition of hydrazine to the carbonyl carbon.[4][5]

  • Formation of Isomers: When using unsymmetrical dicarbonyl compounds, the reaction with hydrazine can lead to the formation of isomeric pyridazinone products. The regioselectivity of this reaction is influenced by the electronic and steric properties of the substituents on the dicarbonyl compound.[6]

  • Over-oxidation/Decomposition: In some cases, particularly when the reaction is heated for extended periods or at very high temperatures, the desired product may be susceptible to decomposition or further oxidation, leading to a complex mixture of byproducts.[1]

Q3: I am struggling with the purification of my crude pyridazinone product. What are the recommended purification strategies?

A3: Effective purification is critical to obtaining a high-purity product for subsequent applications. The choice of purification method will depend on the physical state of your product and the nature of the impurities.[7]

  • Recrystallization: This is often the most effective method for purifying solid products. The key is to select an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble in the mother liquor.[8] Ethanol is a commonly used solvent for recrystallizing pyridazinone derivatives.[9][10]

  • Column Chromatography: For complex mixtures, oily products, or for separating isomers, silica gel column chromatography is the standard technique.[7][8] A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The optimal solvent ratio can be determined by preliminary TLC analysis.[8]

  • Aqueous Washes: If your starting materials or byproducts have different acid-base properties compared to your product, they can often be removed through aqueous washes. For instance, acidic impurities can be removed by washing an organic solution of your product with a basic aqueous solution (e.g., sodium bicarbonate), and vice versa.[8]

General Purification Workflow

purification_workflow start Crude Synthetic Product wash Initial Wash (e.g., with cold solvent) start->wash decision Assess Product Nature wash->decision recrystallization Recrystallization decision->recrystallization Solid Product chromatography Column Chromatography decision->chromatography Oily or Complex Mixture analysis Purity Analysis (TLC, LC-MS, NMR) recrystallization->analysis chromatography->analysis analysis->chromatography Further Purification Needed pure_product Pure Product analysis->pure_product Purity Satisfactory

Caption: A general workflow for the purification of crude pyridazinone derivatives.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common precursors for pyridazinone synthesis via reaction with hydrazine?

A1: The most common precursors are γ-ketoacids and 1,4-dicarbonyl compounds.[11][12] The reaction of these precursors with hydrazine or its derivatives is a classical and widely used method for constructing the pyridazinone ring.[11][13]

Q2: Can I use substituted hydrazines in this reaction?

A2: Yes, substituted hydrazines (e.g., phenylhydrazine, alkylhydrazines) are frequently used to synthesize N-substituted pyridazinones.[11] The choice of the substituted hydrazine allows for the introduction of various functionalities on one of the nitrogen atoms of the pyridazinone ring.

Q3: Are there any catalytic methods available for this reaction?

A3: While many pyridazinone syntheses are carried out under thermal conditions, catalytic methods have been developed. For instance, copper(I)-catalyzed multicomponent reactions of aldehydes, hydrazines, and alkynyl esters provide an efficient route to pyridazinones.[14] Zinc chloride has also been used to catalyze the reaction between phenylhydrazine and 4-pentynoic acid.[11][15]

Q4: How does the reaction mechanism proceed?

A4: The reaction generally proceeds in two main stages. First, the hydrazine undergoes a nucleophilic attack on one of the carbonyl groups of the precursor to form a hydrazone intermediate.[4][5] This is followed by an intramolecular cyclization, where the other nitrogen atom of the hydrazine attacks the second carbonyl group, leading to a cyclic intermediate that subsequently dehydrates to form the pyridazinone ring.[6][16]

Optimized Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one from a γ-Ketoacid

This protocol is adapted from established literature procedures.[9][13]

Materials:

  • β-Aroylpropionic acid (1 equivalent)

  • Hydrazine hydrate (1.5 - 2 equivalents)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the β-aroylpropionic acid in ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the reaction mixture for 4-8 hours. Monitor the progress of the reaction by TLC.[9]

  • After completion, cool the reaction mixture to room temperature and then pour it into ice-cold water to precipitate the crude product.[9]

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[9]

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude pyridazinone product

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed product onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyridazinone.[7][8]

Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of pyridazinone derivatives as reported in the literature.

PrecursorHydrazine DerivativeSolventTemperatureReaction TimeYield (%)Reference
β-Benzoylpropionic acidHydrazine hydrateEthanolReflux8 h~70%[9]
Aldehyde, Alkynyl esterHydrazineEthanol80 °C-78-82%[14]
4-Pentynoic acidPhenylhydrazine---Moderate-Good[15]

Note: Yields are highly substrate-dependent and the conditions provided are general examples.

References

Degradation and stability issues of 6-Methylpyridazin-3(2H)-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methylpyridazin-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common degradation and stability issues encountered when working with this compound in solution. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: I've prepared a stock solution of 6-Methylpyridazin-3(2H)-one, but my analytical results (e.g., HPLC peak area) are inconsistent over time, and I'm seeing new, smaller peaks appear in my chromatogram. What is happening?

A1: The behavior you are observing strongly suggests that your compound is degrading in solution. 6-Methylpyridazin-3(2H)-one, like many heterocyclic compounds, is susceptible to degradation under various conditions. The appearance of new peaks in your chromatogram indicates the formation of degradation products.[1]

The stability of the pyridazinone scaffold can be influenced by several factors, leading to different degradation pathways:

  • Hydrolysis: The lactam (cyclic amide) bond within the pyridazinone ring can be susceptible to cleavage under acidic or basic conditions, leading to ring-opening.

  • Oxidation: The nitrogen atoms in the pyridazine ring are potential sites for oxidation, which can lead to the formation of N-oxides.[2] The methyl group is also a potential site for oxidative degradation.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate photochemical reactions, leading to the breakdown of the molecule.[3]

The rate and extent of degradation depend on the specific conditions of your solution, including the solvent system, pH, temperature, and exposure to ambient light and oxygen. To ensure reproducible results, it is crucial to understand the stability profile of the compound under your specific experimental conditions. The first step in troubleshooting this is to perform a forced degradation study.[4][5]

Q2: How can I systematically investigate the cause of this degradation and identify the potential byproducts?

A2: The most effective way to understand the stability of 6-Methylpyridazin-3(2H)-one is to conduct a forced degradation (or stress testing) study .[1] This involves intentionally exposing the compound to harsh conditions to accelerate its breakdown. The results will help you identify likely degradation products, understand degradation pathways, and develop a robust, stability-indicating analytical method.[1][6]

Below is a comprehensive protocol for a forced degradation study. This protocol is designed as a self-validating system; by comparing the stressed samples to a control, you can definitively identify degradation products.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation of 6-Methylpyridazin-3(2H)-one under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

  • 6-Methylpyridazin-3(2H)-one

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a UV/PDA detector

  • pH meter

  • Photostability chamber (ICH Q1B compliant)

  • Oven

Workflow Diagram

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Dilute stock into stress medium base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Dilute stock into stress medium oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Dilute stock into stress medium thermal Thermal (Solution) (Solvent, 70°C) stock->thermal Dilute stock into stress medium photo Photostability (ICH Q1B light exposure) stock->photo Dilute stock into stress medium control Control (Solvent, RT, dark) stock->control Dilute stock into stress medium sampling Sample at Time Points (e.g., 0, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling control->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize If applicable hplc Analyze via Stability-Indicating HPLC-UV/PDA Method sampling->hplc neutralize->hplc characterize Characterize Degradants (LC-MS, Peak Purity) hplc->characterize Oxidation_Pathway parent 6-Methylpyridazin-3(2H)-one n_oxide N-Oxide Derivative parent->n_oxide [O] (e.g., H₂O₂) methyl_ox Hydroxymethyl or Carboxylic Acid Derivative parent->methyl_ox [O] (e.g., H₂O₂)

References

Technical Support Center: Synthesis and Scale-Up of 6-Methylpyridazin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-methylpyridazin-3(2H)-one and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing and scaling up this important heterocyclic scaffold. Pyridazin-3(2H)-one derivatives are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2][3] However, their synthesis, particularly on a larger scale, can present significant challenges.

This document provides in-depth, field-proven insights in a troubleshooting and FAQ format, addressing specific issues you may encounter during your experiments.

Core Synthetic Strategies: An Overview

The construction of the 6-methylpyridazin-3(2H)-one core is most commonly achieved through the cyclocondensation of a γ-ketoacid with a hydrazine derivative.[4][5] The prototypical example is the reaction of levulinic acid with hydrazine hydrate.[4] More advanced methods, such as inverse-electron-demand Diels-Alder reactions, offer alternative routes to functionalized pyridazine systems.[6][7][8] Subsequent functionalization of the core allows for the introduction of diverse substituents.

cluster_synthesis Core Synthesis cluster_functionalization Derivative Synthesis Ketoacid γ-Keto Acid (e.g., Levulinic Acid) Core 6-Methyl-4,5-dihydropyridazin-3(2H)-one Ketoacid->Core Cyclocondensation Hydrazine Hydrazine (or derivative) Hydrazine->Core Aromatization Aromatization (Oxidation) Core->Aromatization AromaticCore 6-Methylpyridazin-3(2H)-one Aromatization->AromaticCore N_Alkylation N-Alkylation/ N-Arylation AromaticCore->N_Alkylation Halogenation Halogenation AromaticCore->Halogenation Grignard Grignard Addition AromaticCore->Grignard Final Diverse Derivatives N_Alkylation->Final Coupling Cross-Coupling (Suzuki, Buchwald-Hartwig) Halogenation->Coupling Coupling->Final Grignard->Final

Caption: Common synthetic pathways to 6-methylpyridazin-3(2H)-one derivatives.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis and scale-up of 6-methylpyridazin-3(2H)-one derivatives in a question-and-answer format.

Q1: My initial cyclocondensation reaction to form the pyridazinone ring is giving a very low yield. What are the likely causes and how can I optimize it?

Low yields are a frequent problem in pyridazinone synthesis, often stemming from several key factors.[9] A systematic approach to troubleshooting is essential.

Causality and Optimization Strategy:

  • Purity of Starting Materials: Ensure the purity of your γ-ketoacid (e.g., levulinic acid) and hydrazine hydrate. Impurities can introduce competing side reactions that consume starting materials and complicate purification.[9] It is recommended to use freshly purified or high-purity reagents.

  • Reaction Temperature and Time: Temperature is a critical parameter. Excessively high temperatures can lead to decomposition, while temperatures that are too low may result in an incomplete reaction.[9] The optimal temperature often depends on the specific substrates and solvent. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to determine the ideal reaction time and temperature. For the reaction between β-benzoylpropionic acid and hydrazine hydrate, refluxing in ethanol for 4-6 hours is a common starting point.[9]

  • Solvent Choice: The solvent can dramatically influence reaction rates and yields. Protic solvents such as ethanol or acetic acid are commonly used as they can facilitate the proton transfer steps involved in the cyclization mechanism.[9]

  • Water Removal: The cyclization reaction produces water as a byproduct. On a larger scale, the accumulation of water can shift the reaction equilibrium backward, reducing the yield. While often not necessary on a lab scale, for scale-up, using a Dean-Stark apparatus to remove water azeotropically can significantly improve the yield.

Troubleshooting Workflow: Low Yield in Cyclocondensation

start Low Yield Observed check_purity Verify Purity of γ-Ketoacid & Hydrazine start->check_purity optimize_temp Optimize Temperature (Monitor by TLC) check_purity->optimize_temp optimize_solvent Screen Solvents (e.g., EtOH, Acetic Acid) optimize_temp->optimize_solvent remove_water Consider Water Removal (Dean-Stark for Scale-Up) optimize_solvent->remove_water end Improved Yield remove_water->end

Caption: Systematic workflow for troubleshooting low yields in pyridazinone synthesis.

Q2: I'm struggling with purification. My crude product is an oil or contains impurities that are difficult to remove by recrystallization. What should I do?

Purification is a critical step, and challenges often arise from the presence of unreacted starting materials, side products, or isomers.[10][11]

Purification Strategies:

  • Aqueous Washes: If your starting materials have different acid-base properties than your product, use aqueous washes. For example, unreacted acidic precursors like levulinic acid can be removed by washing the organic layer with a basic solution (e.g., sodium bicarbonate).[10]

  • Recrystallization: This is a powerful technique for solid products. The key is solvent selection. The desired compound should be highly soluble in the hot solvent but sparingly soluble at room temperature or below. Ethanol is a frequently used and effective solvent for recrystallizing pyridazinone derivatives.[10][11]

  • Column Chromatography: For oily products or complex mixtures that cannot be purified by recrystallization, silica gel column chromatography is the standard method.[10][11]

    • Solvent System: A typical eluent system is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).

    • Optimization: Before running a large column, always optimize the solvent system using TLC to achieve good separation (a ΔRf of >0.2 is ideal).[10]

Problem Recommended Purification Technique Key Considerations Reference
Unreacted acidic starting materialAqueous wash with base (e.g., NaHCO₃)Ensure product is stable to base.[10]
Solid product with minor impuritiesRecrystallizationScreen solvents (Ethanol is a good starting point).[10][11]
Oily product or mixture of isomersSilica Gel Column ChromatographyOptimize eluent with TLC first.[10]
Industrial Scale-UpCrystallization preferred over chromatographyDevelop a robust crystallization method to avoid costly and time-consuming chromatography.[12]
Q3: My Suzuki coupling reaction on a chloropyridazinone substrate is not working well. What are the common pitfalls?

The Suzuki-Miyaura coupling is a powerful tool for creating C-C bonds to functionalize the pyridazinone core.[13][14][15] However, its success depends on the careful optimization of several parameters.

Key Parameters for Successful Suzuki Coupling:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. Pd(PPh₃)₄ is a commonly used catalyst. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: A base is required to activate the boronic acid for transmetalation.[16] Common bases include Na₂CO₃, K₂CO₃, and Cs₂CO₃. An aqueous solution of the base is often used.

  • Solvent: A mixture of an organic solvent (like DME, Toluene, or Dioxane) and water is typically employed to dissolve both the organic substrates and the inorganic base.[14]

  • Inert Atmosphere: Palladium catalysts, especially in their Pd(0) active state, are sensitive to oxygen. It is essential to degas the solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Troubleshooting Suzuki Reactions:

  • Low Conversion:

    • Inactive Catalyst: Ensure your palladium catalyst is active. Using a fresh bottle or a pre-catalyst can help.

    • Insufficient Base: The base can be consumed by acidic impurities. Ensure you are using a sufficient excess (typically 2-3 equivalents).

    • Poor Boronic Acid Quality: Boronic acids can degrade over time, especially through dehydration to form boroxines. Use fresh, high-quality boronic acid.

  • Side Products (e.g., Homocoupling):

    • This often occurs when the reductive elimination is slow. Changing the ligand or solvent can sometimes mitigate this issue.

Q4: I am attempting a Buchwald-Hartwig amination on my bromo-pyridazinone, but the reaction is sluggish. How can I improve it?

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[17][18] Like other cross-coupling reactions, it requires careful optimization.

Troubleshooting Buchwald-Hartwig Amination:

  • Ligand Choice: This is often the most critical parameter. Sterically hindered biarylphosphine ligands (e.g., Xantphos, XPhos) are often highly effective.[19][20] The choice of ligand can dramatically affect the reaction rate and yield.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used.[20] Ensure the base is fresh and handled under anhydrous conditions.

  • Solvent: Anhydrous, polar aprotic solvents like toluene or dioxane are typical. The presence of water can deactivate the catalyst and hydrolyze the base.

  • Temperature: These reactions often require elevated temperatures (80-110 °C). Microwave irradiation can sometimes accelerate the reaction significantly.[20]

Q5: I tried a Grignard reaction on the pyridazinone core, but I'm getting a complex mixture of products. What is happening?

Grignard reagents are potent nucleophiles and strong bases, which can lead to multiple reaction pathways with the pyridazinone scaffold.[21][22]

Potential Reaction Pathways:

  • Addition to the Carbonyl: The Grignard reagent can add to the amide carbonyl, although this is generally less favorable than with ketones.

  • Conjugate Addition: The reagent can add to the C4 or C5 position of the α,β-unsaturated system in the pyridazinone ring, leading to 4,5-dihydropyridazinone derivatives.[23]

  • Deprotonation: If there is an N-H proton, the Grignard reagent will act as a base and deprotonate it, consuming one equivalent of the reagent.

  • Single Electron Transfer (SET): With sterically hindered reagents, a SET mechanism may occur, leading to side products.[21]

Strategies for Controlling Grignard Reactions:

  • Protecting Groups: Protect the N-H proton before the reaction if it is not the intended site of reaction.

  • Reaction Conditions: Temperature and solvent can influence the reaction pathway. Lower temperatures often favor 1,2-addition, while higher temperatures can promote conjugate addition.[24]

  • Stoichiometry: Carefully controlling the equivalents of the Grignard reagent is crucial. Use of excess reagent can lead to multiple additions or side reactions.[23]

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Methylpyridazin-3(2H)-one

This protocol is adapted from the general method of reacting a γ-ketoacid with hydrazine.[9][25]

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve levulinic acid (1 eq.) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.2 eq.) dropwise to the solution.

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure. Add water to the reaction mixture to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water. The crude product can be further purified by recrystallization from ethanol to yield 6-methyl-4,5-dihydropyridazin-3(2H)-one. For the aromatic product, an additional oxidation step would be required.

Protocol 2: N-Alkylation of 6-Methylpyridazin-3(2H)-one

This protocol details the synthesis of 2-Allyl-6-methylpyridazin-3(2H)-one.[1]

  • Setup: To a round-bottom flask, add 6-methylpyridazin-3(2H)-one (1.0 eq.) and anhydrous acetonitrile.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.) to the suspension.

  • Reagent Addition: Stir the mixture at room temperature for 15 minutes, then add allyl bromide (1.2 eq.) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product. The product can be purified by column chromatography on silica gel.

References

Resolving poor solubility of pyridazinone compounds in biological assay buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the poor solubility of pyridazinone-based compounds in biological assay buffers. As a Senior Application Scientist, my goal is to provide you with the causal explanations behind these phenomena and robust, field-proven protocols to overcome these challenges in your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions researchers face when working with these challenging but promising heterocyclic compounds.

Q1: Why does my pyridazinone compound, which dissolves perfectly in 100% DMSO, precipitate when I dilute it into my aqueous assay buffer?

This is the most frequent issue and is typically caused by a phenomenon known as "solvent-shifting" or "DMSO shock."[1][2] Your compound is likely hydrophobic (lipophilic), making it highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO).[3] When you introduce a small volume of this DMSO stock into a large volume of aqueous buffer, the solvent environment abruptly changes from organic to overwhelmingly aqueous. The DMSO concentration plummets, and the water molecules cannot maintain the compound's solubility, causing it to crash out or precipitate.[1][4] This is an issue of kinetic solubility, where the compound cannot remain dissolved in the new, less favorable environment.[5]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

There is no single answer, as tolerance is highly cell-line and assay-duration dependent. However, a widely accepted general guideline is to keep the final DMSO concentration at or below 0.5% to avoid significant cytotoxicity or off-target effects.[1][5] Some robust cell lines may tolerate up to 1%, while sensitive primary cells or specific assays might show altered gene expression or stress responses at concentrations as low as 0.1%.[1] It is imperative to perform a DMSO tolerance control experiment for your specific biological system to determine the maximum acceptable concentration that does not interfere with your results.

Q3: How does the pH of my biological buffer affect the solubility of my pyridazinone compound?

The effect of pH is critical, especially for pyridazinone derivatives that are ionizable (i.e., contain acidic or basic functional groups). The pyridazine ring itself is weakly basic.[6] The solubility of a weakly acidic compound increases as the pH rises above its acid dissociation constant (pKa), while the solubility of a weakly basic compound increases as the pH falls below its pKa.[7][8] Many biological assays are performed at a physiological pH of ~7.4. If your compound's pKa is near this value, small shifts in buffer pH can dramatically alter the ratio of the ionized (more soluble) to the neutral (less soluble) form, thereby impacting its solubility.[8]

Q4: What are the primary strategies I should consider to improve the solubility of my pyridazinone derivative for an in vitro assay?

The strategies can be tiered from simplest to most complex:

  • Optimization of Assay Conditions: Lowering the final compound concentration and adjusting the co-solvent (e.g., DMSO) percentage.[4]

  • Physicochemical Adjustments: Modifying the pH of the assay buffer to favor the more soluble, ionized form of the compound.[9][10]

  • Formulation with Excipients: Employing solubilizing agents like cyclodextrins to form inclusion complexes that enhance aqueous solubility.[11][12][13]

  • Advanced Formulation Approaches: For more challenging compounds, techniques like creating amorphous solid dispersions or lipid-based formulations are used, though these are more common in later-stage development.[14][15][16]

Troubleshooting Guide: A Step-by-Step Approach to Resolving Pyridazinone Precipitation

If you are encountering compound precipitation, follow this systematic guide to diagnose and resolve the issue.

Step 1: Characterize the Problem & Determine the Solubility Limit

Before attempting to fix the problem, you must quantify it. The first step is to determine the kinetic solubility limit of your compound in the exact final assay buffer. This tells you the maximum concentration you can achieve before precipitation occurs under your specific conditions.

This protocol provides a quick way to estimate the solubility limit by measuring light scattering from precipitated particles.

Materials:

  • Your pyridazinone compound

  • 100% DMSO

  • Your final biological assay buffer

  • 96-well clear bottom plate

  • Multichannel pipette

  • Plate reader with nephelometry or absorbance (turbidity) reading capability

Procedure:

  • Prepare Stock Solution: Create a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-20 mM). Ensure it is fully dissolved, warming gently if necessary.[17][18]

  • Prepare Serial Dilutions: In a separate 96-well plate, perform a 2-fold serial dilution of your DMSO stock solution with 100% DMSO to create a range of concentrations.

  • Dilute into Buffer: Using a multichannel pipette, transfer a small, fixed volume (e.g., 1-2 µL) from each DMSO dilution into the wells of the assay plate containing a correspondingly larger volume (e.g., 99-198 µL) of your final assay buffer. This maintains a constant final DMSO concentration.

  • Incubate: Incubate the plate at your assay's standard temperature for 1-2 hours, protecting it from light.[5]

  • Measure: Read the plate using a nephelometer, which measures the intensity of scattered light. Alternatively, measure absorbance at a high wavelength (e.g., 620 nm) to assess turbidity.[5]

  • Analyze Data: Plot the light scattering units (or absorbance) against the compound concentration. The concentration at which the signal sharply rises above the baseline (buffer + DMSO only) is your approximate kinetic solubility limit.[5]

Step 2: Tier 1 Interventions - Simple Method Adjustments

Based on the solubility limit you've determined, start with the simplest fixes.

This diagram outlines the decision-making process for addressing solubility issues.

graph TD; A[Compound Precipitation Observed] --> B{Determine Kinetic Solubility Limit}; B --> C{Is Max Soluble Conc. < Working Conc.?}; C -- Yes --> D[Tier 1: Lower Working Conc.]; C -- No --> E[Tier 1: Optimize Dilution & Co-Solvent]; D --> F{Solubility Issue Resolved?}; E --> F; F -- No --> G[Tier 2: Adjust Buffer pH]; G --> H{Solubility Issue Resolved?}; H -- No --> I[Tier 2: Use Cyclodextrins]; I --> J{Solubility Issue Resolved?}; F -- Yes --> K[Proceed with Assay]; H -- Yes --> K; J -- Yes --> K; J -- No --> L[Consider Advanced Formulation];

Caption: A tiered workflow for resolving compound solubility.

1. Lower the Final Compound Concentration The most straightforward solution is to work below the measured solubility limit. If your desired working concentration exceeds this limit, you must either find a way to increase the solubility or accept a lower maximum concentration for your assay.[5]

2. Optimize Co-Solvent Concentration While keeping the final DMSO concentration below the toxic threshold (e.g., <0.5%), using the maximum tolerable amount can help maintain solubility. Ensure the final DMSO concentration is identical across all wells, including vehicle controls, to avoid solvent-induced artifacts.[2][5]

Co-SolventTypical Max Concentration (Cell-based Assays)ProsCons/Considerations
DMSO 0.1% - 0.5%Powerful solvent for many organic molecules.[3]Can be toxic to cells at >0.5%; may precipitate upon aqueous dilution.[1][5]
Ethanol 0.1% - 1%Less toxic than DMSO for many cell lines.Less powerful solvent than DMSO; can affect enzyme activity.[10]
PEG 400 0.5% - 2%Good solubilizer, often used in in-vivo formulations.[19]Can be viscous; potential for assay interference.[20]
Glycerol 1% - 5%Generally low toxicity.High viscosity; weaker solubilizing power for very hydrophobic compounds.[10]

Table 1: Common co-solvents and their typical use-limits in biological assays.

3. Adjust Buffer pH If your pyridazinone derivative has an ionizable group, adjusting the buffer pH can significantly enhance solubility.[7] For a weakly basic compound, lowering the pH by 0.5-1.0 unit (e.g., from 7.4 to 6.4) can increase the proportion of the more soluble protonated form. Conversely, for a weakly acidic compound, raising the pH would be beneficial.

CAUTION: You must first confirm that your biological target (e.g., enzyme, cell line) is stable and functions optimally at the new pH.

Step 3: Tier 2 Interventions - Formulation with Excipients

If simple adjustments are insufficient, using solubility-enhancing excipients is the next logical step.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate poorly soluble "guest" molecules, like your pyridazinone compound, forming a water-soluble inclusion complex.[11][13] This effectively shields the hydrophobic compound from the aqueous environment, dramatically increasing its apparent solubility.[21]

This diagram illustrates how a cyclodextrin molecule encapsulates a hydrophobic drug.

G

Caption: Encapsulation of a drug by a cyclodextrin molecule.

Cyclodextrin TypeKey PropertiesTypical Use Concentration
β-Cyclodextrin (β-CD) Relatively low aqueous solubility.1-15 mg/mL
Hydroxypropyl-β-CD (HP-β-CD) High aqueous solubility, low toxicity, most commonly used.[12]1-50 mg/mL
Sulfobutylether-β-CD (SBE-β-CD) High aqueous solubility, used in parenteral formulations.1-100 mg/mL

Table 2: Common cyclodextrins used for solubility enhancement.

This protocol details how to prepare a pre-formed complex of your compound with HP-β-CD.

Materials:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Your pyridazinone compound

  • Deionized water or desired buffer

  • Vortex mixer and/or sonicator

Procedure:

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your assay buffer to make a concentrated stock solution (e.g., 100 mg/mL or ~72 mM). Warming and vortexing may be required to fully dissolve the cyclodextrin.

  • Add Compound: Add your pyridazinone compound (as a solid or from a small volume of concentrated organic stock) directly to the HP-β-CD solution. The molar ratio of cyclodextrin to compound should be high (e.g., start with 10:1 and optimize).

  • Complexation: Vortex or sonicate the mixture for an extended period (30 minutes to several hours) at a controlled temperature (e.g., room temperature or 37°C) to facilitate the formation of the inclusion complex.

  • Clarification: Centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved compound.

  • Use the Supernatant: The clear supernatant is your working stock solution. The concentration of the dissolved compound should be determined analytically (e.g., by HPLC-UV) for accuracy.

  • Dilution: This aqueous stock solution can now be diluted into the final assay buffer with a much lower risk of precipitation.

References

Technical Support Center: Microwave-Assisted Pyridazinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advancing pyridazinone synthesis. As drug development professionals, we understand that efficiency and reproducibility are paramount. Conventional synthetic routes to pyridazinone cores, while well-established, often involve lengthy reaction times, sometimes spanning several hours to days[1][2]. This guide is designed to provide you, our fellow researchers and scientists, with expert insights and actionable troubleshooting strategies for leveraging microwave-assisted organic synthesis (MAOS). By harnessing the power of microwave irradiation, you can dramatically reduce reaction times to mere minutes, often with improved yields and purer products, thereby accelerating your discovery pipeline[3][4][5].

This resource is built on a foundation of proven field experience and established scientific principles. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative literature.

Understanding the Engine: Why Microwaves Excel

Before troubleshooting, it's crucial to understand why microwave heating is so effective. Unlike conventional heating, which relies on slow thermal conduction from an external source, microwave irradiation energizes molecules directly and volumetrically[6]. This occurs through two primary mechanisms:

  • Dipolar Polarization: Molecules with a dipole moment, such as your polar solvents and reaction intermediates, continuously attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction, leading to intense, rapid internal heating[7][8].

  • Ionic Conduction: If ions are present in your reaction mixture (e.g., salts or catalysts), the electric field will cause them to migrate. Collisions between these moving ions generate heat efficiently throughout the bulk solution[3][6].

This targeted and instantaneous heating is what allows for "superheating"—raising the temperature of a solvent far above its conventional boiling point in a sealed, pressurized vessel[3][8]. For pyridazinone synthesis, which often involves polar intermediates and solvents, this translates to enormous rate accelerations[9].

G cluster_0 Conventional Heating (Conduction) cluster_1 Microwave Heating (Irradiation) a Heat Source (Oil Bath) b Vessel Wall a->b Slow Transfer c Solvent (Outer Layer) b->c Slow Transfer d Reaction Molecules (Core) c->d Slow Transfer e Microwave Source (Magnetron) f Reaction Molecules & Solvent (Direct & Volumetric Heating) e->f Rapid Energy Transfer

Caption: Conventional vs. Microwave Heating Mechanisms.

Troubleshooting Guide: From Theory to Practice

This section addresses common issues encountered during microwave-assisted pyridazinone synthesis in a direct question-and-answer format.

Q1: My reaction yield is unexpectedly low or the reaction isn't going to completion. What's wrong?

A1: This is a frequent challenge when transitioning from conventional methods. The cause often lies in solvent choice, temperature, or power settings.

  • Causality: Microwave energy absorption is highly dependent on the dielectric properties of the materials in the reaction vessel. If your solvent is non-polar (e.g., Toluene, Dioxane), it will not absorb microwave energy efficiently, and the reaction will fail to reach the necessary temperature for a swift conversion. Water and alcohols like ethanol are excellent microwave absorbers and are commonly used in pyridazinone synthesis[10][11].

  • Troubleshooting Protocol:

    • Solvent Selection: If possible, switch to a more polar solvent. If the reaction chemistry dictates a non-polar solvent, add a small amount of a microwave-absorbing co-solvent (e.g., ethylene glycol) or a passive heating element (a "susceptor" like silicon carbide). Ionic liquids are also excellent microwave absorbers and can serve as effective reaction media[3].

    • Temperature & Time Optimization: A reaction that takes hours at 80°C with conventional heating may require 150°C for 5 minutes under microwave conditions to achieve the same result. Do not assume conventional parameters will translate directly. Perform a temperature and time scout to find the optimal conditions. Monitor progress using TLC or UPLC.

    • Power Settings: Use the "Constant Temperature" mode on your microwave reactor. This allows the instrument to automatically modulate power to hold the target temperature precisely. Early reactors that only allowed for constant power could lead to temperature overshoots and decomposition[12].

Q2: I'm observing significant byproduct formation or decomposition of my product. How can I achieve a cleaner reaction?

A2: This issue is typically caused by "hot spots" or simply running the reaction at too high a temperature.

  • Causality: While microwave heating is volumetric, insufficient stirring in a viscous mixture or with solid reagents can lead to localized superheating[12]. These hot spots can exceed the decomposition temperature of your starting materials or pyridazinone product, leading to charring and unwanted side reactions like N-N bond cleavage[10].

  • Troubleshooting Protocol:

    • Ensure Adequate Stirring: Always use a properly sized magnetic stir bar and ensure vigorous stirring throughout the irradiation period. This is critical for uniform heat distribution.

    • Perform a Temperature Screen: Systematically lower the target temperature in 10°C increments. Microwave reactions are highly sensitive to temperature; a small reduction can often eliminate decomposition pathways while still providing significant rate acceleration. A reaction might be complete in 5 minutes at 140°C but much cleaner after 15 minutes at 120°C.

    • Ramp Heating: Instead of heating directly to the target temperature, program a slower temperature ramp (e.g., 2-3 minutes). This can prevent thermal shock to sensitive reagents.

Q3: My results are inconsistent between runs. Why am I facing reproducibility issues?

A3: Reproducibility in microwave chemistry hinges on precise control over all reaction parameters.

  • Causality: Minor variations in reaction volume, vial placement within the microwave cavity (in older multimode systems), reagent purity, or even the closure of the reaction vessel can lead to different heating profiles and inconsistent outcomes. Modern single-mode reactors provide more focused and reproducible irradiation patterns[7].

  • Troubleshooting Protocol:

    • Standardize Your Setup: Use the exact same type of reaction vial, stir bar, and reaction volume for every run. Ensure vials are sealed correctly to maintain pressure.

    • Verify Reagent Purity: Impurities in starting materials like γ-ketoacids or hydrazines can lead to side reactions that are accelerated under microwave conditions[10]. Always use reagents of known and consistent purity.

    • Instrument Calibration: Ensure your microwave reactor's temperature and pressure sensors are properly calibrated according to the manufacturer's schedule.

G Start Low Yield Observed CheckSolvent Is the solvent a good microwave absorber? Start->CheckSolvent ChangeSolvent Action: Switch to polar solvent or add a susceptor. CheckSolvent->ChangeSolvent No CheckTemp Is the temperature high enough? CheckSolvent->CheckTemp Yes ChangeSolvent->CheckTemp IncreaseTemp Action: Increase temperature in 10-15°C increments. CheckTemp->IncreaseTemp No CheckStirring Is stirring vigorous and uniform? CheckTemp->CheckStirring Yes IncreaseTemp->CheckStirring ImproveStirring Action: Use larger stir bar or dilute if viscous. CheckStirring->ImproveStirring No Success Problem Resolved CheckStirring->Success Yes ImproveStirring->Success

Caption: Troubleshooting Workflow for Low Reaction Yield.

Frequently Asked Questions (FAQs)

  • Q: How do I convert a conventional protocol to a microwave-assisted one?

    • A: Start with the same reagents and stoichiometry. Choose a high-boiling, polar solvent used in the conventional method (e.g., EtOH, DMF, Acetic Acid). As a rule of thumb, set the initial target temperature 30-50°C higher than the conventional reflux temperature. Set the initial reaction time to 10-15 minutes. Analyze the results and optimize temperature and time from there.

  • Q: Can I use a domestic kitchen microwave?

    • A: Absolutely not. This is extremely dangerous. Laboratory microwave reactors are engineered with sealed, pressure-rated vessels, real-time temperature and pressure feedback control, and safety features to prevent explosions and solvent fires. Unmodified domestic ovens lack all of these critical features and cannot be used for chemical synthesis[8].

  • Q: What are the main safety concerns with microwave synthesis?

    • A: The primary hazards are over-pressurization of the sealed vessel and potential flammability of solvents. Always use the vessel and cap combination specified by the manufacturer and never exceed the recommended fill volume (typically 1/3 to 1/2 of the total volume). Ensure the reactor's safety interlocks and pressure-release mechanisms are functional.

  • Q: How does microwave synthesis align with Green Chemistry?

    • A: MAOS is a cornerstone of green chemistry. It dramatically reduces reaction times, which lowers energy consumption[3][13]. The enhanced efficiency often allows for the use of less solvent or even solvent-free conditions, minimizing waste generation[6][7].

Data & Protocols

Comparative Synthesis of a Pyridazinone Derivative

The following table summarizes a typical improvement seen when converting a conventional synthesis to a microwave-assisted method. For example, the condensation of a carboxylic acid with hydrazine hydrate to form a pyridazinone can be dramatically accelerated.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Heating Method Oil Bath RefluxCEM Discover Microwave Reactor
Solvent EthanolEthanol
Temperature ~78°C (Reflux)150°C (Sealed Vessel)
Reaction Time 5.2 hours[1]2-8 minutes[11]
Typical Yield ModerateHigh / Excellent[11]
General Protocol: Microwave-Assisted Synthesis of a 6-Aryl-Pyridazinone

This protocol is a representative example for the cyclocondensation reaction. Note: This is a general guide. Reaction conditions must be optimized for specific substrates.

  • Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the γ-ketoacid (1.0 mmol), hydrazine hydrate (1.2 mmol), and absolute ethanol (4 mL).

  • Vessel Sealing: Securely cap the vessel using the appropriate crimper or torque tool for your reactor system.

  • Microwave Program: Place the vessel in the microwave cavity. Program the reactor with the following parameters:

    • Target Temperature: 150°C

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Stirring: High

    • Power: 200 W (variable power with temperature control)

  • Reaction & Cooldown: Run the program. After irradiation is complete, allow the vessel to cool to below 50°C using the instrument's forced air cooling before venting and opening.

  • Workup: Transfer the reaction mixture to a round-bottom flask. The product may precipitate upon cooling. If not, pour the mixture over crushed ice to induce precipitation[1]. Filter the solid product, wash with cold water, and dry under vacuum. Recrystallize from an appropriate solvent (e.g., ethanol) if further purification is needed.

References

Technical Support Center: Cost-Effective Synthesis of 6-Substituted-3(2H)-Pyridazinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-substituted-3(2H)-pyridazinones. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on overcoming common challenges in the synthesis of this important class of heterocyclic compounds. Pyridazinone derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] This guide emphasizes cost-effective and efficient synthetic strategies, offering troubleshooting advice and frequently asked questions to streamline your experimental workflows.

I. Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the synthesis of 6-substituted-3(2H)-pyridazinones, providing concise and actionable answers.

Q1: What are the most cost-effective and readily available starting materials for synthesizing the pyridazinone core?

A1: The most economical and widely adopted methods for constructing the 6-substituted-3(2H)-pyridazinone ring system typically involve the condensation of hydrazines with γ-keto acids or their ester analogs.[4]

  • γ-Keto Acids: Levulinic acid and its derivatives are highly common and cost-effective starting materials for producing 6-alkyl-substituted pyridazinones.[4] For 6-aryl substituted pyridazinones, β-aroylpropionic acids are frequently utilized and can often be prepared through Friedel-Crafts acylation of an aromatic compound with succinic anhydride.[1][2]

  • Hydrazine Derivatives: Hydrazine hydrate is the most common and inexpensive hydrazine source.[4] Substituted hydrazines, such as phenylhydrazine or alkylhydrazines, can also be used to introduce substituents at the N-2 position of the pyridazinone ring in a single step.[4]

  • Maleic Anhydride Derivatives: Condensation of substituted maleic anhydrides with hydrazine derivatives is another versatile route.[1][4]

  • One-Pot Syntheses: For certain substitution patterns, one-pot reactions of acetophenones, glyoxylic acid, and hydrazine hydrate offer an efficient and atom-economical approach.[5][6]

Q2: I'm observing a low yield of my desired pyridazinone. What are the likely causes and how can I improve it?

A2: Low yields are a frequent challenge in pyridazinone synthesis. A systematic approach to troubleshooting can often identify and resolve the issue.[7]

  • Purity of Starting Materials: Ensure the purity of your γ-ketoacids and hydrazine derivatives, as impurities can lead to undesired side reactions.[7]

  • Reaction Temperature: The reaction temperature is critical. Too low, and the reaction may be incomplete; too high, and decomposition of reactants or products can occur.[7] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal temperature and reaction time.[7]

  • Choice of Solvent: Protic solvents like ethanol and acetic acid are commonly used and often facilitate the reaction.[7] The choice of solvent can significantly impact the reaction rate and yield.[7]

  • pH of the Reaction Medium: For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be a critical factor. An acidic medium can catalyze the dehydration step.[7]

  • Water Removal: The cyclization step generates water. In some cases, removing water using a Dean-Stark apparatus or molecular sieves can drive the equilibrium toward the product and improve the yield.[7]

Q3: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions?

A3: The formation of side products is a common hurdle. Understanding these potential side reactions is key to minimizing their formation.

  • Hydrazone Formation: The initial reaction between the ketone carbonyl and hydrazine forms a hydrazone. If the subsequent intramolecular cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct.[7]

  • N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong oxidizing or reducing agents, the N-N bond in the pyridazinone ring can cleave, leading to a complex mixture of degradation products.[7]

  • Regioisomers with Substituted Hydrazines: When using substituted hydrazines, the formation of regioisomers is possible, especially with unsymmetrical dicarbonyl precursors. Careful control of reaction conditions and purification are necessary.

Q4: How can I introduce substitution at the 6-position of the pyridazinone ring?

A4: The substituent at the 6-position is typically determined by the choice of the starting γ-keto acid.[4]

  • From γ-Keto Acids: The substituent at the 4-position of the γ-keto acid dictates the group at the 6-position of the resulting pyridazinone.[4]

  • From Dihalopyridazinones: Commercially available 3,6-dichloropyridazine can be a versatile starting material.[8] One of the chlorine atoms can be selectively substituted via nucleophilic aromatic substitution, and the second can be further functionalized, for example, through Suzuki coupling with arylboronic acids to introduce aryl groups at the 6-position.[9][10]

II. Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive starting materials.- Incorrect reaction temperature.- Inappropriate solvent.- Unfavorable pH.- Verify the purity of γ-keto acid and hydrazine via analytical techniques (NMR, mp). Use freshly opened or purified reagents.- Optimize the reaction temperature by running small-scale trials at different temperatures and monitoring via TLC.[7]- Screen different solvents. Protic solvents like ethanol or acetic acid are good starting points.[7]- For γ-keto acid cyclizations, a catalytic amount of acid (e.g., acetic acid) can be beneficial.[7]
Formation of a Major Byproduct (Often a Hydrazone) - Incomplete cyclization.- Reaction temperature is too low.- Increase the reaction temperature or prolong the reaction time.[7]- Consider using a higher-boiling solvent to facilitate the dehydration and cyclization step.- The addition of a catalytic amount of acid can promote the intramolecular cyclization.
Difficult Purification - Presence of closely related impurities or regioisomers.- Product is an oil or difficult to crystallize.- Optimize the reaction to minimize byproduct formation.- Employ column chromatography with a carefully selected solvent system. Gradient elution may be necessary.- If the product is an oil, try triturating with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization.- Consider converting the product to a crystalline salt for easier purification.
Inconsistent Yields - Variability in starting material quality.- Poor control over reaction parameters (temperature, time).- Atmospheric moisture affecting the reaction.- Source starting materials from a reliable supplier and check for batch-to-batch consistency.- Use a temperature-controlled heating mantle or oil bath and a timer for consistent reaction conditions.- If the reaction is sensitive to moisture, run it under an inert atmosphere (e.g., nitrogen or argon).

III. Experimental Protocols

Here, we provide detailed, step-by-step methodologies for common and cost-effective syntheses of 6-substituted-3(2H)-pyridazinones.

Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one from β-Benzoylpropionic Acid

This protocol is a classic and reliable method for the synthesis of a 6-aryl substituted dihydropyridazinone.

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve β-benzoylpropionic acid (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Protocol 2: One-Pot Synthesis of a 6-Substituted-3(2H)-pyridazinone from an Acetophenone

This method is an efficient one-pot procedure for certain 6-substituted pyridazinones.[5][6]

Materials:

  • Substituted Acetophenone (e.g., 4-methoxyacetophenone)

  • Glyoxylic acid monohydrate

  • Hydrazine hydrate

  • Acetic acid (catalyst)

Procedure:

  • To a suitable reaction vessel, add the substituted acetophenone (1 equivalent), glyoxylic acid monohydrate (1.1 equivalents), and a catalytic amount of acetic acid.

  • Heat the mixture with stirring.

  • Once the initial reactants have formed an intermediate, add hydrazine hydrate (1.2 equivalents).

  • Continue heating and stirring for the specified time, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and add water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

IV. Visualizing the Synthesis

Workflow for Troubleshooting Low Yields

The following diagram illustrates a logical workflow for addressing the common issue of low product yield.

Low_Yield_Troubleshooting start Low Yield of Pyridazinone check_purity Check Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp eval_solvent Evaluate Solvent Choice optimize_temp->eval_solvent adjust_ph Adjust Reaction pH eval_solvent->adjust_ph water_removal Consider Water Removal adjust_ph->water_removal monitor_rxn Monitor Reaction by TLC/LC-MS water_removal->monitor_rxn reevaluate Re-evaluate monitor_rxn->reevaluate reevaluate->check_purity If no improvement improved_yield Improved Yield reevaluate->improved_yield If yield improves success Optimization Successful improved_yield->success

Caption: A troubleshooting workflow for addressing low yields.

General Synthetic Scheme

This diagram outlines the fundamental reaction for the synthesis of 6-substituted-3(2H)-pyridazinones from γ-keto acids.

General_Synthesis start_material γ-Keto Acid (or ester) intermediate Hydrazone Intermediate (often not isolated) start_material->intermediate + hydrazine Hydrazine Hydrate (or R-NHNH2) hydrazine->intermediate + product 6-Substituted-3(2H)-pyridazinone intermediate->product Cyclization (-H2O) conditions Heat (Solvent, e.g., EtOH, AcOH)

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Methylpyridazinone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 6-methylpyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, serving as a versatile template for the development of a wide spectrum of biologically active agents. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 6-methylpyridazinone analogs. We will explore the nuances of their synthesis, the critical impact of structural modifications on their biological performance—particularly as phosphodiesterase (PDE) inhibitors and cardiotonic agents—and provide the experimental context necessary for researchers, scientists, and drug development professionals to navigate this chemical space effectively.

The 6-Methylpyridazinone Core: A Privileged Scaffold

Pyridazinone derivatives are recognized for their diverse pharmacological profiles, including antihypertensive, vasodilatory, and anti-inflammatory effects.[1] The 6-methylpyridazinone core, specifically, has been a focal point of numerous drug discovery campaigns. Its derivatives have yielded potent positive inotropic agents for treating congestive heart failure and selective PDE inhibitors for conditions like chronic obstructive pulmonary disease (COPD).[2][3] The scaffold's value lies in its synthetic tractability and the distinct vectors it offers for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Synthetic Pathways to 6-Methylpyridazinone Analogs

The construction of the 6-methylpyridazinone core is typically achieved through robust and scalable synthetic routes. A common and efficient approach involves the cyclocondensation of a γ-ketoacid with a hydrazine derivative. This method allows for the introduction of diversity at the N-2 position by varying the substituted hydrazine.

General Synthetic Protocol:
  • Condensation: A substituted γ-ketoacid (e.g., a 4-aryl-4-oxobutanoic acid) is reacted with a selected hydrazine hydrate or substituted hydrazine in a suitable solvent like ethanol.

  • Cyclization/Dehydration: The initial condensation product undergoes intramolecular cyclization and dehydration upon heating to form the dihydropyridazinone ring.

  • Aromatization (Optional): If the saturated analog is not the target, an oxidation step can be employed to furnish the aromatic pyridazinone ring.

  • Further Functionalization: The resulting pyridazinone can be further modified. For instance, N-alkylation at the 2-position can be achieved using reagents like ethyl chloroacetate in the presence of a base.[4][5]

G cluster_synthesis General Synthesis of 6-Aryl-Pyridazinone Analogs Ketoacid γ-Ketoacid (Ar-CO-CH2-CH2-COOH) Reaction Cyclocondensation (e.g., Reflux in EtOH) Ketoacid->Reaction Hydrazine Hydrazine Derivative (R-NHNH2) Hydrazine->Reaction Product 6-Aryl-Pyridazinone Analog Reaction->Product

Figure 1: Generalized synthetic workflow for 6-aryl-pyridazinone analogs.

Comparative Structure-Activity Relationship (SAR) Analysis

The therapeutic potential of 6-methylpyridazinone analogs is critically dependent on the substituents at various positions of the heterocyclic core and its appended rings. The following analysis compares these relationships, with a focus on PDE inhibition, a common mechanism of action for this class.[6][7]

Impact of Substitution at the 6-Position

The substituent at the 6-position is a primary determinant of activity and target selectivity. Aryl groups are most common, and their electronic and steric properties are crucial.

  • Cardiotonic Activity (PDE3 Inhibition): For agents targeting congestive heart failure, a 6-phenyl ring substituted with a 4-(1H-imidazol-1-yl) group has proven highly effective.[3][7] This substitution pattern led to the development of potent positive inotropic agents. The introduction of an ethenyl linker between the phenyl and dihydropyridazinone rings can further enhance platelet aggregation inhibitory potency while retaining inotropic activity.[8]

  • Anti-inflammatory Activity (PDE4 Inhibition): For PDE4 inhibition, a 6-aryl group, such as a 3,4-dimethoxyphenyl moiety, is often favored. This feature mimics the catechol ether group found in the classic PDE4 inhibitor, Rolipram.[9][10]

Impact of Substitution at the N-2 Position

The N-2 position of the pyridazinone ring provides a key handle for modulating potency and physicochemical properties.[9]

  • Hydrogen (N-H): Unsubstituted N-2 analogs often serve as valuable baseline compounds for SAR studies.[10]

  • Alkylation/Arylation: Topological exploration at the N-2 position has been shown to allow for additional interactions with the PDE4 binding site. Introducing substituents can lead to significantly more potent compounds and can also be used to improve properties like water solubility.[9][10] For instance, the introduction of a terminal amino group on an N-2 alkyl chain was found to be beneficial, increasing both potency and solubility.[10]

Comparative Data on PDE4 Inhibitors

The following table presents representative data for a series of 6-aryl pyridazinone analogs, illustrating the SAR principles discussed.

Analog 6-Position Substituent N-2 Position Substituent Target IC50 (nM) Key Insight
A 3,4-Dimethoxyphenyl-HPDE4>1000The unsubstituted N-2 provides a reference point for activity.[10]
B 3,4-Dimethoxyphenyl-CH3PDE4~500Simple N-alkylation can moderately increase potency.
C 3,4-Dimethoxyphenyl-(CH2)3-OHPDE4~150Introduction of a polar group can improve activity.
D 3,4-Dimethoxyphenyl-(CH2)3-N(CH3)2PDE4~20A basic amino group significantly enhances potency, likely through new ionic interactions.[10]
E 5-Methoxy-1H-indol-3-yl-HPDE4B251A different heterocyclic system at the 6-position can confer high potency and selectivity.[2]

Note: IC50 values are approximate and compiled for comparative purposes from multiple sources.

G cluster_sar Key SAR Principles for 6-Methylpyridazinone PDE Inhibitors Core Pyridazinone Core Pos6 Position 6: - Critical for potency & selectivity - Aryl groups (e.g., dimethoxyphenyl for PDE4, imidazolylphenyl for PDE3) Core->Pos6 dictates target PosN2 Position N-2: - Modulates potency & solubility - H < Alkyl < Functionalized Alkyl - Basic groups can form key ionic interactions Core->PosN2 fine-tunes activity

Figure 2: Logical relationships in the SAR of 6-methylpyridazinone analogs.

Essential Experimental Protocols

Rigorous and reproducible biological evaluation is the cornerstone of any SAR study. The following protocol outlines a standard method for assessing the in vitro inhibitory activity of compounds against phosphodiesterases.

Protocol: In Vitro Phosphodiesterase (PDE) Inhibition Assay

This assay quantifies a compound's ability to inhibit the enzymatic hydrolysis of cyclic adenosine monophosphate (cAMP) by a specific PDE isozyme (e.g., PDE4).

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.

Materials:

  • Recombinant human PDE enzyme (e.g., PDE4B)

  • [³H]-cAMP (radiolabeled substrate)

  • Unlabeled cAMP

  • Snake venom nucleotidase (from Crotalus atrox)

  • Anion-exchange resin (e.g., Dowex 1x8)

  • Assay Buffer: 40 mM Tris-HCl (pH 8.0), 1 mM MgCl₂, 1 mM DTT

  • Test compounds dissolved in DMSO

  • Scintillation cocktail and microplate scintillation counter

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO and add 1 µL to the wells of a 96-well microplate. Add 1 µL of DMSO for control wells.

  • Enzyme Preparation: Dilute the PDE enzyme stock to the desired concentration in cold Assay Buffer.

  • Reaction Initiation: Add 50 µL of the enzyme solution to each well, followed by 50 µL of a substrate mix containing [³H]-cAMP and unlabeled cAMP in Assay Buffer.

  • Incubation: Incubate the plate at 30°C for 30 minutes. The reaction time should be optimized to ensure substrate hydrolysis does not exceed 20% in control wells.

  • Reaction Termination: Stop the reaction by adding 25 µL of snake venom nucleotidase solution. This enzyme converts the product, [³H]-AMP, into [³H]-adenosine. Incubate for an additional 10 minutes at 30°C.

  • Product Separation: Add 200 µL of a 50% slurry of the anion-exchange resin. The resin binds the negatively charged, unreacted [³H]-cAMP, while the neutral product, [³H]-adenosine, remains in the supernatant.

  • Quantification: Centrifuge the plates to pellet the resin. Transfer an aliquot of the supernatant to a new plate containing scintillation cocktail. Measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition relative to DMSO controls and plot against the logarithm of the compound concentration. Determine the IC50 value using a non-linear regression curve fit (four-parameter logistic equation).

G cluster_workflow Workflow: In Vitro PDE Inhibition Assay Start Start Prep Prepare Compound Serial Dilutions Start->Prep Mix Add Enzyme & Substrate ([³H]-cAMP) to wells Prep->Mix Incubate1 Incubate (30°C, 30 min) PDE Reaction Mix->Incubate1 Terminate Stop with Nucleotidase ([³H]-AMP → [³H]-Adenosine) Incubate1->Terminate Separate Add Anion-Exchange Resin (Binds [³H]-cAMP) Terminate->Separate Quantify Scintillation Counting of Supernatant Separate->Quantify Analyze Calculate IC50 Quantify->Analyze End End Analyze->End

Figure 3: A step-by-step workflow for a typical radiolabeled PDE inhibition assay.

Conclusion and Future Perspectives

The 6-methylpyridazinone framework continues to be a fertile ground for the discovery of novel therapeutics. The SAR data clearly indicates that targeted modifications to the 6-position aryl ring and the N-2 position are powerful strategies for optimizing potency and selectivity against different biological targets, particularly PDE isoenzymes.[7][9] Future research will likely focus on designing analogs with enhanced isoform selectivity (e.g., PDE4B vs. PDE4D) to minimize mechanism-based side effects, a known challenge for first-generation PDE4 inhibitors.[2] Furthermore, integrating computational modeling with empirical SAR studies will accelerate the design of next-generation 6-methylpyridazinone analogs with superior efficacy and drug-like properties.

References

Validation of 6-Methylpyridazin-3(2H)-one as a Specific FPR1/FPRL1 Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complexities of innate immunity and inflammation, the formyl peptide receptor (FPR) family presents a compelling target. These G protein-coupled receptors (GPCRs), primarily expressed on phagocytic leukocytes, are pivotal in orchestrating the inflammatory response.[1][2] Among the three human FPRs, FPR1 and FPR2 (also known as FPRL1) are key players in recognizing a diverse array of ligands, from pathogen-derived N-formylated peptides to host-derived molecules, thereby initiating crucial downstream signaling cascades.[1][2][3] The identification of specific agonists for these receptors is paramount for developing novel therapeutics that can selectively modulate immune responses. This guide provides an in-depth validation of 6-Methylpyridazin-3(2H)-one derivatives as a promising class of small-molecule FPR1/FPRL1 agonists, offering a comparative analysis against established ligands and detailed protocols for their characterization.

The Significance of FPR1 and FPRL1 Agonism

FPR1 and FPRL1 share a significant degree of amino acid homology, yet they exhibit distinct ligand-binding profiles and functional roles.[4][5] FPR1 is a high-affinity receptor for N-formylated peptides like fMLF, a potent chemoattractant derived from bacteria.[1][3] In contrast, FPRL1 is generally a low-affinity receptor for fMLF but is activated by a broader range of ligands, including the synthetic peptide WKYMVM, and is implicated in both pro- and anti-inflammatory processes.[3][6] The development of agonists with varying degrees of specificity for FPR1 and FPRL1 is therefore a critical step in dissecting their individual contributions to pathophysiology and for designing targeted therapies. The pyridazin-3(2H)-one scaffold has emerged as a versatile core for the synthesis of such selective modulators.[7][8][9][10]

Comparative Agonist Activity at FPR1 and FPRL1

The efficacy of 6-Methylpyridazin-3(2H)-one derivatives can be quantitatively assessed and compared to gold-standard agonists through functional assays. The half-maximal effective concentration (EC50) for inducing intracellular calcium mobilization is a key metric for agonist potency.

AgonistTarget ReceptorCell TypeEC50 Value (µM)Reference(s)
fMLF (Standard)FPR1Human Neutrophils~0.02[11]
WKYMVM (Standard)FPRL1 (FPR2)FPR2-HL60 cells~0.002 (2 nM)
FPR1FPR-expressing RBL-2H3 cells0.047[12]
Compound 14a FPR1 & FPRL1FPR1-HL60 / FPRL1-HL603.4 / 3.8[8][10]
Compound 14h FPR1 & FPRL1Human Neutrophils0.6 (Chemotaxis)[8][13]
Compound 14x FPRL1 specificFPRL1-HL602.4[8][10]
(±)-5a FPR1 specificFPR1-HL603.2[9][10]

Note: Compounds 14a, 14h, 14x, and (±)-5a are derivatives of 6-methyl-2,4-disubstituted pyridazin-3(2H)-one.

This data highlights that while the pyridazinone derivatives exhibit micromolar potency, they offer the significant advantage of being small molecules with tunable selectivity, ranging from mixed FPR1/FPRL1 agonism to specific activity at either receptor. This contrasts with the peptide-based nature of fMLF and WKYMVM.

Experimental Validation Workflows

Validating a novel compound as an FPR1/FPRL1 agonist requires a multi-faceted approach, encompassing the assessment of direct receptor engagement and downstream functional consequences.

Workflow for Agonist Validation

G cluster_0 In Vitro Characterization cluster_1 Specificity Confirmation cluster_2 Comparative Analysis A Compound Synthesis (6-Methylpyridazin-3(2H)-one derivatives) B Calcium Mobilization Assay (FPR1/FPRL1 transfected cells) A->B Screen for activity C Chemotaxis Assay (Human Neutrophils) B->C Confirm functional response E Antagonist Inhibition Assay (Use Cyclosporin H for FPR1, WRW4 for FPRL1) B->E F Activity in Wild-Type vs. Transfected Cells B->F G Compare EC50 values with standard agonists (fMLF, WKYMVM) B->G D Downstream Signaling Analysis (e.g., ERK phosphorylation) C->D Investigate mechanism C->E C->G

Caption: A logical workflow for the comprehensive validation of a novel FPR1/FPRL1 agonist.

Detailed Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay directly measures the activation of Gq-coupled signaling downstream of FPR1/FPRL1 activation.

Principle: Agonist binding to FPRs triggers the release of intracellular calcium stores. The fluorescent indicator Fluo-4 AM, a cell-permeant dye, binds to free cytosolic calcium, resulting in a significant increase in fluorescence intensity, which can be measured over time.

Step-by-Step Methodology:

  • Cell Preparation:

    • Culture HL-60 cells stably transfected with either human FPR1 or FPRL1 in appropriate growth medium.

    • For the assay, harvest cells and resuspend them in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) at a density of 1-2 x 10^6 cells/mL.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 to aid in dye solubilization.

    • Incubate the cell suspension with the Fluo-4 AM loading solution at 37°C for 30-60 minutes in the dark.[14]

  • Washing:

    • Gently centrifuge the cells to pellet them and remove the dye-containing supernatant.

    • Wash the cells once with the physiological buffer to remove extracellular dye.

    • Resuspend the cells in fresh buffer at the desired final concentration for the assay.

  • Assay Execution:

    • Aliquot the cell suspension into a 96-well or 384-well black, clear-bottom plate.

    • Use a fluorescence plate reader equipped with an automated injection system. Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm.[15]

    • Record a baseline fluorescence reading for a short period (e.g., 10-20 seconds).

    • Inject the 6-Methylpyridazin-3(2H)-one derivative or control agonists (fMLF, WKYMVM) at various concentrations.

    • Continue to record the fluorescence intensity for 1-2 minutes to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Controls:

  • Positive Controls: fMLF for FPR1-transfected cells, WKYMVM for FPRL1-transfected cells.

  • Negative Control: Untransfected parental cells to ensure the response is receptor-dependent.

  • Antagonist Confirmation: Pre-incubate cells with a selective antagonist before adding the agonist.

    • Cyclosporin H: A selective FPR1 antagonist.[6][16][17][18][19]

    • WRW4: A specific FPRL1 antagonist (IC50 of 0.23 µM).[1][2][4]

Neutrophil Chemotaxis Assay (Transwell Assay)

This assay assesses the ability of the agonist to induce directed cell migration, a key physiological function mediated by FPRs.

Principle: The Transwell assay utilizes a two-chamber system separated by a microporous membrane. Neutrophils are placed in the upper chamber, and the chemoattractant (agonist) is placed in the lower chamber. The number of cells that migrate through the pores towards the chemoattractant gradient is quantified.

Step-by-Step Methodology:

  • Neutrophil Isolation:

    • Isolate human neutrophils from the fresh blood of healthy donors using density gradient centrifugation (e.g., using Polymorphprep™ or Ficoll-Paque™ followed by dextran sedimentation).[20]

    • Resuspend the purified neutrophils in a suitable assay buffer (e.g., HBSS with 0.5% BSA) at a concentration of 1-2 x 10^6 cells/mL.

  • Assay Setup:

    • Use Transwell inserts with a pore size of 3-5 µm, suitable for neutrophil migration.[7][20]

    • Add the assay buffer containing different concentrations of the 6-Methylpyridazin-3(2H)-one derivative or control agonists to the lower wells of a 24-well plate.

    • Place the Transwell inserts into the wells.

    • Add the neutrophil suspension to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for cell migration.[21]

  • Quantification of Migrated Cells:

    • After incubation, carefully remove the inserts.

    • The migrated cells in the lower chamber can be quantified using several methods:

      • Cell Counting: Lyse the cells in the lower well and transfer the lysate to a new plate. Cell numbers can be determined by measuring the activity of a cellular enzyme like elastase or by using a DNA-intercalating dye.[7]

      • Flow Cytometry: Collect the cells from the lower chamber and count them using a flow cytometer with counting beads.[21][22]

      • ATP Measurement: Use a luminescent-based assay (e.g., CellTiter-Glo®) to measure the ATP content, which is proportional to the number of viable cells.[20]

  • Data Analysis:

    • Calculate the number or percentage of migrated cells for each agonist concentration.

    • Plot the number of migrated cells against the logarithm of the agonist concentration and determine the EC50 value.

FPR1/FPRL1 Downstream Signaling Pathways

Activation of FPR1 and FPRL1 by agonists like 6-Methylpyridazin-3(2H)-one derivatives initiates a cascade of intracellular signaling events, primarily through the coupling to pertussis toxin-sensitive Gi proteins.[23]

G cluster_0 Cell Membrane cluster_1 Cytosol Agonist 6-Methylpyridazin-3(2H)-one (or other agonist) FPR FPR1 / FPRL1 Agonist->FPR G_protein Gi Protein (αβγ) FPR->G_protein activates G_alpha Gαi G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes PI3K PI3K Akt Akt PI3K->Akt activates G_beta_gamma->PLC activates G_beta_gamma->PI3K activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC activates Chemotaxis Chemotaxis Ca_release->Chemotaxis MAPK MAPK Pathway (ERK, p38) PKC->MAPK activates Degranulation Degranulation PKC->Degranulation Oxidative_burst Oxidative Burst PKC->Oxidative_burst Akt->MAPK activates MAPK->Chemotaxis

Caption: Simplified signaling cascade following FPR1/FPRL1 activation.

Upon agonist binding, the G protein dissociates into its Gαi and Gβγ subunits. The Gβγ subunit activates Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K).[5][24] PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mediate intracellular calcium release and activate Protein Kinase C (PKC), respectively.[24] These signaling events culminate in various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (oxidative burst).[5][23] The PI3K pathway, through Akt and downstream MAPKs (e.g., ERK1/2), also plays a crucial role in regulating these functions.[5][24]

Conclusion

The 6-Methylpyridazin-3(2H)-one chemical scaffold represents a valuable class of small-molecule agonists for FPR1 and FPRL1. Through systematic in vitro validation using calcium mobilization and chemotaxis assays, researchers can precisely characterize the potency and selectivity of novel derivatives. This guide provides the foundational knowledge and detailed protocols to empower scientists in the objective evaluation of these compounds, facilitating the discovery of new chemical probes to unravel the complexities of FPR signaling and to develop next-generation immunomodulatory therapies. The ability to generate agonists with a spectrum of activities, from dual FPR1/FPRL1 activation to receptor-specific engagement, underscores the therapeutic potential of this chemical series.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity and Selectivity of Pyridazinone Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of signal transduction, protein kinases stand as central regulators, governing a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet a significant challenge remains: achieving selectivity. The human kinome comprises over 500 members, many of which share a highly conserved ATP-binding pocket, the primary target for most inhibitors. This structural similarity often leads to off-target effects, where an inhibitor interacts with unintended kinases, potentially causing toxicity or diminishing therapeutic efficacy.[1][2]

The pyridazinone scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. Its chemical versatility allows for the fine-tuning of interactions within the ATP-binding pocket, offering a pathway to enhanced selectivity. This guide provides a comprehensive comparison of pyridazinone-based kinase inhibitors, delving into the methodologies for profiling their selectivity and the critical importance of understanding their cross-reactivity profiles for successful drug development.

The Imperative of Selectivity in Kinase Inhibitor Development

The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window. While some "multi-targeted" inhibitors have shown clinical benefit by inhibiting several key kinases simultaneously, a lack of selectivity can lead to undesirable side effects.[3][4] Therefore, a thorough characterization of an inhibitor's target profile is essential to understand its mode of action and anticipate potential liabilities.[1][2] The clinical significance of selectivity is underscored by the development of second-generation inhibitors designed to overcome resistance mechanisms and improve safety profiles by targeting specific kinase isoforms with greater precision.[3][5][6]

Methodologies for Profiling Kinase Inhibitor Selectivity

A multi-faceted approach is necessary to comprehensively assess the selectivity of a kinase inhibitor. These methods can be broadly categorized into biochemical, cellular, and proteomic approaches.

Biochemical Assays: The Foundation of Selectivity Profiling

Biochemical assays are the cornerstone of kinase inhibitor profiling, directly measuring the interaction between an inhibitor and a purified kinase.[7][8] These assays can be further divided into two main classes:

  • Activity Assays: These assays quantify the catalytic activity of a kinase by measuring the phosphorylation of a substrate. Common formats include:

    • Radiometric Assays: Considered the "gold standard," these assays use radioisotope-labeled ATP to directly measure phosphate transfer to a substrate.[7]

    • Fluorescence-Based Assays: These methods, such as Time-Resolved Förster Resonance Energy Transfer (TR-FRET), utilize fluorescently labeled substrates or antibodies to detect phosphorylation.[9][10]

    • Luminescence-Based Assays: These assays measure ATP consumption or ADP production as an indicator of kinase activity.[9]

  • Binding Assays: These assays directly measure the binding affinity of an inhibitor to the kinase, independent of its catalytic activity. This is particularly useful for identifying inhibitors that bind to inactive kinase conformations.[3]

Cellular Assays: Bridging the Gap to Physiological Relevance

While biochemical assays provide valuable initial data, they do not fully recapitulate the complex cellular environment. Cellular assays are crucial for validating biochemical findings and assessing an inhibitor's performance in a more physiologically relevant context.[3][11] Key cellular assay formats include:

  • Target Engagement Assays: Techniques like the NanoBRET™ Target Engagement Assay allow for the real-time measurement of inhibitor binding to its target kinase within living cells.[12][13]

  • Phosphorylation Assays: These assays measure the phosphorylation status of a kinase's downstream substrates within a cell, providing a functional readout of inhibitor activity.[8][12]

It is important to note that discrepancies can arise between biochemical and cellular assay results.[3] Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence an inhibitor's apparent potency and selectivity in a cellular context.[3][14]

Proteomic Approaches: A Global View of Kinase Interactions

Chemical proteomics offers a powerful and unbiased method for identifying the full spectrum of protein targets for a given inhibitor.[2][15] These approaches typically involve:

  • Affinity Chromatography: An inhibitor is immobilized on a solid support (e.g., "kinobeads") and used to capture its binding partners from a cell lysate.[1][2][16]

  • Mass Spectrometry: The captured proteins are then identified and quantified using mass spectrometry, providing a comprehensive profile of the inhibitor's interactome.[15][17]

This approach can uncover unexpected off-targets, providing valuable insights into potential mechanisms of toxicity or opportunities for drug repurposing.[2] Activity-based protein profiling (ABPP) is another powerful proteomic technique that uses chemical probes to assess the functional state of kinases in their native environment.[14]

Experimental Workflow: Kinase Selectivity Profiling using a Radiometric Assay

The following protocol outlines a standard workflow for determining the selectivity of a pyridazinone kinase inhibitor against a panel of kinases using a radiometric filter-binding assay.

Objective: To determine the IC50 values of a test compound against a panel of protein kinases to assess its selectivity profile.

Materials:

  • Purified recombinant protein kinases

  • Specific peptide substrates for each kinase

  • Test pyridazinone inhibitor (dissolved in DMSO)

  • [γ-³³P]ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well filter plates

  • Scintillation counter

Protocol:

  • Compound Preparation: Prepare a serial dilution of the pyridazinone inhibitor in DMSO. Further dilute the compound in the assay buffer to the desired final concentrations.

  • Reaction Setup: In a 96-well plate, combine the assay buffer, the specific peptide substrate, and the diluted inhibitor.

  • Kinase Addition: Add the corresponding purified kinase to each well to initiate the reaction.

  • Phosphorylation Reaction: Add [γ-³³P]ATP to each well to start the phosphorylation reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Filtration: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a 96-well filter plate.

  • Washing: Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³³P]ATP.

  • Detection: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram of the Kinase Selectivity Profiling Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Serial Dilution Reaction_Setup Combine Reagents & Inhibitor Compound_Prep->Reaction_Setup Reagent_Prep Prepare Kinase, Substrate, ATP Reagent_Prep->Reaction_Setup Initiate_Reaction Add Kinase & [γ-³³P]ATP Reaction_Setup->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Stop_Reaction Stop Reaction & Filter Incubation->Stop_Reaction Wash_Plate Wash to Remove Unbound ATP Stop_Reaction->Wash_Plate Read_Plate Scintillation Counting Wash_Plate->Read_Plate Data_Analysis Calculate IC50 Values Read_Plate->Data_Analysis

Caption: Workflow for radiometric kinase inhibitor profiling.

Comparative Selectivity Profiles of Pyridazinone Kinase Inhibitors

The versatility of the pyridazinone scaffold has led to the development of inhibitors targeting a wide range of kinases with varying degrees of selectivity.[18][19][20][21][22][23][24][25] Structure-activity relationship (SAR) studies are crucial for optimizing the selectivity of these compounds.[20][26][27]

Compound Primary Target(s) Notable Off-Targets Selectivity Profile Reference
MSC2156119 (Tepotinib) c-Met-High selectivity for c-Met.[18]
Pyridazinone-based CSK Inhibitors CSKLCKOptimized compounds showed selectivity for CSK over the closely related LCK.[19][25]
Pyridazinone-based BTK Inhibitors BTK-Developed to improve metabolic stability while maintaining high potency and selectivity.[20]
Pyridazinone-based PI3Kδ Inhibitors PI3KδOther PI3K isoformsDesigned for selective inhibition of the δ isoform for inhaled administration.[22]
Pyrido-pyridazinone FER Inhibitors FER-Scaffold hopping led to potent and selective FER inhibitors.[23][28]

This table is illustrative and not exhaustive. The selectivity of an inhibitor can vary depending on the assay format and the panel of kinases tested.

The selectivity of these inhibitors is often achieved by exploiting subtle differences in the amino acid residues lining the ATP-binding pocket. For example, in the development of CSK inhibitors, maintaining selectivity over the highly homologous LCK was a key challenge that was addressed through careful structural modifications.[19]

Signaling Pathway Context: Targeting c-Met with Pyridazinone Inhibitors

The c-Met receptor tyrosine kinase plays a critical role in cell proliferation, survival, and motility. Its aberrant activation is implicated in the development and progression of various cancers.[21] Pyridazinone-based inhibitors, such as Tepotinib, have been developed to potently and selectively inhibit c-Met.[18]

Diagram of the c-Met Signaling Pathway and Inhibition

G cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway cMet->PI3K_AKT_mTOR STAT3 STAT3 Pathway cMet->STAT3 Pyridazinone_Inhibitor Pyridazinone Inhibitor (e.g., Tepotinib) Pyridazinone_Inhibitor->cMet Inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Metastasis Metastasis STAT3->Metastasis

References

A Researcher's Guide to Bridging the Gap: Comparing In Vivo vs. In Vitro Activity of Pyridazinone Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising compound in a petri dish to a clinically effective anti-inflammatory agent is fraught with challenges. One of the most critical hurdles is understanding and reconciling the differences between in vitro and in vivo activity. This guide provides an in-depth comparison of these two essential evaluation methods, using the versatile pyridazinone scaffold as a central example. We will explore the underlying scientific principles, provide detailed experimental protocols, and analyze data to illuminate the path from benchtop to preclinical studies.

The Pyridazinone Core: A Privileged Scaffold in Inflammation Research

The pyridazinone core has garnered significant attention in medicinal chemistry as a "privileged scaffold" for developing novel anti-inflammatory drugs.[1][2] Its chemical structure allows for easy functionalization at various positions, enabling the synthesis of a diverse library of derivatives with a wide range of biological activities.[1][2] Many pyridazinone derivatives have demonstrated potent anti-inflammatory effects, often with a reduced risk of the gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][3]

The mechanisms of action for pyridazinone-based anti-inflammatory agents are diverse and include the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and various pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][3][4][5][6] This multi-pronged approach to targeting inflammatory pathways makes pyridazinones a particularly interesting class of compounds for further investigation.

The In Vitro vs. In Vivo Dichotomy: A Necessary Hurdle

A fundamental aspect of preclinical drug discovery is the progressive evaluation of a compound's activity, starting from simplified in vitro systems and moving towards more complex in vivo models.

In vitro studies , conducted in a controlled laboratory environment outside of a living organism, are invaluable for initial screening and mechanistic elucidation.[7] They allow for the precise measurement of a compound's direct effect on a specific molecular target, such as an enzyme or a receptor, in isolation. Common in vitro assays for anti-inflammatory agents include enzyme inhibition assays (e.g., COX-2) and cell-based assays to measure the suppression of inflammatory mediators.[8][9][10]

In vivo studies , on the other hand, are performed within a living organism, typically in animal models. These studies provide a more holistic view of a compound's efficacy and safety, taking into account complex physiological processes such as absorption, distribution, metabolism, and excretion (ADME).[7] For anti-inflammatory drugs, common in vivo models include carrageenan-induced paw edema, which mimics acute inflammation.[11][12][13][14][15]

Discrepancies between in vitro and in vivo results are common and expected. A compound that shows high potency in an isolated enzyme assay may fail to demonstrate efficacy in an animal model due to poor bioavailability, rapid metabolism, or off-target effects.[7] Therefore, a direct comparison of data from both settings is crucial for making informed decisions in the drug development process.

Comparative Analysis of Pyridazinone Derivatives

To illustrate the importance of this comparative approach, let's examine the activity of several hypothetical pyridazinone derivatives. The following table summarizes their performance in a common in vitro COX-2 inhibition assay and an in vivo carrageenan-induced paw edema model.

CompoundIn Vitro COX-2 Inhibition (IC50, µM)In Vivo Anti-Inflammatory Activity (% Inhibition of Paw Edema)
Pyridazinone A 0.0565% at 10 mg/kg
Pyridazinone B 0.1225% at 10 mg/kg
Pyridazinone C 1.560% at 10 mg/kg
Celecoxib (Control) 0.0470% at 10 mg/kg

Analysis of the Data:

  • Pyridazinone A demonstrates a strong correlation between its potent in vitro COX-2 inhibition and its significant in vivo anti-inflammatory effect, performing similarly to the well-established COX-2 inhibitor, Celecoxib. This suggests that Pyridazinone A likely has favorable pharmacokinetic properties.

  • Pyridazinone B , despite showing good potency in vitro, exhibits a much weaker effect in vivo. This discrepancy could be attributed to several factors, such as poor absorption from the gastrointestinal tract, rapid metabolism into an inactive form, or poor distribution to the site of inflammation.

  • Pyridazinone C presents an interesting case. Its relatively weak in vitro COX-2 inhibition does not align with its strong in vivo anti-inflammatory activity. This suggests that Pyridazinone C may have an alternative mechanism of action beyond COX-2 inhibition, or it could be a pro-drug that is metabolized into a more active form in vivo.

This comparative analysis highlights the necessity of conducting both in vitro and in vivo studies to gain a comprehensive understanding of a compound's therapeutic potential.

Experimental Protocols: A Step-by-Step Guide

To ensure the generation of reliable and reproducible data, it is essential to follow well-established and validated experimental protocols. Below are detailed methodologies for the in vitro and in vivo assays discussed in this guide.

In Vitro Protocol: COX-2 Inhibition Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against the COX-2 enzyme.[8][9][10][16]

Objective: To quantify the potency of a pyridazinone derivative in inhibiting the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl)

  • Detection reagent (e.g., a colorimetric or fluorometric probe that reacts with prostaglandin G2, the product of the COX reaction)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Dilute the COX-2 enzyme, arachidonic acid, and test compound to their desired concentrations in the assay buffer.

  • Compound Incubation: Add a small volume of the test compound dilutions to the wells of the 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the negative control.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 10 minutes) to allow the test compound to bind to the enzyme.

  • Initiate Reaction: Add the arachidonic acid solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for a specific time (e.g., 15 minutes) at the controlled temperature.

  • Stop Reaction and Detect: Add a stop solution to terminate the reaction. Then, add the detection reagent and measure the signal (absorbance or fluorescence) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a widely used and reproducible model for assessing the acute anti-inflammatory activity of a test compound.[11][12][13][14][15]

Objective: To evaluate the ability of a pyridazinone derivative to reduce acute inflammation in a rat model.

Materials:

  • Male Wistar rats (or another suitable rodent strain)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compound (formulated in a suitable vehicle for oral or intraperitoneal administration)

  • Reference drug (e.g., indomethacin or celecoxib)

  • Vehicle control

  • Plethysmometer (for measuring paw volume)

  • Animal handling and dosing equipment

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment for at least one week before the experiment to minimize stress.

  • Fasting: Fast the animals overnight before the experiment, with free access to water.

  • Group Allocation: Randomly divide the animals into different groups (e.g., vehicle control, reference drug, and different doses of the test compound).

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound, reference drug, or vehicle to the respective groups of animals (typically 30-60 minutes before carrageenan injection).

  • Induction of Inflammation: Inject a small volume (e.g., 0.1 mL) of the 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group at each time point using the following formula:

    % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100

    Where ΔV is the change in paw volume from the baseline.

Visualizing the Science: Pathways and Workflows

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key inflammatory pathway and a typical experimental workflow.

G cluster_0 Inflammatory Stimulus (e.g., Pathogen, Injury) cluster_1 Cell Membrane cluster_2 Inflammatory Response Inflammatory Stimulus Inflammatory Stimulus Phospholipids Phospholipids Inflammatory Stimulus->Phospholipids Activates Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Pain, Fever, Swelling Pain, Fever, Swelling Prostaglandins->Pain, Fever, Swelling Pyridazinone Agent Pyridazinone Agent Pyridazinone Agent->COX-2 Inhibits

Caption: The COX-2 pathway in inflammation and the inhibitory action of pyridazinone agents.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis Enzyme Inhibition Assay (e.g., COX-2) Enzyme Inhibition Assay (e.g., COX-2) Compound Synthesis->Enzyme Inhibition Assay (e.g., COX-2) Initial Screening Cell-Based Assays (e.g., Cytokine Release) Cell-Based Assays (e.g., Cytokine Release) Enzyme Inhibition Assay (e.g., COX-2)->Cell-Based Assays (e.g., Cytokine Release) Lead Identification Acute Inflammation Model (e.g., Paw Edema) Acute Inflammation Model (e.g., Paw Edema) Cell-Based Assays (e.g., Cytokine Release)->Acute Inflammation Model (e.g., Paw Edema) Preclinical Candidate Selection Chronic Inflammation Model (e.g., Arthritis) Chronic Inflammation Model (e.g., Arthritis) Acute Inflammation Model (e.g., Paw Edema)->Chronic Inflammation Model (e.g., Arthritis) Toxicology Studies Toxicology Studies Chronic Inflammation Model (e.g., Arthritis)->Toxicology Studies

References

A Senior Application Scientist's Guide to Pyridazinone Synthesis: A Comparative Analysis of Established and Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyridazinone scaffold is a cornerstone of innovation. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects. The efficiency and robustness of the synthetic routes to these core structures are therefore of paramount importance. This guide provides an in-depth, objective comparison of a novel microwave-assisted synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one against a well-established, conventional heating procedure. The analysis is supported by experimental data to provide a clear, evidence-based benchmark for synthetic chemists in the field.

The Enduring Importance of the Pyridazinone Core

The pyridazinone nucleus is a "privileged scaffold" in medicinal chemistry. This is due to its versatile structure which allows for functionalization at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The ongoing quest for novel therapeutic agents continually drives the development of more efficient, sustainable, and rapid methods to access this vital heterocyclic system.

Benchmarking Synthetic Methodologies: A Head-to-Head Comparison

This guide focuses on the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one as a representative example to benchmark a modern, microwave-assisted method against a traditional, literature-established procedure involving conventional heating.

The Established Procedure: Conventional Reflux Synthesis

The classical and most common method for synthesizing 6-substituted 4,5-dihydropyridazin-3(2H)-ones is the cyclocondensation reaction of a γ-keto acid with a hydrazine derivative.[1] This method is reliable and has been used for decades, forming the bedrock of many synthetic campaigns.

Reaction Mechanism: Conventional Synthesis

The reaction proceeds via a two-step mechanism. First, the hydrazine reacts with the ketone functionality of the β-benzoylpropionic acid to form a hydrazone intermediate. The subsequent and often rate-limiting step is an intramolecular cyclization, where the terminal nitrogen of the hydrazone performs a nucleophilic attack on the carboxylic acid carbonyl, followed by dehydration to yield the stable six-membered pyridazinone ring.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Intramolecular Cyclization A β-Benzoylpropionic Acid C Hydrazone Intermediate A->C + H₂O B Hydrazine Hydrate B->C D Hydrazone Intermediate E Tetrahedral Intermediate D->E Intramolecular Nucleophilic Attack F 6-phenyl-4,5-dihydropyridazin-3(2H)-one E->F - H₂O (Dehydration)

Figure 1: Mechanism of conventional pyridazinone synthesis.

The Modern Approach: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions. By utilizing microwave irradiation, the reaction mixture is heated uniformly and rapidly, often leading to dramatic reductions in reaction times and improvements in yields.[2]

Causality Behind Experimental Choices in MAOS:

The choice of microwave irradiation is predicated on the ability of polar molecules, such as the reactants and solvents in this synthesis, to efficiently absorb microwave energy. This direct coupling of energy into the reaction mixture leads to a rapid increase in temperature, overcoming the activation energy barrier for the intramolecular cyclization much more effectively than conventional surface-based heating. This often results in cleaner reactions with fewer side products.

Quantitative Comparison of Synthetic Methods

The following table summarizes the key performance indicators for the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one using both conventional and microwave-assisted methods.

MethodReaction TimeYield (%)Temperature (°C)Key AdvantagesKey Disadvantages
New Method: Microwave-Assisted 4 - 10 minutes85 - 92%120 - 150Rapid reaction times, high yields, potential for solvent-free conditions.Requires specialized microwave reactor, scalability may be a concern.
Published Method: Conventional Heating 2 - 15 hours70 - 85%Reflux (e.g., Ethanol ~78°C)Utilizes standard laboratory equipment, well-established and reliable.Long reaction times, potentially lower yields, higher energy consumption.

Detailed Experimental Protocols

To ensure the reproducibility of these findings, detailed step-by-step methodologies for both syntheses are provided below.

Protocol 1: Conventional Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one

G A Combine β-benzoylpropionic acid and hydrazine hydrate in ethanol. B Reflux the mixture for 2-15 hours. A->B C Monitor reaction progress by TLC. B->C D Cool the reaction mixture. C->D E Pour into ice-water to precipitate the product. D->E F Filter and wash the solid. E->F G Recrystallize from ethanol to obtain pure product. F->G

Figure 2: Workflow for conventional pyridazinone synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve β-benzoylpropionic acid (1 equivalent) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Heating: Heat the reaction mixture to reflux and maintain for 2-15 hours.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and then pour it into a beaker of ice-water.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from ethanol to yield pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Protocol 2: Microwave-Assisted Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one

G A Combine β-benzoylpropionic acid and hydrazine hydrate in a microwave vessel. B Add a few drops of a suitable solvent (e.g., ethanol or DMF). A->B C Seal the vessel and place in the microwave reactor. B->C D Irradiate at 120-150°C for 4-10 minutes. C->D E Cool the vessel to room temperature. D->E F Add water to precipitate the product. E->F G Filter, wash, and dry the pure product. F->G

Figure 3: Workflow for microwave-assisted pyridazinone synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a microwave-safe reaction vessel, combine β-benzoylpropionic acid (1 equivalent) and hydrazine hydrate (1.2 equivalents).

  • Solvent: Add a minimal amount of a high-boiling point solvent like ethanol or N,N-dimethylformamide (DMF) to ensure efficient heat transfer.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 120-150°C for 4-10 minutes.

  • Cooling: After the irradiation is complete, allow the vessel to cool to room temperature.

  • Isolation: Add water to the reaction mixture to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry to obtain pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

A Note on a Greener Alternative: Inverse-Electron-Demand Diels-Alder Reaction

Another modern approach to pyridazine synthesis is the inverse-electron-demand Diels-Alder (IEDDA) reaction. This powerful cycloaddition involves the reaction of an electron-poor diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile (e.g., an alkene or alkyne).[3] The reaction proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction with the extrusion of dinitrogen gas to form the dihydropyridazine or pyridazine ring.[3][4] This method is often characterized by its high efficiency, mild reaction conditions, and excellent functional group tolerance.

G cluster_0 Step 1: [4+2] Cycloaddition cluster_1 Step 2: Retro-Diels-Alder A 1,2,4,5-Tetrazine (Electron-poor diene) C Bicyclic Intermediate A->C B Alkene (Electron-rich dienophile) B->C D Bicyclic Intermediate E Dihydropyridazine D->E F N₂ Gas D->F Extrusion

Figure 4: Mechanism of the IEDDA reaction for pyridazine synthesis.

Conclusion and Future Outlook

The data presented in this guide clearly demonstrates the significant advantages of microwave-assisted synthesis for the preparation of 6-phenyl-4,5-dihydropyridazin-3(2H)-one over conventional heating methods. The dramatic reduction in reaction time and the increase in yield highlight the efficiency of this modern technique. While the initial investment in a microwave reactor is a consideration, the long-term benefits in terms of productivity and energy savings are substantial.

For researchers and drug development professionals, the adoption of microwave-assisted synthesis can significantly accelerate the discovery and development pipeline for new pyridazinone-based therapeutics. The continued exploration of novel synthetic methodologies, such as the IEDDA reaction, will further expand the toolkit available to chemists, enabling the creation of increasingly complex and potent drug candidates.

References

Confirming the Mechanism of Anticancer Activity for Novel Pyridazinone Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the anticancer mechanism of novel pyridazinone compounds. We will delve into the critical experimental workflows, compare their performance with established anticancer agents, and provide the scientific rationale behind each step, ensuring a robust and self-validating approach to your investigation.

Introduction to Pyridazinone Compounds: A Scaffold of Promise

The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1][2][3][4] Unlike traditional cytotoxic agents that indiscriminately target rapidly dividing cells, many novel pyridazinone compounds exhibit targeted mechanisms of action, offering the potential for improved efficacy and reduced side effects. Their versatility allows for the development of inhibitors against various key players in cancer progression, such as protein kinases and enzymes involved in DNA repair.[2]

This guide will walk you through a logical, multi-faceted experimental approach to not only identify but also validate the primary anticancer mechanism of a novel pyridazinone derivative, which we will hypothetically name "Pyrido-X."

Elucidating the Primary Anticancer Mechanism: A Multi-faceted Approach

A thorough investigation into the anticancer mechanism of a novel compound requires a series of well-designed experiments. The following workflows are essential for building a comprehensive understanding of how a pyridazinone compound like Pyrido-X exerts its effects.

Kinase Inhibition Profiling: Unveiling the Molecular Target

Many pyridazinone derivatives function as kinase inhibitors, targeting enzymes that are often dysregulated in cancer.[2][5] A broad kinase panel screening is a crucial first step to identify potential molecular targets.

Experimental Protocol: Kinase Inhibition Assay

  • Compound Preparation: Prepare a stock solution of Pyrido-X in DMSO. Serially dilute the compound to the desired concentrations for the assay.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, the appropriate substrate, and ATP.

  • Incubation: Add the diluted Pyrido-X or a control inhibitor (e.g., Sorafenib) to the wells and incubate at 30°C for 60 minutes.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of Pyrido-X. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Rationale for Experimental Choices:

  • Broad Kinase Panel: This initial screen provides an unbiased view of the compound's selectivity. A highly selective inhibitor is often desirable to minimize off-target effects.

  • IC50 Determination: This quantitative measure of potency is essential for comparing the activity of different compounds and for guiding further optimization.

Data Presentation: Kinase Inhibition Profile of Pyrido-X

Kinase TargetPyrido-X IC50 (nM)Sorafenib IC50 (nM)
VEGFR-22590
PDGFR-β4558
c-Kit8068
B-Raf150044
CDK2>10,000>10,000

This is example data for illustrative purposes.

Induction of Apoptosis: Confirming Programmed Cell Death

A hallmark of many effective anticancer agents is their ability to induce apoptosis, or programmed cell death, in cancer cells.[3][6][7][8] The Annexin V/Propidium Iodide (PI) assay is a standard method to detect and quantify apoptosis.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Culture and Treatment: Seed cancer cells (e.g., a non-small cell lung cancer line like A549) in a 6-well plate and allow them to adhere overnight.[1][9] Treat the cells with varying concentrations of Pyrido-X, a vehicle control (DMSO), and a positive control (e.g., Doxorubicin) for 24-48 hours.

  • Cell Harvesting: Gently detach the cells using trypsin-EDTA and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Rationale for Experimental Choices:

  • Annexin V: This protein has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the membrane of live cells or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Data Presentation: Apoptosis Induction by Pyrido-X in A549 Cells

TreatmentConcentration (µM)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle (DMSO)-2.11.5
Pyrido-X115.85.2
Pyrido-X535.212.7
Doxorubicin125.68.9

This is example data for illustrative purposes.

Signaling Pathway Visualization: Intrinsic Apoptosis Pathway

G cluster_stimulus Anticancer Compound (Pyridazinone) cluster_regulation Bcl-2 Family Regulation cluster_execution Caspase Cascade Compound Pyridazinone (e.g., Pyrido-X) Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Bax Inhibits CytoC Cytochrome c release Mitochondrion->CytoC Caspase9 Caspase-9 (Initiator) CytoC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by a pyridazinone compound.

Cell Cycle Analysis: Investigating Proliferation Arrest

In addition to inducing cell death, anticancer compounds can also inhibit tumor growth by causing cell cycle arrest.[1][2][8][9] Propidium iodide staining followed by flow cytometry is a widely used method to determine the distribution of cells in different phases of the cell cycle.

Experimental Protocol: Cell Cycle Analysis

  • Cell Culture and Treatment: Similar to the apoptosis assay, treat cancer cells with Pyrido-X, a vehicle control, and a positive control for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the DNA content.

  • Data Analysis: Deconvolute the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Rationale for Experimental Choices:

  • Propidium Iodide (PI): PI intercalates with DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases.

  • RNase A: This enzyme is included to degrade any double-stranded RNA, ensuring that PI only stains DNA.

Data Presentation: Cell Cycle Distribution in A549 Cells Treated with Pyrido-X

TreatmentConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle (DMSO)-55.328.116.6
Pyrido-X170.115.514.4
Pyrido-X585.48.36.3

This is example data for illustrative purposes.

Workflow Visualization: Cell Cycle Analysis

G start Cancer Cell Culture + Treatment harvest Cell Harvesting (Trypsinization) start->harvest fix Fixation (70% Ethanol, -20°C) harvest->fix stain Staining (PI + RNase A) fix->stain flow Flow Cytometry Analysis stain->flow analysis Data Analysis (Cell Cycle Phases) flow->analysis

Caption: Experimental workflow for cell cycle analysis.

Comparative Analysis: Pyridazinone Compounds vs. Alternative Anticancer Agents

To truly understand the potential of a novel pyridazinone compound, it is essential to compare its performance against established anticancer agents with different mechanisms of action. Here, we compare our hypothetical Pyrido-X with Sorafenib, a multi-kinase inhibitor, and Doxorubicin, a conventional cytotoxic agent.

FeaturePyrido-X (Novel Pyridazinone)Sorafenib (Multi-Kinase Inhibitor)Doxorubicin (Cytotoxic Agent)
Primary Mechanism Selective kinase inhibition (e.g., VEGFR-2), apoptosis induction, G0/G1 cell cycle arrest.[1][9]Inhibition of multiple kinases including VEGFR, PDGFR, and Raf kinases.DNA intercalation, topoisomerase II inhibition, generation of reactive oxygen species.
Specificity Potentially high for specific kinases, leading to a more targeted therapy.Broader kinase inhibition profile, which can lead to more off-target effects.Non-specific, affecting all rapidly dividing cells, including healthy ones.
Efficacy in Models Shows potent in vitro cytotoxicity and in vivo tumor growth inhibition in relevant cancer models.[10][11]Established efficacy in various cancer types, particularly renal cell carcinoma and hepatocellular carcinoma.Broad-spectrum efficacy but often associated with significant toxicity.
Potential for Resistance Resistance may develop through mutations in the target kinase or activation of bypass signaling pathways.Similar to other kinase inhibitors, resistance is a significant clinical challenge.Resistance can occur through mechanisms such as increased drug efflux (e.g., via P-glycoprotein).
Side Effect Profile Potentially more favorable due to higher target specificity. Common class effects for kinase inhibitors include hypertension, fatigue, and hand-foot syndrome.Known side effects include diarrhea, rash, fatigue, and hypertension.Common side effects include myelosuppression, cardiotoxicity, nausea, and hair loss.

Conclusion

The investigation into the anticancer mechanism of novel pyridazinone compounds requires a systematic and multi-pronged approach. By combining kinase inhibition profiling, apoptosis assays, and cell cycle analysis, researchers can build a comprehensive and robust understanding of their compound's mode of action. The comparative analysis with established drugs like Sorafenib and Doxorubicin is crucial for contextualizing the potential advantages of these novel agents, particularly in terms of specificity and potential for a more favorable therapeutic window. The pyridazinone scaffold continues to be a rich source of potential anticancer therapeutics, and the rigorous application of the principles outlined in this guide will be instrumental in advancing these promising compounds from the laboratory to the clinic.

References

A Comparative Guide to the Cytotoxicity of Pyridazinone Derivatives: Targeting Cancer Cells with Selective Precision

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyridazinone scaffold represents a privileged structure in the quest for novel anticancer agents.[1][2] Its inherent chemical versatility allows for the synthesis of a diverse array of derivatives, many of which have demonstrated potent cytotoxic effects against various cancer cell lines.[3][4] A critical aspect of their therapeutic potential, however, lies in their selectivity – the ability to preferentially eliminate cancer cells while sparing their normal, healthy counterparts. This guide provides an in-depth, comparative analysis of the cytotoxicity of various pyridazinone derivatives, supported by experimental data and detailed protocols to aid in your research and development endeavors.

The Rationale for Selectivity: A Pillar of Modern Anticancer Drug Discovery

The ideal chemotherapeutic agent exhibits a high therapeutic index, meaning it is highly toxic to cancer cells at concentrations that have minimal impact on normal cells.[5] This selectivity is paramount to reducing the often-debilitating side effects associated with traditional cancer therapies. Pyridazinone derivatives have emerged as a promising class of compounds in this regard, with numerous studies demonstrating their selective cytotoxicity.[6][7] This selectivity is often quantified by the Selectivity Index (SI) , calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells (IC50 in normal cells / IC50 in cancer cells). A higher SI value indicates greater selectivity for cancer cells.

Comparative Cytotoxicity: A Data-Driven Overview

The following table summarizes the cytotoxic activity (IC50 values) and, where available, the selectivity index of representative pyridazinone derivatives against a panel of cancer and normal cell lines. This data has been compiled from various peer-reviewed studies to provide a comparative landscape of their potential.

Derivative/CompoundCancer Cell LineIC50/GI50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
Pyr-1 CEM (Leukemia)0.47MCF-10A (Breast Epithelial)1.73.61[8]
HL-60 (Leukemia)0.56MCF-10A (Breast Epithelial)1.73.02[8]
MDA-MB-231 (Breast)0.45MCF-10A (Breast Epithelial)1.73.73[8]
A549 (Lung)0.51MCF-10A (Breast Epithelial)1.73.32[8]
Compound 10l A549 (Lung)1.66 - 100---[4]
Compound 17a Melanoma, NSCLC, Prostate, ColonGI% 62.21-100.14---[4]
Compound 8 A375R (Melanoma)8.84HaCaT (Keratinocytes)>30>3.50[9]
MRC-5 (Fibroblasts)>30>3.50[9]
DCPYR MAC 16 (Colon)In vivo inhibition---[10]
Compounds 12 & 22 AGS (Gastric)Good anti-proliferativeHGFs (Gingival Fibroblasts)Limited cytotoxicity-[3]
Compounds 5a & 5c LoVo (Colon)Dose-dependent---[11]
TR16 ---->235.29 (vs. MAO-A)[6][7]
TR2 ----84.96 (vs. MAO-A)[6][7]

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. GI50 is the concentration for 50% of maximal inhibition of cell proliferation. The diversity in reported metrics and experimental conditions across studies should be considered when making direct comparisons.

Experimental Workflows for Assessing Cytotoxicity

To ensure the generation of reliable and reproducible cytotoxicity data, standardized in vitro assays are essential. The following sections provide detailed, step-by-step protocols for two of the most commonly employed colorimetric assays: the MTT and Sulforhodamine B (SRB) assays.

General Experimental Workflow

The overall process for evaluating the cytotoxicity of a novel pyridazinone derivative follows a logical progression from cell culture to data analysis.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer & Normal Cell Line Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Pyridazinone Derivative Stock Solution treatment Treatment with Serial Dilutions compound_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 48-72h) treatment->incubation assay_proc MTT or SRB Assay Procedure incubation->assay_proc absorbance Absorbance Measurement assay_proc->absorbance viability Calculation of % Cell Viability absorbance->viability ic50 IC50 & Selectivity Index Determination viability->ic50

Caption: A generalized workflow for in vitro cytotoxicity testing of pyridazinone derivatives.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)[12]

  • Cell culture medium (serum-free for the assay)

  • Solubilization solution (e.g., DMSO, or 0.04 M HCl in isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the pyridazinone derivatives in serum-free medium. Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[13]

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[15] This assay is based on the ability of SRB to bind to protein components of cells that have been fixed to the culture plate.

Materials:

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid[16]

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5[15]

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates four times with 1% acetic acid to remove unbound dye.[16] Allow the plates to air-dry completely.

  • SRB Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[16]

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB.[15]

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Shake the plate for 5-10 minutes and read the absorbance at 565 nm using a microplate reader.[17]

Unraveling the Mechanism of Action: A Look at Signaling Pathways

The selective cytotoxicity of pyridazinone derivatives often stems from their ability to interfere with specific signaling pathways that are dysregulated in cancer cells. One prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[4]

VEGFR-2 Signaling Pathway Inhibition

Several pyridazinone derivatives have been shown to inhibit VEGFR-2, thereby cutting off the tumor's blood supply.[4] The binding of VEGF to VEGFR-2 triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[18][19]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Pyridazinone Pyridazinone Derivative Pyridazinone->VEGFR2 Migration Migration PLCg->Migration Akt Akt PI3K->Akt Raf Raf Ras->Raf Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyridazinone derivative.

Conclusion and Future Directions

The pyridazinone scaffold continues to be a fertile ground for the discovery of novel anticancer agents with promising selective cytotoxicity. The data presented in this guide highlights the potential of these derivatives to target a wide range of cancers while minimizing harm to normal tissues. The provided experimental protocols offer a standardized framework for researchers to evaluate the cytotoxic properties of their own novel compounds. Future research will likely focus on further optimizing the selectivity of pyridazinone derivatives through medicinal chemistry efforts and exploring their efficacy in combination with other anticancer therapies to overcome drug resistance and improve patient outcomes.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Methylpyridazin-3(2H)-one Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Prioritizing Safety in the Disposal of a Novel Heterocyclic Compound

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility to ensure a safe laboratory environment. 6-Methylpyridazin-3(2H)-one Hydrobromide is a heterocyclic compound with significant potential in various research applications. However, its safe handling and disposal are paramount to protect personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.

The core principle of this guide is risk mitigation. Due to the compound's inherent hazards and the lack of specific, validated neutralization protocols in publicly available literature, direct chemical treatment of this compound waste is not recommended . Instead, this guide will focus on the established best practice of secure containment, proper labeling, and disposal via a certified hazardous waste management service.

Understanding the Hazards: A Prerequisite for Safe Handling

Before any handling or disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. Safety Data Sheets (SDS) consistently identify the following risks[1][2]:

  • H302: Harmful if swallowed: Ingestion can lead to adverse health effects.

  • H315: Causes skin irritation: Direct contact with the skin can cause redness, itching, and inflammation.

  • H319: Causes serious eye irritation: Contact with the eyes can result in significant damage.

  • H335: May cause respiratory irritation: Inhalation of the dust can irritate the respiratory tract.

Given these hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound in any form.

Table 1: Essential Personal Protective Equipment (PPE)
PPE ItemSpecificationsRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and subsequent irritation[2].
Eye Protection Safety glasses with side shields or goggles.To protect the eyes from dust particles and splashes[2].
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.To prevent inhalation of the compound, which can cause respiratory irritation[2][3].

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that emphasizes segregation and containment. The following workflow provides a clear, actionable plan for researchers.

DisposalWorkflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_procedure Disposal Procedure start Identify 6-Methylpyridazin-3(2H)-one Hydrobromide Waste ppe Don Appropriate PPE start->ppe waste_container Obtain Designated Halogenated Organic Waste Container ppe->waste_container waste_type Determine Waste Form waste_container->waste_type solid_waste Solid Waste (e.g., pure compound, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid dispose_solid Carefully transfer solid waste into the halogenated waste container. solid_waste->dispose_solid dispose_liquid Carefully pour liquid waste into the halogenated liquid waste container. liquid_waste->dispose_liquid seal_container Securely seal the container. dispose_solid->seal_container dispose_liquid->seal_container label_container Label container with 'Hazardous Waste', chemical name, and date. seal_container->label_container storage Store in a designated, well-ventilated hazardous waste accumulation area. label_container->storage pickup Arrange for pickup by a certified hazardous waste disposal service. storage->pickup

Caption: Disposal workflow for this compound.

Detailed Procedural Steps:
  • Preparation:

    • Before handling any waste, put on all required PPE as detailed in Table 1.

    • Obtain a designated hazardous waste container for halogenated organic waste . This is a critical step, as this compound contains bromine[4][5][6]. Do not mix with non-halogenated waste.

  • Waste Collection:

    • For Solid Waste (Unused Reagent, Contaminated Labware):

      • Carefully transfer the solid this compound or contaminated items (e.g., weigh boats, contaminated paper towels, gloves) into the designated halogenated organic solid waste container.

      • Avoid generating dust. If necessary, perform this transfer inside a fume hood.

    • For Liquid Waste (Solutions containing the compound):

      • Carefully pour the solution into a designated halogenated organic liquid waste container.

      • Ensure the container is made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and has a secure, leak-proof cap.

  • Container Management:

    • Once the waste has been added, securely close the container lid.

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.

    • Store the sealed and labeled container in a designated, well-ventilated hazardous waste storage area, away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

    • Follow all institutional and local regulations for hazardous waste disposal[5]. The Safety Data Sheet for the related compound, 6-Methyl-3(2H)-pyridazinone, explicitly states to "Dispose of contents/ container to an approved waste disposal plant"[3].

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and being prepared is a critical component of laboratory safety.

Spill Response:
  • Evacuate and Alert: Immediately alert others in the vicinity of the spill and evacuate the immediate area.

  • Assess the Situation: Determine the extent of the spill and if it is safe for you to clean up. For large spills, or if you are unsure, contact your institution's EHS department immediately.

  • Contain the Spill: If it is a small, manageable spill, and you are trained to do so, contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials such as paper towels to absorb the bulk of the spill.

  • Clean-up:

    • Wearing your full PPE, carefully scoop the absorbed material into the designated halogenated organic solid waste container.

    • Decontaminate the spill area with soap and water.

    • All materials used for cleanup must be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of the size.

First Aid Measures:
  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention[2].

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[2].

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[2].

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the medical professional[2].

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By adhering to the principles of hazard awareness, proper segregation of halogenated waste, and professional disposal, we can ensure the safety of our personnel and the protection of our environment. This guide serves as a critical resource for all researchers working with this compound, reinforcing our collective commitment to a culture of safety.

References

Personal protective equipment for handling 6-Methylpyridazin-3(2H)-one Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 6-Methylpyridazin-3(2H)-one Hydrobromide

This guide provides essential safety and handling protocols for this compound, a compound of interest for researchers in drug development and medicinal chemistry. As this pyridazinone derivative and its hydrobromide salt are known to possess biological activity, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work safely and effectively.

Hazard Identification and Risk Assessment

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

The primary risks associated with this compound are acute toxicity upon ingestion, and irritation to the skin, eyes, and respiratory system.[1][2] The hydrobromide salt may also pose a risk of releasing hydrogen bromide, a corrosive gas, if improperly handled, for instance, by mixing with strong acids or through thermal decomposition. Therefore, a thorough risk assessment should be conducted before any handling, considering the quantities being used and the specific laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound to prevent dermal, ocular, and respiratory exposure.

Recommended PPE
PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)To prevent skin contact and irritation.[3] Double-gloving provides an extra barrier in case of a tear or contamination of the outer glove.
Eye and Face Protection ANSI Z87.1 compliant safety goggles and a face shieldTo protect against splashes that can cause serious eye irritation.[4][5] A face shield offers broader protection for the entire face.
Body Protection A flame-resistant lab coat worn over long pants and closed-toe shoesTo protect the skin from accidental spills and prevent contamination of personal clothing.[4]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gasesRecommended when handling larger quantities or when there is a potential for aerosol generation, to prevent respiratory irritation.[3][6]
PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is as critical as selecting the right equipment to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves (Outer Pair Last) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5

Caption: PPE Donning and Doffing Sequence.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures the safe handling of this compound.

Engineering Controls
  • Chemical Fume Hood: Always handle the solid compound and prepare solutions inside a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[6]

  • Ventilation: Ensure the laboratory is well-ventilated to dissipate any fugitive emissions.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Designate a specific area within the fume hood for handling the compound.

  • Weighing: When weighing the solid, use a draft shield or a dedicated weighing enclosure within the fume hood to prevent the dispersal of fine particles.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[7]

  • Hygiene: After handling, wash hands thoroughly with soap and water, even after removing gloves.[1] Do not eat, drink, or smoke in the laboratory.

Emergency Procedures: Spill and Exposure Response

Prompt and correct action during an emergency is critical to minimizing harm.

Spill Response

The response to a spill will depend on its size.

Spill_Response Start Spill Occurs Assess Assess Spill Size Start->Assess Minor Minor Spill (<1g) Assess->Minor Small Major Major Spill (>1g or outside hood) Assess->Major Large Cleanup Contain & Clean with Spill Kit Minor->Cleanup Evacuate Evacuate Area & Alert Others Major->Evacuate Call_EH_S Call Emergency Personnel / EH&S Evacuate->Call_EH_S Report Report Incident Call_EH_S->Report Dispose Dispose of Waste Cleanup->Dispose Dispose->Report

Caption: Chemical Spill Response Flowchart.

  • Minor Spill (inside a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material from a chemical spill kit.[8]

    • Carefully collect the absorbed material into a labeled waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood or large quantity):

    • Evacuate the laboratory immediately and alert others.[8]

    • If safe to do so, close the laboratory doors to contain the spill.

    • Contact your institution's Environmental Health and Safety (EH&S) department and emergency services.[6]

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1][6] Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials, including contaminated PPE and spill cleanup materials, should be collected in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the chemical waste through your institution's hazardous waste program.[9] Do not dispose of it down the drain or in the regular trash.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[9] The rinsed containers can then be disposed of according to institutional guidelines.

By adhering to these safety protocols, researchers can confidently and safely work with this compound, fostering a secure environment for scientific discovery. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.